molecular formula C7H6ClN3 B1426090 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060816-67-2

2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1426090
CAS No.: 1060816-67-2
M. Wt: 167.59 g/mol
InChI Key: WOIRQILACBXPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical intermediate based on the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure known as a 7-deazapurine due to its close resemblance to purine nucleotides . This core structure is a cornerstone in medicinal chemistry for the design and synthesis of targeted kinase inhibitors (TKIs) with potential applications in oncology research . The chlorine atom at the 2-position and the methyl group at the 7-position serve as key handles for further synthetic elaboration, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . The pyrrolo[2,3-d]pyrimidine scaffold is a common feature in FDA-approved drugs and clinical candidates, notably in drugs like Ribociclib, and is extensively investigated for its ability to inhibit a range of enzymes, including Janus Kinases (JAKs) and receptor tyrosine kinases . Its electron-rich pyrrole ring fused with an electron-deficient pyrimidine ring creates a unique pharmacophore that can be tailored for enhanced potency, selectivity, and metabolic stability, often through strategic halogen substitution . This compound is intended for use in laboratory research only, specifically for the development of novel therapeutic agents and biochemical probes. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIRQILACBXPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725575
Record name 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-67-2
Record name 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1060816-67-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a methylated derivative of the 7-deazapurine scaffold, serves as a pivotal building block in contemporary medicinal chemistry. Its structural resemblance to endogenous purines allows for strategic interactions with a multitude of biological targets, rendering it a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical role as a key intermediate in the development of targeted therapies, particularly kinase inhibitors. The strategic placement of a methyl group at the N7 position and a reactive chlorine atom at the C2 position offers a versatile platform for structural elaboration and modulation of physicochemical and pharmacological properties.

Physicochemical and Spectroscopic Profile

Precise physicochemical and spectroscopic data are fundamental for the unambiguous identification, quality control, and effective utilization of this compound in a research and development setting.

Physicochemical Properties

While extensive experimental data for this specific intermediate is not broadly published, the following table consolidates available information and predicted values based on its structural analogs.

PropertyValue/InformationSource
CAS Number 1060816-67-2--INVALID-LINK--[1]
Molecular Formula C₇H₆ClN₃--INVALID-LINK--[2]
Molecular Weight 167.59 g/mol --INVALID-LINK--[2]
Appearance Expected to be a solidGeneral knowledge
Melting Point Not explicitly reported; the parent compound 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a melting point around 170-175 °C.--INVALID-LINK--[3]
Boiling Point Decomposes before boiling (expected)--INVALID-LINK--[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water.--INVALID-LINK--[3]
XlogP (predicted) 1.6--INVALID-LINK--[2]
Spectroscopic Data for Structural Elucidation

The following data, while not a direct experimental record for the title compound, is representative of the expected spectroscopic features based on its structure and data from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and pyrimidine ring protons, as well as a distinct singlet for the N-methyl group. For instance, in related 7-substituted pyrrolo[2,3-d]pyrimidines, the C6-H proton appears as a singlet, and the two pyrrole protons typically present as doublets. The N-methyl group would be a sharp singlet, likely in the range of 3.5-4.0 ppm.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the nitrogen atoms within the bicyclic system. Based on analogs, the signal for the N-methyl carbon would be expected in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ at m/z 167, with a characteristic isotopic pattern [M+2]+ at m/z 169 (approximately one-third the intensity of the [M]+ peak) due to the presence of the chlorine-37 isotope. Predicted adducts include [M+H]⁺ at m/z 168.03230.[2]

Synthesis and Reaction Chemistry

The primary and most direct synthesis of this compound involves the selective N-methylation of its precursor, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Standard N-Methylation Protocol

This protocol is based on a well-established method for the N-alkylation of pyrrole-containing heterocycles. The causality behind the choice of reagents lies in the need for a strong, non-nucleophilic base to deprotonate the pyrrole nitrogen, followed by the introduction of an electrophilic methyl source.

Experimental Protocol:

  • Deprotonation: Dissolve 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF at a low temperature (0-5 °C).[1]

  • Base Addition: Add sodium hydride (NaH, ~1.2 eq) portion-wise to the stirred solution. The use of NaH ensures irreversible deprotonation of the pyrrole nitrogen, forming the corresponding sodium salt. The reaction mixture is typically warmed to room temperature and stirred for approximately 30 minutes to ensure complete deprotonation.[1]

  • Methylation: Cool the reaction mixture again to 0 °C and add iodomethane (CH₃I, ~1.1 eq) dropwise. Iodomethane serves as a highly reactive electrophile for the Sₙ2 reaction with the nucleophilic pyrrole anion.[1]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight to ensure complete conversion.[1]

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified. A typical procedure involves filtering the reaction mixture through a pad of diatomaceous earth, concentrating the filtrate, and purifying the residue by recrystallization or silica gel column chromatography.[1]

Synthesis Reactant1 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate Deprotonated Intermediate (Sodium Salt) Reactant1->Intermediate 1. Acetonitrile, 0-25°C Reactant2 NaH (Sodium Hydride) Reactant2->Intermediate Reactant3 CH₃I (Iodomethane) Product This compound Reactant3->Product Intermediate->Product 2. 0-25°C, overnight EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Downstream Downstream Effectors (RAS/MAPK, PI3K/AKT) RET->Downstream CellGrowth Cell Proliferation & Survival Downstream->CellGrowth Ligand GDNF family ligands Ligand->RET Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RET Inhibits Kinase Activity

References

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Modern Medicinal Chemistry

This guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its inherent reactivity, and its strategic application as a pivotal building block in the creation of targeted therapeutics.

Introduction: The Significance of a Privileged Scaffold

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, often referred to as 7-deazapurines. This structural motif is a bioisostere of purine, the core of essential biomolecules like adenine and guanine. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, the 7-deazapurine scaffold maintains the overall shape and hydrogen bonding capabilities necessary for biological recognition while offering distinct electronic properties and a new vector for chemical modification.[1][2]

The title compound is a methylated and chlorinated derivative, engineered for utility. The methyl group at the N7 position serves to block a potential site of metabolism and can enhance solubility, while the chlorine atom at the C2 position acts as a versatile chemical handle—an excellent leaving group for nucleophilic substitution reactions. This strategic combination makes this compound a highly sought-after intermediate in the synthesis of potent kinase inhibitors and other advanced pharmaceutical agents.[2][3]

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its effective use in synthesis and formulation. The key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆ClN₃[4]
Molecular Weight 167.59 g/mol
CAS Number 1060816-67-2[5][6]
Appearance White to off-white or light brown solid[7][8]
Predicted Density 1.531 g/cm³[8]
Predicted pKa 11.18 ± 0.50[8]
Solubility Soluble in organic solvents like acetonitrile, THF, and dichloromethane.[5][6]

Synthesis and Purification: A Protocol Driven by Mechanistic Insight

The primary route to this compound is through the direct methylation of its N-H precursor, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

The Underlying Chemistry

The choice of reagents is dictated by the need for selective N-alkylation. The proton on the pyrrole nitrogen (N7) is acidic and can be readily removed by a strong, non-nucleophilic base. Sodium hydride (NaH) is the ideal choice for this transformation. It irreversibly deprotonates the pyrrole, forming a sodium salt and hydrogen gas, thereby activating the nitrogen for subsequent reaction. Iodomethane (CH₃I) serves as the electrophilic source of the methyl group. The iodide is an excellent leaving group, facilitating a clean Sₙ2 reaction with the pyrrolide anion.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of established laboratory methods.[5][6]

Reagents:

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (CH₃I) (1.1 eq)

  • Anhydrous Acetonitrile (or THF)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvation: Add anhydrous acetonitrile to dissolve the starting material.

  • Deprotonation: Cool the solution to 0-5°C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Causality Note: This addition must be done slowly to control the exothermic reaction and the evolution of hydrogen gas. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the anion.

  • Methylation: Cool the reaction mixture back down to 0°C. Slowly add iodomethane (1.1 eq) dropwise. Causality Note: Maintaining a low temperature prevents potential side reactions and controls the exothermicity of the alkylation.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Upon completion, the reaction is carefully quenched by the slow addition of water.

    • The crude mixture is filtered through a pad of diatomaceous earth to remove inorganic salts.[5][6]

    • The filtrate is concentrated under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ether) or by silica gel column chromatography, typically using a gradient eluent system such as dichloromethane/ethyl acetate.[5][6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_process Process cluster_output Output Start 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine NaH 1. Sodium Hydride (NaH) Acetonitrile, 0°C -> RT Deprotonation Deprotonation at N7 Start->Deprotonation MeI 2. Iodomethane (CH3I) 0°C -> RT Methylation SN2 Methylation Deprotonation->Methylation Forms Pyrrolide Anion Workup Aqueous Quench & Filtration Methylation->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The true value of this compound lies in its predictable reactivity, which chemists exploit to build molecular complexity.

The C2-Chloro Group: A Gateway for Nucleophilic Substitution

The electron-withdrawing nature of the fused pyrimidine ring makes the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atom is an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles, most commonly amines. This reaction is the cornerstone of its utility in constructing libraries of potential drug candidates. For example, coupling with various substituted anilines or other amine-containing fragments is a key step in the synthesis of many targeted kinase inhibitors.[3]

A Privileged Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyrrolo[2,3-d]pyrimidine core is exceptionally well-suited to mimic the adenine portion of ATP.[2][3]

The structure allows for:

  • Hinge-Binding: The pyrimidine nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a common anchoring point for inhibitors.

  • Vectorial Diversity: The C2 position, once functionalized, points out towards the solvent-exposed region of the ATP pocket, allowing for the introduction of various substituents to target unique sub-pockets, thereby achieving selectivity and potency.

  • Improved Properties: The N7-methyl group can enhance metabolic stability and tune the physicochemical properties of the final compound.[3]

Logical Application in Drug Discovery

Drug_Discovery_Logic Core 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) at C2 position Core->Reaction Key Reagent Intermediate Amine-Substituted Pyrrolopyrimidine Core Reaction->Intermediate Creates C-N bond Application Targeted Kinase Inhibitors (e.g., for EGFR, VEGFR2) Intermediate->Application Forms final API Target Kinase ATP-Binding Site Application->Target Binds and Inhibits

Caption: Role of the core scaffold in synthesizing targeted kinase inhibitors.

Safety and Handling

As with any active chemical reagent, proper handling is paramount. This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][9]

  • P261 & P271: Avoid breathing dust/fumes and use only outdoors or in a well-ventilated area.[9]

  • Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational drug design. Its structure is elegantly tailored for synthetic utility, featuring a stable, bio-relevant core, a blocked metabolic site, and a highly reactive handle for diversification. Its central role in the synthesis of kinase inhibitors underscores its importance in the ongoing quest for more selective and effective therapies for cancer and other diseases. For any researcher in the field, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in drug discovery programs.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Centrality of Structure in Chemical Advancement

In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, stands out as a "privileged structure."[1][2] Its resemblance to endogenous purines allows molecules built upon this framework to interact with a wide array of biological targets, leading to applications in antitumor, antiviral, and anti-inflammatory therapies.[1][2][3][4] The subject of this guide, 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, often serves as a crucial synthetic intermediate—a foundational building block for more complex, pharmacologically active agents.[5][6][7]

The journey from a promising synthetic route to a viable drug candidate is paved with analytical rigor. Unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research—be it process optimization, biological screening, or regulatory submission—is built. An error in structural assignment can lead to misinterpreted data, wasted resources, and compromised safety. This guide, therefore, presents a holistic and technically robust workflow for the complete structure elucidation of this compound, grounded in the principles of orthogonal, self-validating analytical techniques.

The Strategic Workflow: An Integrated Approach

Effective structure elucidation is not a linear process but a matrix of interconnected data points. Each analytical technique provides a unique piece of the puzzle. The true power lies in synthesizing this information, where data from one method validates and clarifies the findings of another. Our strategy is designed to be systematic, beginning with foundational checks of purity and molecular mass before progressing to the intricate details of atomic connectivity and spatial arrangement.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Spectroscopic Blueprint cluster_2 Phase 3: Definitive Confirmation cluster_3 Final Output Purity Purity Assessment (HPLC) MS Molecular Weight (HRMS) Purity->MS Confirms sample integrity NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Provides molecular formula Structure Confirmed Structure MS->Structure Validates IR Functional Groups (FTIR) NMR_1D->IR Complements NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Defines atom connectivity NMR_2D->Structure Assembles the core structure XRAY X-Ray Crystallography (Optional Gold Standard) XRAY->Structure Provides absolute 3D structure G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Structural Information H1 ¹H Signals HSQC HSQC H1->HSQC C13 ¹³C Signals C13->HSQC CH_Framework C-H Framework HSQC->CH_Framework Direct C-H Bonds HMBC HMBC Connectivity Full Connectivity HMBC->Connectivity Long-Range (2-3 bond) Correlations CH_Framework->HMBC

References

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine nucleobases allows it to function as an effective mimic, interacting with a wide array of biological targets. Consequently, derivatives of this core structure are integral to numerous therapeutic agents, particularly in oncology as kinase inhibitors.

This compound is a critical, high-value intermediate in the synthesis of these complex pharmaceutical agents. The presence of the chloro group at the 2-position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functionalities. The methyl group at the 7-position of the pyrrole ring serves to block potential metabolic N-dealkylation and can influence the molecule's solubility and binding orientation.

This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for researchers and drug development professionals.

Pathway 1: Synthesis from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This is arguably the most direct and widely adopted route, commencing from the commercially available 2,4-dichlorinated 7-deazapurine core. The strategy involves two key transformations: regioselective methylation of the pyrrole nitrogen followed by selective dechlorination at the C4 position.

Logical Workflow for Pathway 1

Pathway_1_Workflow Start 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine Step1 N-Methylation Start->Step1 NaH, CH3I THF, 0°C to RT Intermediate 2,4-dichloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Selective C4 Dechlorination Intermediate->Step2 Catalytic Hydrogenation (e.g., Pd/C, H2) Product 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Step2->Product

Caption: Workflow for the synthesis from the dichlorinated precursor.

Step 1: N-Methylation of the Pyrrole Ring

Expertise & Rationale: The initial step is the alkylation of the pyrrole nitrogen. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the relatively acidic N-H proton without competing side reactions at the electrophilic carbon centers of the pyrimidine ring. Sodium hydride (NaH) is the base of choice for this transformation. It irreversibly deprotonates the pyrrole, forming the corresponding sodium salt and hydrogen gas. The resulting anion is a potent nucleophile that readily reacts with an electrophilic methyl source, typically iodomethane (CH₃I). The reaction is initiated at a low temperature (0 °C) to control the exothermic deprotonation and then allowed to warm to room temperature to drive the alkylation to completion.[3]

Detailed Experimental Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.[3]

  • The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution is observed.

  • Iodomethane (1.1 eq.) is then added dropwise to the cooled suspension.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Upon completion (monitored by TLC or LC-MS), the reaction is carefully quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is typically purified by silica gel column chromatography.[3]

Step 2: Selective Dechlorination at the C4-Position

Expertise & Rationale: The key to this synthesis is the selective removal of the C4-chloro substituent while retaining the C2-chloro group. The chlorine atom at the C4 position is more susceptible to reduction than the one at C2. This selectivity is attributed to the higher electron deficiency at C4, which is positioned between two ring nitrogens, making it more akin to a vinylogous acid chloride and thus more reactive. Catalytic hydrogenation is an effective method for this selective dechlorination. A patent describes a method where a Boc-protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is selectively dechlorinated at the C4 position under atmospheric hydrogenation conditions.[4] A similar principle applies to the N-methylated analog.

Detailed Experimental Protocol:

  • The intermediate, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), is dissolved in a suitable solvent such as methanol or ethanol.

  • A palladium catalyst, typically 10% Pd on carbon (Pd/C), is added to the solution.

  • A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl generated during the reaction.

  • The mixture is subjected to an atmosphere of hydrogen gas (H₂), either by balloon or using a hydrogenation apparatus, and stirred vigorously at room temperature.

  • The reaction progress is monitored until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified, typically by recrystallization or column chromatography, to yield the final product, this compound.

Pathway 2: Synthesis via Sandmeyer Reaction from a 2-Amino Precursor

An alternative strategy involves the conversion of a 2-amino group into the desired 2-chloro group. This approach is rooted in the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting arylamines into aryl halides via a diazonium salt intermediate.[5][6] This pathway is particularly useful if the 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine precursor is readily available or synthetically more accessible from other starting materials.

Logical Workflow for Pathway 2

Pathway_2_Workflow Start 7-methyl-7H-pyrrolo[2,3-d] pyrimidin-2-amine Step1 Diazotization Start->Step1 NaNO2, aq. HCl < 5 °C Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Reaction Intermediate->Step2 CuCl, heat Product 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Step2->Product

Caption: Workflow for the Sandmeyer reaction pathway.

Expertise & Rationale: The Sandmeyer reaction proceeds in two main stages. First, the primary amino group is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to form a diazonium salt.[7] This intermediate is highly unstable and is used immediately. The instability is due to the excellent leaving group potential of dinitrogen gas (N₂).

In the second stage, the diazonium salt solution is added to a solution of copper(I) chloride (CuCl). The copper(I) species catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, generating an aryl radical and N₂ gas.[5] The aryl radical then abstracts a chlorine atom from the copper(II) chloride species formed in the process, yielding the final chloro-substituted product and regenerating the copper(I) catalyst.[5][7] While classic for anilines, this method can be adapted for heteroaromatic amines, though conditions may require careful optimization to account for the different electronic properties and potential side reactions of the heterocyclic system.[8]

Detailed Experimental Protocol:

  • Diazotization: 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq.) is dissolved or suspended in an aqueous solution of hydrochloric acid at 0–5 °C. An aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) is added dropwise, keeping the temperature strictly below 5 °C. The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, copper(I) chloride (CuCl, catalytic to stoichiometric amounts) is dissolved in concentrated HCl and heated. The cold diazonium salt solution from the previous step is then added slowly and carefully to the hot CuCl solution. Vigorous evolution of nitrogen gas is typically observed.

  • The reaction mixture is heated for a period to ensure the reaction goes to completion.

  • After cooling to room temperature, the mixture is typically neutralized with a base (e.g., NaOH or NH₄OH) and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are washed, dried over an anhydrous salt, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Summary of Synthesis Pathways

ParameterPathway 1: From Dichloro PrecursorPathway 2: Sandmeyer Reaction
Starting Material 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Key Reagents NaH, CH₃I, Pd/C, H₂NaNO₂, HCl, CuCl
Key Advantages High selectivity, direct route from a common precursor.Utilizes a classic, robust transformation. Useful if the 2-amino analog is more accessible.
Potential Challenges Handling of pyrophoric NaH. Ensuring complete selectivity in the dechlorination step.Instability of the diazonium salt intermediate. Requires strict temperature control. Potential for side reactions.

Conclusion

The synthesis of this compound is a critical process for the development of advanced pharmaceutical agents. The most common and reliable route begins with the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, proceeding through a well-controlled N-methylation and a selective C4-dechlorination. An alternative pathway leveraging the classic Sandmeyer reaction from a 2-amino precursor provides valuable flexibility in synthetic design. The choice of pathway ultimately depends on the availability of starting materials, scalability requirements, and the specific expertise within the research and development team. A thorough understanding of the mechanisms and experimental nuances detailed in this guide is essential for the successful and efficient production of this pivotal intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analogue, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly tyrosine kinase inhibitors.[1][2][3] The compound 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical building block in the synthesis of next-generation therapeutics.[4] Its strategic importance lies in the versatile reactivity of the chlorine atom at the 2-position, which allows for subsequent coupling reactions to introduce diverse functionalities.

This guide provides a detailed examination of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the rationale behind the experimental choices. We will explore the construction of the heterocyclic core and the subsequent methylation, offering field-proven insights into process optimization and control.

Strategic Overview: Retrosynthetic Pathways

The synthesis of this compound can be logically dissected into two main phases:

  • Assembly of the Pyrrolo[2,3-d]pyrimidine Core: Establishing the fused bicyclic system.

  • Functionalization: Introduction of the chloro group at C2 and the methyl group at N7.

The sequence of these events defines the primary synthetic strategies. The most prevalent and industrially scalable approach involves the initial construction of a dichlorinated pyrrolopyrimidine intermediate, followed by methylation and, if necessary, selective dechlorination.

Pathway I: The Dichlorinated Intermediate Route

This robust pathway commences with the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile and common precursor. This intermediate provides two reactive sites (C2 and C4 chlorides) that can be selectively functionalized.

Starting Materials for the 2,4-Dichloro Core

Two primary starting materials are widely employed for the synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.

Option A: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

This is a direct and common precursor. The core principle is the conversion of the hydroxyl groups (in their tautomeric keto form) into chlorides using a strong chlorinating agent.

  • Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the amide-like hydroxyl groups of the pyrimidine ring into reactive chloro-imidoyl phosphate intermediates, which are then displaced by chloride ions. To manage the highly exothermic and acidic nature of the reaction (release of HCl), a high-boiling, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often added dropwise.[5] This base acts as an acid scavenger, driving the reaction to completion and preventing unwanted side reactions.

Option B: 6-Aminouracil

This approach builds the pyrrole ring onto the existing pyrimidine structure, offering an alternative entry point.

  • Mechanism of Ring Formation: The synthesis begins with the reaction of 6-aminouracil and chloroacetaldehyde.[6] This is a classic cyclocondensation reaction where the amino group of the uracil derivative attacks the aldehyde, and a subsequent intramolecular reaction involving the C5 position of the uracil ring closes to form the pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This intermediate is then carried forward to the chlorination step as described above.

Workflow: Synthesis to Methylation

The following diagram outlines the synthetic progression from the core starting materials to the methylated target.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Chlorination & Methylation cluster_2 Selective Dechlorination Start_A 6-Aminouracil Intermediate_Diol Intermediate Diol Formation Start_A->Intermediate_Diol + Chloroacetaldehyde Dichloro_Intermediate 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine Start_A->Dichloro_Intermediate POCl₃ / DIPEA Start_B 7H-pyrrolo[2,3-d] pyrimidine-2,4-diol Start_B->Dichloro_Intermediate POCl₃ / DIPEA Methylation N-Methylation Dichloro_Intermediate->Methylation NaH / CH₃I Final_Product 2,4-dichloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine Methylation->Final_Product Target_Product 2-Chloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine Final_Product->Target_Product Selective Hydrogenation

Caption: Synthetic pathway from common starting materials.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from Diol

This protocol is adapted from established industrial methods.[5]

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).

  • Reagent Addition: Under stirring, slowly add phosphoryl chloride (POCl₃, 18.5 ml, 198.5 mmol).

  • Temperature Control: Warm the reaction mixture to 70°C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 23.0 ml, 132.3 mmol) dropwise over approximately 2.5 hours to control the exothermic reaction.

  • Reaction: After the addition is complete, raise the temperature to 106°C and maintain stirring for 16 hours.

  • Work-up: Cool the mixture to 25°C and slowly pour it into a flask containing water (230 ml) and ethyl acetate (120 ml). Stir overnight at room temperature.

  • Extraction & Purification: Filter the mixture through diatomaceous earth. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 ml). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to yield the product, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

This procedure details the N-methylation of the dichlorinated intermediate.[7]

  • Base Suspension: Prepare a suspension of sodium hydride (NaH, 60% in mineral oil, 480 mg, 12.00 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0°C in an ice bath.

  • Substrate Addition: Slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2 g, 10.64 mmol) in THF (50 mL) to the NaH suspension. The pyrrole proton is acidic and will be deprotonated by the strong base, NaH, to form a sodium salt.

  • Anion Formation: Stir the resulting mixture at 0°C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (CH₃I, 1.66 g, 11.70 mmol) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Extraction: Carefully quench the reaction by adding water (20 mL). Extract the product into ethyl acetate.

  • Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford the title compound as a white solid.

Protocol 3: Selective Dechlorination to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The final step to obtain the mono-chloro analogue involves selective removal of the more reactive C4-chloride.

A common method involves a protected intermediate followed by catalytic hydrogenation.[8]

  • Protection: The N7 position of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is first protected, for example, with a Boc group using di-tert-butyl dicarbonate.

  • Selective Hydrogenation: The protected intermediate undergoes selective dechlorination at the C4 position under atmospheric pressure hydrogenation conditions, typically using a palladium catalyst (e.g., Pd/C). The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack and reduction than the C2 position.

  • Deprotection: The protecting group is subsequently removed under acidic conditions to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This product can then be methylated at the N7 position as described in Protocol 2.

Quantitative Data Summary

Starting MaterialKey IntermediateKey ReagentsTypical YieldReference
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidinePOCl₃, DIPEA~52%[5]
6-Aminouracil7H-pyrrolo[2,3-d]pyrimidine-2,4-diolChloroacetaldehyde, NaHCO₃High[6]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineNaH, CH₃I~98%[7]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine2-chloro-7H-pyrrolo[2,3-d]pyrimidine1. Boc₂O, 2. H₂, Pd/C, 3. Acid (deprotection)~63% (total)[8]

Experimental Workflow Logic

The following diagram illustrates the logical flow of a typical synthesis and purification sequence in this context.

Experimental_Workflow Start Combine Reactants & Solvents Reaction Controlled Reaction (Temp, Time) Start->Reaction Quench Quench Reaction (e.g., add water) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Column Chromatography Concentration->Purification End Isolated Product Purification->End

Caption: General experimental and work-up procedure.

Conclusion

The synthesis of this compound is most efficiently achieved through a multi-step sequence starting from either 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol or 6-aminouracil. The formation of a key dichlorinated intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical and well-established step. Subsequent N-methylation and, if required, selective C4-dechlorination, provide access to the desired mono-chlorinated target. The choice of reagents—such as POCl₃ for chlorination and NaH for deprotonation prior to methylation—is dictated by their proven efficacy and reactivity. Careful control over reaction conditions, particularly temperature and the stoichiometry of reagents, is paramount for achieving high yields and purity, making this synthetic pathway amenable to large-scale industrial production.

References

reactivity of the chlorine atom in 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] Its utility is fundamentally derived from the reactivity of the chlorine atom at the C2 position of its 7-deazapurine core.[3][4] This guide provides a comprehensive exploration of the chemical behavior of this chlorine atom, detailing the electronic and steric factors that govern its reactivity. We will delve into the primary reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—providing mechanistic insights, field-proven experimental protocols, and practical considerations for researchers in drug development.

The 7-Deazapurine Core: A Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is an isostere of natural purines, where the nitrogen atom at position 7 is replaced by a carbon atom.[4][5] This structural modification has profound implications:

  • It makes the five-membered pyrrole ring more electron-rich compared to the imidazole ring in purines.[3][4]

  • It provides a carbon handle (C7) for further substitution, allowing for modulation of physicochemical and pharmacological properties.

  • It often enhances binding affinity to enzymatic targets that recognize purines, such as kinases.[3]

The subject of this guide, this compound, leverages this privileged core. The chlorine atom at the C2 position is not merely a substituent but a versatile functional handle, primed for displacement and elaboration, making it an invaluable building block for combinatorial library synthesis and lead optimization.

Governing Principles of C2-Cl Reactivity

The reactivity of the chlorine atom at the C2 position is dictated by the unique electronic landscape of the bicyclic heteroaromatic system.

Electronic Factors

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens exert a strong electron-withdrawing inductive effect, which polarizes the C2-Cl bond and renders the C2 carbon highly electrophilic.[6] This pronounced electrophilicity is the primary driver for its susceptibility to attack by a wide range of nucleophiles. The fused, electron-rich pyrrole ring modulates this effect, but the pyrimidine portion of the scaffold dominates the reactivity at C2.

Regioselectivity: C2 vs. C4 Reactivity

In related scaffolds like 2,4-dichloropyrrolo[2,3-d]pyrimidine, the chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the C2 chlorine.[7] This is because the C4 position is flanked by two nitrogen atoms (N3 and the pyrrole N7 bridgehead), which provide greater electronic activation. Consequently, reactions on the 2,4-dichloro scaffold can often be performed regioselectively, with initial substitution occurring at C4. The selective reactivity of this compound allows for targeted functionalization solely at the C2 position.

Synthesis of the Core Intermediate

The starting material, this compound, is typically prepared from the more accessible 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis involves a regioselective methylation followed by a selective reduction.

cluster_synthesis Synthesis Workflow start 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine step1 Methylation (e.g., MeI, NaH in THF) start->step1 Step 1 intermediate 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate step2 Selective C4-Dechlorination (e.g., H2, Pd/C, MgO) intermediate->step2 Step 2 product This compound step2->product

Synthesis of the 2-chloro-7-methyl intermediate.

Expert Insight: The choice of base and solvent in the methylation step is critical to ensure selective N7 alkylation. Sodium hydride in an aprotic solvent like THF is a common and effective choice.[8] The subsequent dechlorination is selective for the more reactive C4 position.

Key Reaction Classes at the C2 Position

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for functionalizing the C2 position. The electron-deficient nature of the pyrimidine ring facilitates the classic addition-elimination mechanism.

Mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic C2 carbon. This step disrupts the aromaticity of the pyrimidine ring and forms a negatively charged intermediate, often called a Meisenheimer complex.[9]

  • Elimination & Aromatization: The intermediate collapses, expelling the chloride ion as a leaving group and restoring the aromatic system.

cluster_snar SNAr Mechanism Reactant <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/vX2g8fG.png'/>td>tr><tr><tdborder='0'>2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidinetd>tr>table>> Intermediate <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/uT0m1QW.png'/>td>tr><tr><tdborder='0'>Meisenheimer Complextd>tr>table>> Reactant->Intermediate + Nu:⁻ Product <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/4hG3R1Y.png'/>td>tr><tr><tdborder='0'>2-Substituted Producttd>tr>table>> Intermediate->Product - Cl⁻

The addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, DMF, or dioxane) is added the desired amine (1.1-1.5 eq).

  • Base Addition: A non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) is added to scavenge the HCl generated during the reaction.

  • Heating: The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Typical Yield
Primary AminesDIPEA, K₂CO₃n-BuOH, Dioxane90-120Good to Excellent
Secondary AminesDIPEAn-BuOH, NMP100-140Good to Excellent
Alcohols (as alkoxides)NaH, KOtBuTHF, DMF25-80Moderate to Good
Thiols (as thiolates)K₂CO₃, Cs₂CO₃DMF, DMSO25-60Good to Excellent
Palladium-Catalyzed Cross-Coupling Reactions

For more complex transformations, particularly the formation of C-C and C-N bonds with sterically hindered or electronically deactivated partners, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura coupling is a robust method for installing aryl, heteroaryl, or vinyl groups at the C2 position.

Mechanism: The reaction proceeds via a well-established catalytic cycle.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C2-Cl bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Cl PdII R-Pd(II)L₂-Cl OxAdd->PdII Trans Transmetalation (R'-B(OH)₂, Base) PdII->Trans PdII_R R-Pd(II)L₂-R' Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Regeneration Product R-R' (Product) RedEl->Product

Catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent & Degassing: Add a solvent mixture, typically dioxane/water or DME/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction to 80-100 °C, often under microwave irradiation for improved efficiency, until LC-MS analysis indicates consumption of the starting material.[11][12]

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography.

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Dioxane/H₂O80-100Standard, reliable conditions.
Pd(dppf)Cl₂Cs₂CO₃DME/H₂O80-90Effective for more challenging substrates.
XPhos Pd G2/G3K₃PO₄t-AmylOH/H₂O90-110High activity, low catalyst loading.[10]

The Buchwald-Hartwig amination offers a powerful and general alternative to SNAr for constructing C-N bonds, particularly with weakly nucleophilic amines or when milder conditions are required.[13][14]

Mechanism: The catalytic cycle shares principles with the Suzuki coupling but is tailored for C-N bond formation.[14][15]

  • Oxidative Addition: Pd(0) inserts into the C2-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Cl PdII R-Pd(II)L₂-Cl OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (R'₂NH, Base) PdII->AmineCoord PdAmido R-Pd(II)L₂-NR'₂ AmineCoord->PdAmido RedEl Reductive Elimination PdAmido->RedEl RedEl->Pd0 Regeneration Product R-NR'₂ (Product) RedEl->Product

Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.1-1.2 eq), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Heating: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and quench carefully with water or saturated ammonium chloride.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene90-110Highly active system for a broad range of amines.[16]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane100Classic system, good for primary and some secondary amines.
XPhos Pd G3K₃PO₄t-BuOH80-100Excellent functional group tolerance with a weaker base.[14]

Conclusion and Outlook

The chlorine atom at the C2 position of this compound is a highly activated and synthetically versatile handle. Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, making it an excellent substrate for both classical Nucleophilic Aromatic Substitution and modern palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction pathways, coupled with judicious selection of reagents and conditions, empowers medicinal chemists to efficiently generate diverse libraries of 2-substituted 7-deazapurine analogs. This scaffold will undoubtedly continue to play a privileged role in the discovery of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in contemporary medicinal chemistry. Its significance lies in its structural resemblance to purine, the fundamental building block of nucleic acids. This mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases, making them highly sought-after pharmacophores in the design of targeted therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the biological significance of the pyrrolo[2,3-d]pyrimidine core, delving into its mechanism of action, therapeutic applications, and the experimental methodologies pivotal for its exploration.

I. The Structural Advantage: A Deaza-Isostere of Adenine

The defining feature of the pyrrolo[2,3-d]pyrimidine core is its identity as a 7-deazapurine, an isostere of adenine where the nitrogen atom at position 7 is replaced by a carbon atom.[4] This subtle yet profound structural modification confers several advantageous properties:

  • Enhanced Binding Affinity: The replacement of N7 with a CH group alters the electron distribution within the ring system, often leading to more favorable interactions with the active sites of target proteins.[4]

  • Increased Metabolic Stability: The absence of the N7 atom can render the molecule less susceptible to enzymatic degradation, potentially improving its pharmacokinetic profile.

  • Versatile Functionalization: The carbon at the 7-position provides an additional site for chemical modification, allowing for the fine-tuning of potency, selectivity, and physicochemical properties.[4]

This unique combination of features makes the pyrrolo[2,3-d]pyrimidine scaffold a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.[5]

II. Mechanism of Action: Competitive Inhibition of Kinases

The primary mechanism through which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects is through the competitive inhibition of protein kinases.[1][2][3] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.

The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine allows these compounds to bind to the ATP-binding pocket of kinases, effectively competing with the endogenous ATP substrate.[1] This prevents the phosphorylation of downstream targets, thereby interrupting the signaling cascade that drives pathological processes.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Pyrrolo Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo->Kinase Competitively Binds

Figure 1: Competitive inhibition of a kinase by a pyrrolo[2,3-d]pyrimidine derivative.

III. Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the pyrrolo[2,3-d]pyrimidine core has led to the development of a diverse pipeline of therapeutic agents targeting a range of diseases.

A. Oncology

The most prominent application of pyrrolo[2,3-d]pyrimidine derivatives is in the field of oncology.[6] By targeting kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, these compounds have demonstrated significant antitumor activity.[7][8]

Drug Name Target Kinase(s) Indication(s) Reference
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera[6]
Tofacitinib JAK familyRheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[9]
Ribociclib CDK4, CDK6HR-positive, HER2-negative advanced or metastatic breast cancer[6]
Pemetrexed DHFR, TS, GARFTNon-small cell lung cancer, Mesothelioma[6]

Table 1: Selected FDA-approved drugs featuring the pyrrolo[2,3-d]pyrimidine core.

Derivatives of this scaffold have been extensively investigated as inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers of tumor growth and angiogenesis.[10] Furthermore, they have shown promise in targeting Cyclin-Dependent Kinases (CDKs), which regulate cell cycle progression.[11]

B. Inflammatory and Autoimmune Diseases

The inhibition of Janus kinases (JAKs) by pyrrolo[2,3-d]pyrimidine-based drugs like Tofacitinib and Ruxolitinib has revolutionized the treatment of several inflammatory and autoimmune disorders.[6][9] JAKs are critical components of the signaling pathways for numerous cytokines that mediate inflammatory responses.

C. Other Therapeutic Areas

The therapeutic potential of this scaffold extends beyond oncology and inflammation, with research exploring its application in:

  • Neurodegenerative Diseases: Targeting kinases implicated in neuronal signaling pathways.[5]

  • Infectious Diseases: As antiviral and antibacterial agents.[5][12]

IV. Synthesis and Chemical Space Exploration

The synthesis of the pyrrolo[2,3-d]pyrimidine core and its derivatives is a well-established area of organic chemistry, with several robust methods available. A common and efficient approach involves a copper-catalyzed coupling reaction.[13]

G Start 2,4-Dichloropyrimidine Derivative Intermediate2 Cu-Catalyzed Coupling Start->Intermediate2 Intermediate1 Terminal Alkyne Intermediate1->Intermediate2 Product Pyrrolo[2,3-d]pyrimidine Core Intermediate2->Product

Figure 2: A simplified schematic of a common synthetic route to the pyrrolo[2,3-d]pyrimidine core.

The ability to readily modify the core at various positions allows for extensive exploration of the chemical space and the optimization of structure-activity relationships (SAR).[14] Key positions for modification include:

  • The Pyrrole Nitrogen (N7): Influences solubility and interaction with the solvent-exposed region of the binding pocket.

  • The Pyrimidine Ring (Positions 2, 4, and 6): Crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase active site.

  • The Pyrrole Ring (Positions 5 and 6): Can be functionalized to extend into deeper pockets of the active site, enhancing potency and selectivity.

V. Experimental Protocols for Biological Evaluation

The characterization of the biological activity of novel pyrrolo[2,3-d]pyrimidine derivatives involves a cascade of in vitro and in vivo assays.

A. In Vitro Kinase Inhibition Assay (Example: RET Kinase)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a pyrrolo[2,3-d]pyrimidine derivative as an inhibitor of RET kinase.

Materials:

  • Recombinant human RET kinase

  • Peptide substrate (e.g., a generic tyrosine-containing peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations

    • Peptide substrate

    • Recombinant RET kinase

  • Initiation of Reaction: Add a solution of ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Cellular Proliferation Assay (Example: MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the effect of a pyrrolo[2,3-d]pyrimidine derivative on the proliferation of a human cancer cell line (e.g., MCF7, A549, HCT116).[14]

Materials:

  • Human cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

VI. Future Directions and Conclusion

The pyrrolo[2,3-d]pyrimidine core continues to be a fertile ground for drug discovery.[1] Future research will likely focus on:

  • Developing next-generation inhibitors: Overcoming drug resistance by designing compounds that target mutated kinases.[15]

  • Exploring novel therapeutic targets: Expanding the application of this scaffold to other disease areas.

  • Improving drug delivery and formulation: Enhancing the bioavailability and therapeutic index of pyrrolo[2,3-d]pyrimidine-based drugs.

References

The Gateway Intermediate: A Technical Guide to the Synthesis and Application of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, represents a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its strategic importance lies in its ability to mimic the natural purine structure while offering unique vectors for chemical modification, thereby enabling the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of a key derivative, 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will dissect its synthesis, elucidate the rationale behind its structural design, and discuss its pivotal role as a versatile intermediate in the development of targeted therapies, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic building block.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

The fusion of a pyrimidine ring with a pyrrole ring creates the 7-deazapurine system, a scaffold that has proven to be exceptionally fruitful in drug discovery. Unlike purines, the replacement of the N7 nitrogen with a carbon atom fundamentally alters the electronic and metabolic properties of the molecule. This modification provides a crucial handle for introducing substituents into what is now the C7 position of the pyrrole ring, a vector unavailable in the parent purine. This structural nuance is not merely academic; it has been exploited to overcome challenges in drug design, such as improving selectivity, enhancing metabolic stability, and modulating solubility.

The significance of this scaffold is exemplified by blockbuster drugs and cutting-edge clinical candidates, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which have revolutionized the treatment of autoimmune diseases and myelofibrosis.[4] The journey to these complex molecules often begins with simpler, strategically functionalized pyrrolo[2,3-d]pyrimidine intermediates.

Strategic Imperative: The N7-Methyl Group

While the pyrrolo[2,3-d]pyrimidine core provides the foundational structure, modifications at the N7 position of the pyrrole ring are critical for modulating biological activity. The introduction of an alkyl group, such as methyl, serves several key purposes in drug design:

  • Blocking Metabolic Action: The N-H of the pyrrole ring can be a site for unwanted metabolism or conjugation. Alkylation caps this position, often leading to improved pharmacokinetic profiles.

  • Modulating Solubility: The addition of alkyl groups can influence the lipophilicity of the molecule, impacting its solubility and permeability across biological membranes.

  • Fine-Tuning Target Engagement: The N7-substituent can occupy specific pockets within a target protein's binding site, creating additional van der Waals interactions or sterically orienting other parts of the molecule for optimal binding.

The choice of a methyl group is often an initial, logical step in structure-activity relationship (SAR) studies due to its small size and predictable electronic contribution. This compound, therefore, is not just a random derivative but a purposefully designed intermediate, primed for further elaboration.

Synthesis of the Core Intermediate: Pathways and Protocols

The synthesis of this compound is typically achieved via direct alkylation of a suitable precursor. The most common and direct route begins with the parent 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Primary Synthetic Pathway: Direct N-Methylation

This pathway is favored for its straightforwardness and efficiency. The acidic N-H proton of the pyrrole ring is readily abstracted by a suitable base, generating a nucleophilic anion that subsequently reacts with an electrophilic methyl source.

Direct_N_Methylation cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine reaction Anion Formation start->reaction Deprotonation base Base (e.g., NaH) base->reaction methyl_source Methylating Agent (e.g., Iodomethane) methyl_source->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction Reaction Medium product 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine reaction->product Nucleophilic Attack

Caption: Workflow for the direct N-methylation synthesis.

Experimental Protocol: Synthesis of this compound [5]

  • Preparation: To a solution of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in acetonitrile (25 mL) cooled to 5°C in an ice bath, add sodium hydride (NaH, 60% dispersion in mineral oil, 313 mg, 7.8 mmol) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

    • Scientist's Insight: The use of NaH, a strong, non-nucleophilic base, ensures efficient and irreversible deprotonation of the pyrrole nitrogen without competing side reactions. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium salt.

  • Methylation: Cool the mixture back down to 0°C and slowly add iodomethane (CH₃I) dropwise.

    • Scientist's Insight: Iodomethane is a highly effective methylating agent. The reaction is performed at low temperature to control its exothermicity.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight to ensure complete conversion.

  • Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of celite to remove inorganic salts, washing with acetonitrile. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ether) or by column chromatography on silica gel.[5]

Alternative Pathway: Methylation of a Dichloro-Precursor

An alternative strategy involves the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[6] This method yields 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. To arrive at the target compound, a subsequent selective dechlorination at the C4 position would be necessary. This selective reduction is often achieved using catalytic hydrogenation under specific conditions.[7] While a multi-step process, this route can be advantageous if the dichloro-starting material is more readily available or cost-effective.

Alternative_Pathway start 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine intermediate 2,4-dichloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine start->intermediate Step 1: Methylation (NaH, CH3I) product 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine intermediate->product Step 2: Selective Dechlorination (e.g., H2, Pd/C)

Caption: Two-step alternative synthesis from a dichloro-precursor.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of key properties for this compound.

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
CAS Number 1060816-67-2
Appearance White to off-white solid
¹H NMR (Typical) Signals corresponding to the pyrimidine proton, two pyrrole protons, and the N-methyl singlet.
¹³C NMR (Typical) Resonances for the seven distinct carbon atoms in the heterocyclic system.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z ≈ 168.0

Note: Specific NMR chemical shifts can vary slightly based on the solvent and instrument used.

Application in Medicinal Chemistry: A Gateway to Advanced Analogs

The true value of this compound lies in its utility as a versatile chemical intermediate. The chlorine atom at the C2 position is not an endpoint but rather a reactive handle for introducing further molecular complexity. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of amine, ether, or thioether functionalities.

This reactivity is the cornerstone of its application in building complex drug molecules. For instance, in the synthesis of many kinase inhibitors, the C2 position is functionalized with an amine-containing side chain that is crucial for binding to the hinge region of the kinase active site.

Application_in_Synthesis start 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine product C2-Functionalized Kinase Inhibitor Scaffold start->product SNAr Reaction reagent Nucleophile (e.g., R-NH2) reagent->product

References

An In-depth Technical Guide to the Therapeutic Targeting of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-deazapurine scaffold, and specifically the pyrrolo[2,3-d]pyrimidine nucleus, represents a privileged structure in medicinal chemistry.[1][2] As a bioisostere of adenine, this heterocyclic system provides a versatile framework for the design of antagonists that compete with ATP for the binding sites of numerous enzymes.[2] The 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a key intermediate in the synthesis of a multitude of biologically active compounds, offering a reactive handle for further chemical modifications.[3][4] This guide will provide an in-depth exploration of the most promising therapeutic targets for derivatives of this scaffold, focusing on the underlying mechanisms of action and providing detailed protocols for their evaluation.

The versatility of the pyrrolo[2,3-d]pyrimidine core has led to the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][5][6] This broad spectrum of activity stems from the ability of these compounds to be tailored to inhibit specific members of key enzyme families, most notably protein kinases.

I. Protein Kinases: The Premier Target Class

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer and inflammatory disorders. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally effective starting point for the development of potent and selective kinase inhibitors.[2][7]

A. Tyrosine Kinases in Oncology

A significant number of pyrrolo[2,3-d]pyrimidine derivatives have been investigated as tyrosine kinase inhibitors (TKIs) for the treatment of various cancers.[7][8] These compounds have shown efficacy against a range of tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been developed as both reversible and covalent inhibitors of EGFR, with some demonstrating potency comparable to first-generation TKIs like erlotinib.[8]

  • HER2 (Human Epidermal Growth Factor Receptor 2): Overexpression of HER2 is a key factor in a subset of breast cancers. Multi-targeted inhibitors based on the 7-deazapurine scaffold have shown inhibitory activity against HER2.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key regulator of angiogenesis, VEGFR2 is a critical target in cancer therapy. Certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against VEGFR2, suggesting a potential anti-angiogenic mechanism.[7][9]

  • Discoidin Domain Receptor 2 (DDR2): Molecular docking studies have suggested that tricyclic pyrrolo[2,3-d]pyrimidine derivatives can interact with the active site of DDR2, a collagen receptor tyrosine kinase implicated in cancer progression.[1]

Signaling Pathway Overview: Generic Tyrosine Kinase Cascade

TyrosineKinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Grb2 Grb2/Sos RTK->Grb2 Autophosphorylation & Recruitment Ligand Growth Factor Ligand->RTK Binding & Dimerization ATP ATP ATP->RTK Phosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->RTK Inhibition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

B. Serine/Threonine Kinases

Beyond tyrosine kinases, derivatives of the this compound scaffold have demonstrated activity against several serine/threonine kinases.

  • Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a well-established target for cancer therapy. Novel halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibition of CDK2.[7][9]

  • p21-Activated Kinase 4 (PAK4): Overexpressed in a variety of cancers, PAK4 is involved in cell growth, proliferation, and apoptosis prevention. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of PAK4.[6]

  • Casein Kinase 1 delta (CK1δ): This kinase is overexpressed in certain bladder and ovarian cancers. A derivative of 7H-pyrrolo-[2,3-d]pyrimidine was found to be a strong inhibitor of CK1δ, leading to apoptosis in cancer cells.[10]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease. The pyrrolo[2,3-d]pyrimidine scaffold has been used to design inhibitors of LRRK2.[11]

C. Kinases in Inflammatory and Immune Pathways

The role of kinases in immune cell signaling makes them attractive targets for inflammatory and autoimmune diseases.

  • Janus Kinases (JAKs): Tofacitinib, a well-known pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, is based on the pyrrolo[2,3-d]pyrimidine scaffold.

  • Interleukin-2-inducible T-cell Kinase (Itk): Itk is a crucial component of T-cell signaling and a potential target for autoimmune diseases and T-cell lymphomas. Covalent irreversible inhibitors of Itk have been developed from the 7H-pyrrolo[2,3-d]pyrimidine core.[12]

II. Viral and Parasitic Targets

The 7-deazapurine core, as a nucleoside analog, has inherent potential for targeting enzymes involved in nucleic acid replication.

A. Viral Polymerases

Derivatives of 7-deazapurine have shown promise as antiviral agents, particularly against RNA viruses.

  • Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp): 7-deaza-adenosine analogs have been shown to be potent inhibitors of HCV replication.[13] These compounds act as chain terminators after being phosphorylated to their triphosphate form within the cell.

B. Parasitic Protein Kinases

Protein kinases in parasites that are essential for their life cycle but absent or significantly different in humans are excellent drug targets.

  • Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): These kinases are crucial for the malaria parasite's life cycle. 7H-pyrrolo[2,3-d]pyrimidine-4-amines have been designed as "bumped kinase inhibitors" to selectively target PfCDPK1 and PfCDPK4.[14]

III. Experimental Protocols for Target Validation

The following section provides standardized, step-by-step protocols for the initial characterization of novel this compound derivatives.

A. Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC50) of a test compound to a target kinase.

Objective: To quantify the potency of a derivative as a kinase inhibitor.

Materials:

  • Target Kinase (e.g., EGFR, CDK2, PAK4)

  • Eu-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

  • Test compound (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation:

    • Add 2.5 µL of 4X test compound dilution to the assay wells.

    • Add 2.5 µL of 4X Eu-labeled antibody to all wells.

    • Add 2.5 µL of a 4X mixture of the kinase and the Alexa Fluor™ tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Kinase Binding Assay

Kinase_Assay_Workflow Start Start: Compound Dilution PlatePrep Prepare 384-well Plate: 1. Add Compound 2. Add Eu-Antibody 3. Add Kinase/Tracer Mix Start->PlatePrep Incubate Incubate at RT (60 min, dark) PlatePrep->Incubate Read Read Plate (TR-FRET) Incubate->Read Analyze Data Analysis: - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 Read->Analyze End End: Potency Determined Analyze->End

Caption: Workflow for an in vitro kinase binding assay.

B. Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Objective: To determine the effect of a derivative on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well, flat-bottom, sterile microplate

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serially diluted test compound to the wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

IV. Data Summary

The following table summarizes the reported activities of various pyrrolo[2,3-d]pyrimidine derivatives against selected targets.

Compound Class/DerivativeTarget(s)Reported Activity (IC50/GI50)Disease AreaReference(s)
Halogenated BenzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK240 - 204 nMCancer[7][9]
Tricyclic Pyrrolo[2,3-d]pyrimidinesDDR24.01 - 4.55 µMColon Cancer[1]
7H-pyrrolo-[2,3-d]pyrimidine derivative 13iCK1δNot specified, but potentBladder/Ovarian Cancer[10]
7H-pyrrolo[2,3-d]pyrimidine-4-aminesPfCDPK40.210 - 0.530 µMMalaria[14]
Covalent 7H-pyrrolo[2,3-d]pyrimidineItkPotent, selectiveInflammation/Autoimmune[12]

V. Conclusion and Future Directions

The this compound scaffold is a highly validated and promising starting point for the development of targeted therapeutics. Its derivatives have demonstrated potent activity against a wide array of protein kinases implicated in cancer and inflammatory diseases. Furthermore, the 7-deazapurine core holds significant potential for the development of novel antiviral and antiparasitic agents.

Future research in this area should focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against known resistance mutations in targets like EGFR.

  • Exploring New Targets: Expanding the scope of investigation to other enzyme families where ATP is a cofactor.

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the chemical tractability and inherent biological relevance of the pyrrolo[2,3-d]pyrimidine nucleus, researchers can continue to develop novel and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Substituted-7-Methyl-7H-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] The strategic methylation at the N-7 position and the introduction of diverse substituents at the C-2 position are critical for modulating target specificity, potency, and pharmacokinetic properties.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidines. We will delve into the core synthetic strategies, detailing step-by-step protocols for the preparation of key intermediates and the subsequent palladium-catalyzed cross-coupling reactions that enable the introduction of a wide array of functional groups at the C-2 position. The causality behind experimental choices, troubleshooting insights, and methods for structural validation are discussed to ensure reproducible and efficient synthesis.

Introduction: The Significance of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine core mimics the structure of natural purines, allowing molecules based on this scaffold to interact with biological targets that recognize purines, such as ATP-binding sites in kinases.[1] This structural feature has been exploited in the development of inhibitors for various protein kinases, including Janus Kinase (JAK), Bruton's tyrosine kinase (Btk), and Interleukin-2-inducible T-cell Kinase (Itk).[4][5]

Modification of the core structure is crucial for achieving selectivity and desired pharmacological profiles. The synthesis of 2-substituted-7-methyl derivatives typically follows a convergent strategy, beginning with the construction of a versatile, halogenated core intermediate. This intermediate then serves as a linchpin for introducing diverse chemical moieties at the C-2 and C-4 positions through robust and high-yielding chemical transformations. This guide focuses on the most prevalent and reliable synthetic pathways, emphasizing palladium-catalyzed cross-coupling reactions.

G A 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine B Key Intermediate: 2,4-Dichloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine A->B N-Methylation (Protocol 1) C 4-Substituted-2-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine B->C Selective C4-Substitution (e.g., Amination) D Final Product: 2,4-Disubstituted-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine C->D C2-Functionalization (e.g., Suzuki, Buchwald-Hartwig) (Protocols 2 & 3)

Caption: General synthetic workflow for 2,4-disubstituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidines.

Synthesis of the Key Intermediate: 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The journey towards 2-substituted analogs begins with the reliable synthesis of the N-methylated dichlorinated core. The starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is commercially available or can be synthesized from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[6]

Protocol 1: N-Methylation of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the methylation of the pyrrole nitrogen (N-7). The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH efficiently deprotonates the weakly acidic N-H of the pyrrole ring to form the corresponding sodium salt, which then acts as a potent nucleophile to attack the methylating agent, iodomethane.

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion, 1.1 eq.) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a suspension.

  • Methylation: Add iodomethane (1.1 eq.) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (to react with excess NaH).

    • Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes to afford the title compound as a white solid.[7]

Causality and Insights:

  • Anhydrous Conditions: The use of anhydrous THF is paramount as NaH reacts exothermically with any trace of water.

  • Temperature Control: Maintaining the temperature at 0 °C during the addition of NaH and iodomethane controls the exothermic reaction and minimizes potential side reactions.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of NaH with atmospheric moisture and oxygen.

Synthesis of 2-Substituted Derivatives via Palladium Cross-Coupling

With the 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold in hand (often with a substituent already installed at C4), the C2-chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki and Buchwald-Hartwig reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds, respectively, with high efficiency and functional group tolerance.[8][9]

C-C Bond Formation: The Suzuki Cross-Coupling Reaction

The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. For our purpose, it allows the introduction of various aryl or heteroaryl moieties at the C-2 position.

Protocol 2: Synthesis of 2-Aryl-4-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidines

Materials:

  • 4-Substituted-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.)

  • Aryl or heteroaryl boronic acid (or boronic ester) (1.2-1.5 eq.)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq.)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)

  • Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-chloro-pyrrolo[2,3-d]pyrimidine derivative, the boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the solvent system, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[10]

  • Work-up:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 2-aryl product.[11]

Mechanistic Consideration: The Suzuki Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar¹-Pd(II)L₂(X) B->C Ar¹-X D Transmetalation C->D Ar²-B(OR)₂ Base E Ar¹-Pd(II)L₂(Ar²) D->E F Reductive Elimination E->F F->A Ar¹-Ar²

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, coupling an amine with an aryl halide.[8] This reaction is instrumental in synthesizing 2-amino-pyrrolo[2,3-d]pyrimidine derivatives, which are prevalent in kinase inhibitors.

Protocol 3: Synthesis of 2-Amino-4-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidines

The success of this reaction is highly dependent on the choice of ligand and base. Sterically hindered phosphine ligands are often required to facilitate the reductive elimination step.

Materials:

  • 4-Substituted-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.)

  • Primary or secondary amine (1.2-2.0 eq.)

  • Palladium pre-catalyst, e.g., Pd₂(dba)₃ or Pd(OAc)₂ (0.02-0.05 eq.)

  • Phosphine ligand, e.g., Xantphos, BINAP, or t-BuXPhos (0.04-0.1 eq.)

  • Base, e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (1.5-2.5 eq.)

  • Anhydrous, deoxygenated solvent, e.g., Toluene, 1,4-Dioxane

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.

  • Complex Formation: Add the anhydrous solvent and stir for a few minutes to allow for catalyst-ligand complex formation.

  • Reagent Addition: Add the 2-chloro-pyrrolo[2,3-d]pyrimidine derivative, the amine, and the base.

  • Heating: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.[12][13]

Causality and Insights:

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos or t-BuXPhos are often effective.[12]

  • Base Selection: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. NaOtBu is a common choice, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are used.

  • Oxygen-Free Conditions: Pd(0) species are sensitive to oxidation, so maintaining strictly anaerobic conditions is crucial for catalyst longevity and reaction efficiency.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar-Pd(II)L₂(X) B->C Ar-X D Amine Coordination & Deprotonation C->D R¹R²NH Base E [Ar-Pd(II)L₂(NR¹R²)] D->E F Reductive Elimination E->F F->A Ar-NR¹R²

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Summary and Characterization

The successful synthesis of the target compounds must be confirmed by rigorous analytical characterization.

Table 1: Representative Conditions for C-2 Functionalization

C2-SubstituentReaction TypeTypical Catalyst/LigandTypical BaseSolventTemp (°C)Yield RangeReference
PhenylSuzukiPd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-90%[9]
3-PyridylSuzukiPdCl₂(dppf)Na₂CO₃Toluene/EtOH/H₂O8565-85%[9]
AnilineBuchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Dioxane11060-80%[12]
PiperazineBuchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene10075-95%[8]

Characterization Notes:

  • ¹H and ¹³C NMR: Provides definitive structural information. For the 7-methyl group, a characteristic singlet appears around 3.7 ppm in ¹H NMR. The protons on the pyrrole and pyrimidine rings have distinct chemical shifts.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[14]

  • Melting Point (m.p.): A sharp melting point is an indicator of purity for solid compounds.

Conclusion

The synthetic routes outlined in this guide provide a robust and versatile platform for the generation of diverse libraries of 2-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidines. The key to success lies in the careful execution of the N-methylation to form the core intermediate, followed by the strategic application of powerful palladium-catalyzed cross-coupling reactions. By understanding the principles behind each step—from the choice of base and ligand to the strict control of reaction conditions—researchers can efficiently access novel compounds with significant potential in drug discovery and development, particularly in the pursuit of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous clinically significant molecules, including kinase inhibitors used in oncology and immunology. The ability to efficiently forge carbon-nitrogen (C-N) bonds at the C2 position of this scaffold is a critical step in the synthesis of diverse compound libraries for drug discovery. The Buchwald-Hartwig amination has emerged as a premier method for this transformation, offering broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution often fail or require harsh conditions.[1]

This guide provides a detailed examination and robust protocol for the palladium-catalyzed cross-coupling of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with a variety of amine nucleophiles. The content herein is curated for researchers, scientists, and drug development professionals, offering not just a procedural blueprint but also the underlying chemical logic to empower effective troubleshooting and adaptation.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3] Understanding this mechanism is paramount for rational selection of reaction components and for diagnosing potential issues. The cycle is generally accepted to proceed through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle initiates with the oxidative addition of the heteroaryl chloride to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[4] For heteroaryl chlorides like this compound, this step is often rate-limiting due to the higher bond strength of the C-Cl bond compared to C-Br or C-I bonds.[5] The use of electron-rich, sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands is crucial to facilitate this challenging step.[1][6][7]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[7] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to cause degradation of the substrate or catalyst.[8]

  • Reductive Elimination : This final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3] Reductive elimination is typically fast for most C-N couplings.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)(L_n)-Cl) pd0->oa_complex Ar-Cl amido_complex Palladium Amido Complex [Ar-Pd(II)(L_n)-NR'R''] oa_complex->amido_complex + R'R''NH - [Base-H]Cl product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n amido_complex->catalyst_regen reagents Ar-Cl + R'R''NH base Base base->oa_complex base_hcl [Base-H]Cl base_hcl->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Component Selection for this compound

The successful amination of this specific heteroaryl chloride hinges on the judicious selection of the catalyst system, base, and solvent.

  • Palladium Precatalyst and Ligand : Due to the relative inertness of the C-Cl bond, a highly active catalyst system is required. Modern palladium precatalysts, which are air- and moisture-stable and readily generate the active Pd(0) species in situ, are highly recommended.[9] Second-generation (G2) and third-generation (G3) Buchwald precatalysts are excellent choices.

    • Recommended Ligands : Sterically hindered biaryl phosphine ligands are the gold standard for this transformation.[1]

      • XPhos : Often a first choice for heteroaryl chlorides due to its steric bulk and electron-rich nature, promoting efficient oxidative addition.

      • RuPhos : Another excellent, highly active ligand, particularly for couplings involving primary amines.

      • BrettPhos : Particularly effective for coupling primary amines and can sometimes offer superior performance with challenging substrates.[2][8]

  • Base : The base facilitates the deprotonation of the amine coordinated to the palladium center.

    • Strong, Non-nucleophilic Bases : Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, permitting high reaction rates.[8] However, its high basicity can be incompatible with sensitive functional groups.[8]

    • Weaker Bases : For substrates with base-sensitive functionalities, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher catalyst loadings or longer reaction times.[2][8]

  • Solvent : The solvent must be anhydrous and capable of solubilizing the reactants.

    • Aprotic, Non-polar/Polar Solvents : Toluene and 1,4-dioxane are the most commonly used solvents and generally provide excellent results.[8] Tetrahydrofuran (THF) is another viable option. For reactions with aryl iodides, toluene is often preferred to mitigate catalyst inhibition by the iodide salt byproduct.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

Reagents and Materials
ReagentCAS NumberMW ( g/mol )StoichiometryNotes
This compound76295-46-4167.601.0 equivStarting material. Ensure it is dry.
Amine (Primary or Secondary)VariesVaries1.2 equivCoupling partner.
XPhos Pd G3 Precatalyst1445085-87-9829.562.0 mol%Air-stable precatalyst.
Sodium tert-butoxide (NaOtBu)865-48-596.102.0 equivHandle in a glovebox due to hygroscopic nature.
Toluene, Anhydrous108-88-392.14~0.1 MEnsure solvent is rigorously dried and degassed.
Procedure

Reaction Setup (Strictly under Inert Atmosphere)

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), XPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (2.0 equiv).

  • Seal the vessel with a septum or screw cap.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add the anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the starting chloride.

  • Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C.

Reaction Monitoring

  • Stir the reaction mixture vigorously at the set temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-24 hours. The disappearance of the starting chloride is a key indicator of completion.

Work-up and Purification

  • Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.

General Workflow Diagram

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen or moisture contamination).[5]1. Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere. Use freshly opened, high-purity reagents.
2. Insufficiently active catalyst/ligand for the chloride substrate.2. Screen other ligands like RuPhos or BrettPhos. Increase catalyst loading to 3-5 mol%.
3. Poorly soluble base.3. Ensure vigorous stirring. Consider switching to a more soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) if compatible.[8]
Hydrodehalogenation Formation of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine (product of C-Cl -> C-H).This side reaction can compete with amination.[1] Try a different ligand (e.g., bidentate ligands like BINAP or DPPF may suppress this).[1] Lowering the reaction temperature might also help.
Product Degradation The product or starting material is sensitive to the strong base (NaOtBu).Switch to a milder base like K₃PO₄ or Cs₂CO₃. This may require a higher temperature or longer reaction time to achieve full conversion.[8]
Multiple Products The amine or substrate has multiple reactive sites.If the amine has other nucleophilic groups (e.g., phenols, other amines), they may need to be protected prior to the coupling reaction.[5]

Conclusion

The Buchwald-Hartwig amination is a powerful and highly reliable method for the synthesis of 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. Success is predicated on the rational selection of a highly active catalyst system appropriate for a challenging heteroaryl chloride substrate and the meticulous execution of the reaction under anhydrous and inert conditions. The protocol and insights provided in this guide serve as a comprehensive resource for chemists to effectively implement this critical transformation in their synthetic endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed N-Arylation of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated 7-Deazapurines

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in modern medicinal chemistry and drug development. Its structural resemblance to adenine allows it to function as a hinge-binding motif in numerous protein kinase inhibitors. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The formation of a carbon-nitrogen (C-N) bond at the 2-position via N-arylation is a critical transformation, yielding compounds with significant therapeutic potential.

This document provides a detailed guide to the N-arylation of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a common and often challenging substrate due to the relative inertness of the C-Cl bond on an electron-deficient heterocyclic system. We will focus on the principles and practical application of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that has become the industry standard for such transformations.[1][2]

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

The success of a Buchwald-Hartwig N-arylation hinges on the orchestration of a palladium catalyst through a well-defined catalytic cycle.[1][3] Understanding this mechanism is not merely academic; it provides the logical framework for selecting reagents, setting conditions, and troubleshooting the reaction. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Catalyst Activation & Oxidative Addition: The cycle begins with an active, low-valent Pd(0) species, typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃.[4][5] This electron-rich Pd(0) complex, stabilized by a phosphine ligand, undergoes oxidative addition into the C-Cl bond of the pyrrolopyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for aryl chlorides.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base (e.g., NaOtBu, Cs₂CO₃), the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade the starting materials or product.

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3] The steric and electronic properties of the ligand are crucial for promoting this step.[6]

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(Ar)Cl (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Complex [LₙPd(II)(Ar)(R₂NH)]⁺Cl⁻ (Amine Complex) OA_Complex->Amine_Complex Amine Coordination Amido_Complex LₙPd(II)(Ar)(NR₂) (Amido Complex) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product_out Amido_Complex->Product_out Ar-NR₂ (Product) center center->OA_Complex center->Amine_Complex center->Amido_Complex ArCl_in ArCl_in->center Ar-Cl (Pyrrolopyrimidine) R2NH_in R2NH_in->center R₂NH (Amine) Base_in Base_in->center Base

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Optimizing the Reaction: A Guide to Component Selection

The successful N-arylation of this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions. Below is a summary of typical conditions reported for similar heterocyclic systems, which serve as an excellent starting point for optimization.[7]

Component Examples Rationale & Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often requires no activation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4][5] The use of air-stable palladium precatalysts simplifies reaction setup.[8]
Ligand Xantphos, BINAP, XPhos, RuPhosThe C-Cl bond of the substrate is relatively unreactive. Bulky, electron-rich phosphine ligands are essential.[6][8] They accelerate both the oxidative addition and the final reductive elimination steps.[6] Ligands like XPhos and RuPhos belong to the "Buchwald ligands" and are often superior for challenging substrates.
Base NaOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups.[4] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that are often effective.
Solvent Toluene, Dioxane, THF, t-AmOHAprotic solvents are standard. Toluene and dioxane are excellent choices due to their high boiling points, allowing for necessary reaction temperatures. The solubility of all components is a key consideration.[4]
Temperature 80 - 120 °CHigher temperatures are generally required to activate the C-Cl bond. Microwave irradiation can significantly accelerate the reaction, often allowing for lower overall temperatures and much shorter reaction times.[9][10][11]

Experimental Protocols

Protocol 1: Conventional Thermal N-Arylation

This protocol describes a standard laboratory procedure using conventional heating. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Materials:

  • This compound

  • Aryl amine (e.g., aniline derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl amine (1.2 equiv), Xantphos (0.1 equiv), and Pd₂(dba)₃ (0.05 equiv).

  • Base Addition: Add sodium tert-butoxide (1.5 equiv). Note: Solid reagents should be added under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

Protocol 2: Microwave-Assisted N-Arylation

This protocol offers a rapid alternative, often with improved yields.[9][11]

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • Reagent Addition: In a microwave-safe vial, combine this compound (1.0 equiv), the aryl amine (1.2 equiv), Xantphos (0.1 equiv), Pd₂(dba)₃ (0.05 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.2 M.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20-60 minutes. Note: The reaction time is significantly shorter than with conventional heating.[10][11]

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in Protocol 1 (steps 6-9).

Workflow and Visualization

A clear experimental workflow is essential for reproducibility and efficiency.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge Vial: - Pyrrolopyrimidine - Amine - Pd₂(dba)₃ - Ligand prep2 Add Base (e.g., NaOtBu) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react_conv Conventional Heat (110°C, 12-24h) prep3->react_conv Option 1 react_mw Microwave (120°C, 20-60min) prep3->react_mw Option 2 workup1 Cool & Quench (aq. NH₄Cl) react_conv->workup1 react_mw->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, & Concentrate workup2->workup3 purify Column Chromatography workup3->purify analysis Characterization (NMR, MS) purify->analysis

References

Application Notes and Protocols for the Utilization of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold in the discovery and development of novel kinase inhibitors. This document outlines the rationale for its selection, a robust synthetic protocol, and detailed methodologies for its application in biochemical and cellular assays to identify and characterize potent and selective kinase inhibitors.

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically successful kinase inhibitors.[1] Its structural resemblance to adenine, the purine core of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2] This inherent bioisosterism provides a strategic starting point for the design of potent kinase inhibitors.

The this compound derivative, the focus of these notes, offers several advantages for a library synthesis and lead optimization campaign. The chlorine atom at the C2 position serves as a versatile synthetic handle for introducing a variety of substituents through nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of the chemical space around the kinase active site. The methyl group at the N7 position can enhance metabolic stability and modulate solubility.

This guide is structured to provide not just a set of instructions, but a logical framework for utilizing this scaffold, from its synthesis to its biological evaluation, underpinned by the principles of modern drug discovery.

Synthesis of the this compound Scaffold

The synthesis of this compound can be efficiently achieved from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The following two-step protocol is designed for robustness and scalability.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N7-Methylation cluster_1 Step 2: Selective C4-Dechlorination Start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Reagents1 NaH, Iodomethane (CH3I) THF, 0°C to rt Start->Reagents1 Intermediate 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Reagents1->Intermediate Reagents2 H2, Pd/C EtOAc, rt Intermediate->Reagents2 Product This compound Reagents2->Product Kinase_Assay_Workflow Start Synthesized Compound Library Assay_Prep Prepare Assay Plate: - Serially diluted compounds - Kinase and Substrate - ATP Start->Assay_Prep Incubation Incubate at RT Assay_Prep->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™ or LanthaScreen™) Incubation->Detection Readout Measure Signal (Luminescence or FRET) Detection->Readout Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Readout->Analysis Cellular_Assay_Workflow cluster_assays Cellular Assays Cell_Culture Culture relevant cell lines Compound_Treatment Treat cells with inhibitor at various concentrations Cell_Culture->Compound_Treatment Assay_Execution Perform Cellular Assays Compound_Treatment->Assay_Execution CETSA CETSA (Target Engagement) Assay_Execution->CETSA Western_Blot Western Blot (Downstream Signaling) Assay_Execution->Western_Blot Viability_Assay Cell Viability Assay (Phenotypic Effect) Assay_Execution->Viability_Assay Data_Analysis Analyze results CETSA->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

Application Notes and Protocols: In Vitro Kinase Assay for 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors.[1][2][3] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal framework for designing ATP-competitive kinase inhibitors.[1][2][3] Analogs such as 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are being extensively investigated for their potential to selectively target and inhibit various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[4][5]

This guide provides a comprehensive, in-depth protocol for conducting in vitro kinase assays to determine the inhibitory potency (specifically, the IC50 value) of this compound analogs. We will delve into the principles behind the chosen assay format, provide a detailed step-by-step methodology, and offer insights into data analysis and potential pitfalls.

Pillar 1: Expertise & Experience - Choosing the Right Assay Platform

A variety of in vitro kinase assay platforms are available, each with its own set of advantages and limitations.[6][7][8] These can be broadly categorized into activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the interaction between the kinase and the inhibitor.[6] For determining the half-maximal inhibitory concentration (IC50) of novel compounds, activity-based assays are often preferred as they directly measure the functional consequence of inhibitor binding.

Commonly used activity assay formats include:

  • Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[7] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.[7]

  • Fluorescence-Based Assays: These include methods like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).[9] They offer a non-radioactive alternative but can be susceptible to interference from fluorescent compounds.[9]

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure one of the products of the kinase reaction (ADP) or the depletion of a substrate (ATP).[10][11] They are generally highly sensitive, have a broad dynamic range, and are less prone to compound interference.[11]

For the purpose of this protocol, we will focus on a luminescence-based ADP detection assay (e.g., ADP-Glo™) due to its versatility, robustness, and applicability to a wide range of kinases.[10][12] This format quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[10][13]

Pillar 2: Trustworthiness - A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability of the generated data.

Experimental Workflow Overview

The overall workflow for determining the IC50 of a this compound analog involves several key stages: initial assay setup and optimization, the main inhibitor screening experiment, and data analysis.

G cluster_0 Assay Optimization cluster_1 IC50 Determination cluster_2 Data Analysis enzyme_titration Enzyme Titration atp_determination ATP Km Determination enzyme_titration->atp_determination substrate_titration Substrate Titration atp_determination->substrate_titration compound_prep Compound Serial Dilution substrate_titration->compound_prep kinase_reaction Kinase Reaction Incubation compound_prep->kinase_reaction adp_detection ADP Detection (Luminescence) kinase_reaction->adp_detection data_acquisition Data Acquisition adp_detection->data_acquisition normalization Data Normalization data_acquisition->normalization curve_fitting Dose-Response Curve Fitting normalization->curve_fitting ic50_calc IC50 Calculation curve_fitting->ic50_calc

Caption: A high-level overview of the in vitro kinase assay workflow.

Detailed Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from the principles of the Promega ADP-Glo™ Kinase Assay.[10][13][14] It is crucial to first optimize the assay for the specific kinase of interest by determining the optimal enzyme and substrate concentrations and the apparent ATP Km. For this protocol, we will assume these parameters have been predetermined.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific peptide substrate

  • This compound analog stock solution (e.g., 10 mM in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (Ultra-Pure)

  • Multi-well assay plates (e.g., 384-well, white, low-volume)

  • Plate-reading luminometer

Procedure:

  • Compound Serial Dilution:

    • Prepare a series of dilutions of the this compound analog. A common approach is to perform a 1:3 serial dilution over 10 points, starting from a high concentration (e.g., 100 µM).

    • It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤ 1%) to avoid solvent effects.[9] Prepare a "vehicle" control containing the same final DMSO concentration as the compound wells.

  • Kinase Reaction Setup:

    • The reaction is typically performed in a final volume of 5 µL in a 384-well plate.[14]

    • Prepare a master mix containing the kinase and substrate in the kinase reaction buffer.

    • Add the compound dilutions or vehicle control to the appropriate wells.

    • To initiate the reaction, add ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[5][15]

    Reaction Components Table:

ComponentFinal ConcentrationVolume (in 5 µL reaction)
KinaseOptimized (e.g., 1-10 nM)1.25 µL of 4x stock
SubstrateOptimized (e.g., 0.2-1 µM)1.25 µL of 4x stock
InhibitorVaries (e.g., 100 µM - 4.5 nM)1.25 µL of 4x stock
ATPAt or near Km1.25 µL of 4x stock
  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Step 1: Terminate Kinase Reaction and Deplete ATP. Add 5 µL of ADP-Glo™ Reagent to each well.[13][14] This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.[10][13] Incubate at room temperature for 40 minutes.[14]

    • Step 2: Convert ADP to ATP and Generate Luminescent Signal. Add 10 µL of Kinase Detection Reagent to each well.[13][14] This reagent converts the ADP generated by the kinase into ATP and contains luciferase and luciferin to produce a light signal proportional to the amount of ADP.[10][13] Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.[14]

Pillar 3: Authoritative Grounding & Comprehensive References

Data Analysis and Interpretation

The raw luminescence data needs to be processed to determine the IC50 value of the inhibitor.

G raw_data Raw Luminescence Data (RLU) normalization Normalize Data: % Inhibition = 100 * (1 - (RLU_sample - RLU_neg) / (RLU_pos - RLU_neg)) raw_data->normalization pos_control Positive Control (No Inhibition, 100% Activity) pos_control->normalization neg_control Negative Control (Max Inhibition, 0% Activity) neg_control->normalization plot Plot % Inhibition vs. log[Inhibitor] normalization->plot curve_fit Fit to Sigmoidal Dose-Response Curve: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)) plot->curve_fit ic50 Determine IC50 Value curve_fit->ic50

Caption: The workflow for calculating the IC50 value from raw luminescence data.

  • Data Normalization: The data should be normalized relative to positive and negative controls.

    • Positive Control (0% Inhibition): Kinase reaction with vehicle (DMSO) only. This represents the maximum kinase activity.

    • Negative Control (100% Inhibition): Kinase reaction without the enzyme or with a known potent inhibitor. This represents the background signal.

    The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[16][17] The IC50 is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[17][18]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
High Variability Between Replicates Pipetting errors, especially with small volumes. Inconsistent mixing.Use calibrated pipettes. Ensure thorough mixing after each reagent addition.[15]
No or Weak Inhibition Compound insolubility. Incorrect ATP concentration. Compound degradation.Verify compound solubility in the final assay buffer.[15] Perform the assay at an ATP concentration near the Km value.[15] Check the stability of the compound.
Discrepancy Between In Vitro and Cellular Activity Poor cell permeability of the compound. High intracellular ATP concentrations outcompeting the inhibitor.[15]Assess the compound's physicochemical properties.[15] Consider the high ATP environment within cells when interpreting in vitro data.[15]
Compound Interference The compound itself is fluorescent or quenches the signal.Although less common with luminescence assays, run a control with the compound in the absence of the kinase reaction to check for interference.[9]

Conclusion

This application note provides a robust and reliable protocol for the in vitro determination of the inhibitory potency of this compound analogs against specific protein kinases. By adhering to the principles of sound assay design, including proper controls and optimization, researchers can generate high-quality, reproducible data that is essential for advancing drug discovery programs. The choice of a luminescence-based ADP detection method offers a sensitive and high-throughput-compatible approach to screen and characterize novel kinase inhibitors.

References

Application Notes and Protocols for Evaluating 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Therefore, compounds based on this scaffold are of significant interest in drug discovery.

This guide provides a comprehensive suite of cell-based assays to thoroughly characterize the biological activity of novel this compound derivatives. The presented workflow is designed to be logical and iterative, starting with broad assessments of cellular impact and progressively moving towards more specific, mechanistic studies. This approach ensures a holistic understanding of a compound's potency, mechanism of action, and therapeutic potential.

Our philosophy is to not only provide step-by-step protocols but to also explain the scientific rationale behind each assay and procedural step. This empowers the researcher to not only execute the experiments but also to critically interpret the data and troubleshoot potential issues. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.

I. Foundational Assays: Assessing Global Cellular Effects

The initial characterization of a novel compound should always begin with an assessment of its impact on cell viability and its ability to induce programmed cell death (apoptosis). These foundational assays provide a broad overview of the compound's cytotoxic or cytostatic potential and are crucial for determining the appropriate concentration range for subsequent mechanistic studies.

A. Cell Viability Assays: Gauging Cytotoxicity and Cytostaticity

Cell viability assays are fundamental to determining a compound's effect on cell proliferation and survival. Here, we present two robust methods: the classic colorimetric MTT assay and the more sensitive, luminescence-based CellTiter-Glo® assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. It relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (48-72h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment add_mtt Add MTT Reagent (4h incubation) treatment->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the this compound compound in culture medium. A typical concentration range would be from 0.01 nM to 100 µM.

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]

  • Data Acquisition: Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[5][6] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[5][7] The luminescent signal is proportional to the amount of ATP, and therefore, to the number of viable cells. This assay is known for its high sensitivity and broad linear range.[6]

Detailed Protocol: CellTiter-Glo® Assay

  • Plate Setup: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[7][8]

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent and the cell culture plate to room temperature for approximately 30 minutes.[7]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

Data Presentation and Interpretation

AssayPrincipleProsCons
MTT Colorimetric (metabolic activity)Inexpensive, well-establishedLess sensitive, requires multiple steps
CellTiter-Glo® Luminescence (ATP quantification)Highly sensitive, simple "add-mix-read" protocol[6]More expensive, potential for luciferase inhibition by test compounds

The results from these assays are typically plotted as percent cell viability versus compound concentration (log scale). A non-linear regression analysis is then used to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[9][10] A lower IC₅₀ value indicates higher potency.[10]

B. Apoptosis Assays: Uncovering the Mechanism of Cell Death

If a compound reduces cell viability, it is crucial to determine whether it does so by inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Many effective anti-cancer drugs, particularly kinase inhibitors, function by inducing apoptosis.[11]

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are effector caspases that are activated during the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures the activity of these two caspases.[12][13] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.[12][14]

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Plate Setup: Seed and treat cells with the this compound compound in opaque-walled 96-well plates as described for the CellTiter-Glo® assay. A typical treatment time to observe apoptosis is 24-48 hours.

  • Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 reagent and the cell plate to room temperature.[14]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.[14]

  • Signal Stabilization: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

An increase in the luminescent signal relative to the vehicle control indicates an induction of caspase-3/7 activity and, therefore, apoptosis.

II. Mechanistic Assays: Pinpointing the Molecular Target

Once the foundational effects of the compound are established, the next step is to investigate its specific molecular mechanism of action. As pyrrolo[2,3-d]pyrimidines are known kinase inhibitors, the following assays are designed to confirm target engagement and inhibition of kinase activity within the cellular environment.

Signaling Pathway Context: A Representative Kinase Cascade

Many kinase inhibitors target key nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. The MAPK/ERK pathway is a classic example of such a cascade, which is often dysregulated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, VEGFR RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression

Caption: A simplified representation of the MAPK/ERK signaling pathway.

A. Cellular Target Engagement: Does the Compound Bind its Intended Kinase?

Confirming that a compound physically interacts with its intended target within a live cell is a critical step in drug development. The NanoBRET™ Target Engagement assay is a powerful technology for this purpose.

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[15] The target kinase is fused to NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site is used as the acceptor.[15][16] When the tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the BRET signal.[16] This allows for the quantitative measurement of compound binding to the target in live cells.[17]

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect HEK293 cells with a vector encoding the NanoLuc®-kinase fusion protein. Incubate for 24 hours to allow for protein expression.[15]

  • Cell Plating: Harvest the transfected cells and plate them in white, opaque-walled 96-well plates.

  • Compound and Tracer Addition: Add the this compound compound at various concentrations, followed by the addition of the specific NanoBRET™ tracer at a predetermined optimal concentration.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.[15] Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence measurements.[15]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The data is then plotted to determine the intracellular IC₅₀ for target engagement.

B. Kinase Activity Assays: Does Compound Binding Lead to Inhibition?

While target engagement confirms binding, it does not directly measure the functional consequence of that binding. Kinase activity assays are therefore essential to demonstrate that the compound inhibits the enzymatic function of its target.

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[18][19] The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[18][20]

Detailed Protocol: ADP-Glo™ Kinase Assay

This assay is typically performed with purified kinase enzyme but can be adapted for use with cell lysates.

  • Kinase Reaction: Set up the kinase reaction in a low-volume 384-well plate, including the kinase, substrate, ATP, and the test compound at various concentrations.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[21]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and to initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[21]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

A decrease in luminescence corresponds to a decrease in ADP production, indicating inhibition of kinase activity.

Western blotting is a classic technique that can be used to assess the phosphorylation state of a kinase's downstream substrates. Inhibition of a kinase should lead to a decrease in the phosphorylation of its specific substrates. This provides evidence of target inhibition in a physiological context.

Detailed Protocol: Phospho-Protein Western Blot

  • Cell Treatment and Lysis: Treat cells with the compound for a suitable duration (e.g., 1-24 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to normalize for protein loading.

A dose-dependent decrease in the phosphorylated substrate signal, relative to the total protein, confirms the inhibitory activity of the compound on the upstream kinase.

III. Troubleshooting and Best Practices

Reproducibility is key in cell-based assays. Below are some common issues and their solutions.

IssuePotential Cause(s)Suggested Solution(s)
High Variability in Replicates Inconsistent cell seeding, pipetting errors, edge effects in plates.Use a multichannel pipette, ensure a single-cell suspension before plating, and avoid using the outer wells of the plate.
High Background in Luminescence Assays Reagent contamination, plate phosphorescence, compound interference.[22][23]Use high-purity reagents, "dark adapt" plates by storing them in the dark before use, and run a compound interference counterscreen.[23]
Poor Z'-factor Suboptimal assay conditions (cell number, reagent concentration, incubation time).Optimize each of these parameters systematically.
Inconsistent IC₅₀ Values Differences in cell passage number, serum concentration, or treatment duration.Maintain a consistent cell culture practice, use the same batch of serum, and standardize all incubation times.

IV. Conclusion

The suite of assays described in this guide provides a robust framework for the comprehensive evaluation of this compound compounds. By systematically progressing from broad phenotypic assessments to specific mechanistic studies, researchers can gain a deep understanding of a compound's biological activity. This knowledge is essential for making informed decisions in the drug discovery and development process, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

Application Notes & Protocols: High-Purity Isolation of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active molecules. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering a detailed framework for achieving high purity (>98%) of the target compound from a crude synthetic mixture. We will explore the foundational principles and provide step-by-step protocols for liquid-liquid extraction, silica gel column chromatography, and recrystallization, emphasizing the rationale behind each step to ensure robust and reproducible results.

Introduction: The Critical Role of Purity

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1] this compound serves as a crucial building block, where the chlorine at the C2 position is readily displaced in nucleophilic substitution reactions to build molecular complexity.

The purity of this intermediate is paramount; residual starting materials, reagents, or synthetic by-products can lead to the formation of intractable impurity profiles in subsequent steps, complicating final product purification and potentially compromising biological activity and safety. This guide establishes a systematic approach to purification, ensuring a high-quality starting point for drug discovery and development pipelines.

Understanding the Impurity Profile

Effective purification begins with a hypothesis about the likely impurities. The synthesis of this compound typically involves the N-methylation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Based on this, common impurities may include:

  • Unreacted Starting Material: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is more polar than the N-methylated product due to the presence of the N-H group.

  • Reagents: Excess methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base used (e.g., K₂CO₃, NaH).

  • By-products: Isomeric products (e.g., methylation at other nitrogen atoms), though N7 is generally the most reactive site. Hydrolysis of the chloro group to a hydroxyl group can also occur if water is present.

  • Solvents: Residual reaction solvents (e.g., DMF, THF).

Our purification strategy is designed to systematically remove these different classes of impurities.

Overall Purification Strategy

The purification of a crude reaction product is a multi-step process. A typical workflow involves an initial extractive workup to remove inorganic salts and highly polar impurities, followed by chromatography for fine separation, and an optional final recrystallization step for achieving the highest purity.

G crude Crude Reaction Mixture workup Aqueous Workup & Liquid-Liquid Extraction crude->workup dry Dry & Concentrate Organic Phase workup->dry Separates polar impurities & salts chromatography Silica Gel Column Chromatography dry->chromatography fractions Combine Pure Fractions (TLC Analysis) chromatography->fractions Separates non-polar impurities & isomers concentrate Concentrate Pure Product fractions->concentrate recrystallize Recrystallization (Optional Polishing Step) concentrate->recrystallize final Pure Crystalline Product (>98% Purity) concentrate->final If sufficiently pure recrystallize->final Removes trace impurities G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop TLC Method (Find optimal solvent system) pack 2. Pack Column (Slurry method) tlc->pack load 3. Load Sample (Minimal solvent) pack->load elute 4. Elute with Mobile Phase (Apply pressure) load->elute collect 5. Collect Fractions elute->collect spot 6. Spot Fractions on TLC Plate collect->spot visualize 7. Visualize & Identify Pure Fractions spot->visualize combine 8. Combine & Concentrate visualize->combine

References

scale-up synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Robust, Scalable Synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

This document provides a comprehensive guide for the , a pivotal intermediate in the development of various therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core component in numerous kinase inhibitors and other pharmaceuticals.[1][2] The successful and efficient production of this specific methylated derivative is critical for advancing drug discovery and development programs. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from laboratory-scale experiments to large-scale manufacturing. We present a validated two-step synthetic sequence, starting from the commercially available 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, focusing on process safety, optimization, and analytical validation to ensure high yield and purity.

Strategic Overview: A Two-Step Path to the Target Molecule

The selected synthetic strategy is designed for efficiency, scalability, and cost-effectiveness. The process begins with the acquisition or synthesis of the key starting material, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a regioselective N-methylation of the pyrrole ring.

Key Strategic Considerations:

  • Starting Material Availability: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a known intermediate that can be synthesized via established, high-yield industrial methods or procured from specialized chemical suppliers.[3][4][5][6][7] This avoids costly and time-consuming de novo synthesis of the heterocyclic core.

  • Regioselectivity of Methylation: The pyrrolo[2,3-d]pyrimidine system has multiple potential sites for alkylation. The protocol is optimized to favor methylation at the N7 position of the pyrrole ring, which is crucial for the biological activity of many final drug products.

  • Process Safety and Environmental Impact: The chosen reagents and conditions prioritize safety and minimize environmental burden. For instance, avoiding highly toxic or explosive reagents where effective alternatives exist is a core tenet of this process.

Below is a diagram illustrating the overall synthetic pathway.

G cluster_0 PART 1: Precursor Synthesis (Established Method) cluster_1 PART 2: Target Synthesis (This Protocol) A 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine B 2-Chloro-7H- pyrrolo[2,3-d]pyrimidine (Starting Material) A->B Selective Dechlorination C 2-Chloro-7H- pyrrolo[2,3-d]pyrimidine D 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine (Final Product) C->D N-Methylation (e.g., MeI, K2CO3, DMF)

Caption: High-level overview of the synthetic strategy.

Synthesis Protocol: From Precursor to Final Product

This section details the step-by-step procedure for the N-methylation reaction. The protocol is designed to be self-validating through the inclusion of in-process controls (IPCs).

Materials and Reagents
ReagentGradeSupplier RecommendationNotes
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine>98% PurityCommercial SourceEnsure dryness before use.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedStandard SupplierFinely powdered increases reaction rate.
Methyl Iodide (MeI)Reagent GradeStandard SupplierStabilized, store protected from light.
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierUse a dry, high-purity solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl solution)N/APrepared in-houseFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying the organic phase.
Equipment
  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel for controlled reagent delivery.

  • Condenser.

  • Filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Charge the jacketed reactor with 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5-10 volumes relative to the starting material).

  • Begin overhead stirring to ensure the starting material is fully dissolved or well-suspended.

  • Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

    • Rationale: Potassium carbonate is a mild, cost-effective inorganic base suitable for large-scale operations. It is strong enough to deprotonate the pyrrole nitrogen without causing significant side reactions. Using a slight excess ensures complete deprotonation.

  • Inert the reactor atmosphere by purging with dry nitrogen.

Step 2: Methylation

  • Cool the reaction mixture to 0-5 °C using the reactor jacket.

  • Slowly add methyl iodide (MeI, 1.1 - 1.2 eq) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • Causality: The methylation reaction is exothermic. Slow, controlled addition at a reduced temperature is crucial on a large scale to prevent thermal runaway and the formation of impurities.

  • After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours.

Step 3: In-Process Control (IPC)

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Heptane) or HPLC.

  • The reaction is considered complete when the starting material spot/peak is consumed (<1% remaining).

Step 4: Work-up and Isolation

  • Once the reaction is complete, carefully quench the mixture by slowly pouring it into a separate vessel containing cold water (10-20 volumes).

  • Stir the resulting slurry for 30 minutes. The product should precipitate as a solid.

  • Collect the solid product by filtration, washing the filter cake thoroughly with water to remove DMF and inorganic salts.

  • For further purification, dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure on a rotary evaporator.

Step 5: Final Purification (Crystallization)

  • Dissolve the crude solid from Step 4 in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

G A 1. Charge Reactor - 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine - K2CO3 - Anhydrous DMF B 2. Cool to 0-5 °C A->B C 3. Slow Addition of MeI (Maintain T < 10 °C) B->C D 4. Warm to RT & Stir (4-6 hours) C->D E 5. IPC Check (TLC/HPLC) D->E E->D Incomplete F 6. Quench Reaction (Pour into cold water) E->F Reaction Complete G 7. Filter & Wash Solid F->G H 8. Extraction (EtOAc / Water / Brine) G->H I 9. Dry & Concentrate H->I J 10. Crystallization I->J K Final Product J->K

Caption: Detailed workflow for the N-methylation protocol.

Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the pyrimidine proton, pyrrole protons, and a new singlet for the N-methyl group (approx. 3.7-3.9 ppm). The disappearance of the broad N-H proton signal from the starting material is a key indicator.
¹³C NMR Signals consistent with the 7-deazapurine core and a new signal for the methyl carbon (approx. 30-35 ppm).
LC-MS A parent ion peak corresponding to the molecular weight of the product (C₇H₆ClN₃, MW: 167.59 g/mol ). For ESI-MS, this would be observed at m/z = 168.6 [M+H]⁺.
HPLC Purity Purity should be >98% by area normalization, with no single impurity greater than 0.5%.
Melting Point A sharp melting point is indicative of high purity. This should be determined and recorded as part of the batch record.

Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations must be conducted in a controlled environment by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Phosphorus Oxychloride (POCl₃): While not used in the final methylation step, POCl₃ is often employed in the synthesis of the 2,4-dichloro precursor. It is highly corrosive, toxic by inhalation, and reacts violently with water to produce toxic hydrogen chloride gas and phosphoric acid.[8][9] All work with POCl₃ must be performed in a well-ventilated fume hood, with access to appropriate spill kits and emergency showers.[10][11]

  • Methyl Iodide (MeI): A potent alkylating agent that is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood, using appropriate gloves and eye protection.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a reproductive toxin. Avoid inhalation and skin contact. Its high boiling point requires efficient removal during work-up, often via aqueous extraction.

  • Potassium Carbonate (K₂CO₃): While relatively benign, the fine powder can be an irritant to the respiratory system. Use a dust mask during handling.

  • Exothermic Reaction: The methylation step is exothermic. A reliable cooling system and temperature monitoring are non-negotiable for scale-up to prevent overheating and potential pressure build-up.

Conclusion

This application note provides a robust, scalable, and well-characterized protocol for the synthesis of this compound. By focusing on strategic reagent selection, controlled reaction conditions, and thorough analytical validation, this guide serves as a reliable resource for researchers and drug development professionals. Adherence to the outlined safety protocols is paramount to ensure the safe and successful implementation of this synthesis on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for chemistry professionals actively engaged in the synthesis of heterocyclic compounds for pharmaceutical and research applications. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a critical scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2][3] Achieving a high yield and purity for key intermediates like this compound is paramount for the success of subsequent discovery and development efforts.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges during the synthesis.

Synthetic Overview & Strategy

The most common and logical approach to synthesizing this compound involves a two-step sequence:

  • N-Methylation: Introduction of the methyl group at the N-7 position of the pyrrole ring. This is typically performed on a precursor like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Selective Dechlorination: Removal of the chlorine atom at the C-4 position to yield the final product.

This route is often preferred due to the commercial availability of the 2,4-dichloro precursor and the high efficiency of the N-methylation and selective dechlorination steps.

Synthetic_Workflow Start 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine Step1 N-Methylation (NaH, MeI, THF) Start->Step1 Intermediate 2,4-Dichloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Selective C4-Dechlorination (H₂, Pd/C, Base) Intermediate->Step2 Product 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Step2->Product

Caption: General synthetic workflow for this compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis.

Part 1: N-Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Question 1: My N-methylation reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?

Answer: This is a common issue often related to the quality of the reagents or suboptimal reaction conditions. The mechanism involves the deprotonation of the pyrrole N-H by a strong base, followed by nucleophilic attack on the methylating agent.

  • Cause A: Inactive Sodium Hydride (NaH). NaH is highly reactive with moisture. Old or improperly stored NaH will have a layer of NaOH on its surface, rendering it ineffective. A simple visual test is that active NaH is typically a gray powder; a white, clumpy appearance suggests deactivation.

  • Cause B: Wet Solvent. The primary solvent, tetrahydrofuran (THF), must be anhydrous. Any water present will quench the NaH and the pyrrole anion, halting the reaction. Always use a freshly distilled or commercially available anhydrous grade of THF.

  • Cause C: Insufficient Temperature Control. While the initial deprotonation is often performed at 0 °C to control the reaction rate, allowing the reaction to slowly warm to room temperature is crucial for driving the alkylation to completion.[4]

Recommended Solutions:

  • Verify Reagent Activity: Use fresh, finely powdered NaH from a newly opened container. If using a mineral oil dispersion, wash the NaH with anhydrous hexane or pentane under an inert atmosphere (e.g., Argon or Nitrogen) to remove the oil before use.

  • Ensure Anhydrous Conditions: Use a flame-dried flask and anhydrous THF. Consider using a molecular sieve to further dry the solvent if its quality is uncertain.

  • Optimize Reaction Time & Temperature: After adding methyl iodide (MeI) at 0 °C, allow the reaction to naturally warm to room temperature and stir overnight to ensure complete conversion.[4]

Question 2: The reaction worked, but my yield was low after workup and purification. Where could I be losing my product?

Answer: Low isolated yield can stem from mechanical losses, but it is often due to the workup procedure or suboptimal stoichiometry.

  • Cause A: Volatility of Methyl Iodide. Methyl iodide is volatile (boiling point: 42 °C). If the reaction is allowed to warm too quickly or run at an elevated temperature, the reagent can evaporate before it has a chance to react completely.

  • Cause B: Suboptimal Stoichiometry. While a slight excess of NaH and MeI is recommended, a large excess can lead to side reactions or complicate the purification. A common protocol uses 1.1 equivalents of both NaH and MeI.[4]

  • Cause C: Inefficient Extraction. The product, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is soluble in common organic solvents like ethyl acetate. However, insufficient extraction from the aqueous layer during workup will lead to product loss.

Recommended Solutions:

  • Control Reagent Addition: Add the methyl iodide dropwise at 0 °C to maintain control over the reaction exotherm and prevent evaporation.

  • Optimize Stoichiometry: Use the stoichiometry outlined in the table below for optimal results.

  • Thorough Workup: After quenching the reaction with water, extract the aqueous phase multiple times (e.g., 3x) with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with anhydrous sodium sulfate or magnesium sulfate before concentrating.[4]

ParameterRecommendationRationale
Base Sodium Hydride (NaH, 60% in oil)Strong, non-nucleophilic base effective for deprotonating the pyrrole nitrogen.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that solubilizes the starting material and is compatible with NaH.
Stoichiometry 1.1 eq. NaH, 1.1 eq. MeIA slight excess ensures the reaction goes to completion without causing significant side reactions.[4]
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent efficient alkylation.[4]
Part 2: Selective Dechlorination at C-4

Question 3: My selective dechlorination is not working. I recover the 2,4-dichloro starting material.

Answer: Selective catalytic hydrogenation can be sensitive to catalyst activity and reaction conditions.

  • Cause A: Catalyst Poisoning. The palladium on carbon (Pd/C) catalyst can be poisoned by sulfur compounds, residual halides from previous steps, or other impurities.

  • Cause B: Insufficient Hydrogen Pressure. While some selective dechlorinations can occur at atmospheric pressure, others may require higher pressures to proceed efficiently.[5]

  • Cause C: Incorrect Base/Solvent System. The reaction often requires a base (e.g., triethylamine, sodium acetate) to neutralize the HCl that is formed, which can otherwise inhibit the catalyst. The solvent system must also be appropriate for hydrogenation.

Recommended Solutions:

  • Use High-Quality Starting Material: Ensure the 2,4-dichloro-7-methyl intermediate is purified before this step to remove potential catalyst poisons.

  • Use Fresh Catalyst: Employ fresh, high-quality Pd/C catalyst.

  • Optimize Conditions: If atmospheric pressure fails, consider using a Parr shaker or autoclave to increase the hydrogen pressure. A common system involves Pd/C in a solvent like methanol or ethyl acetate with a base such as triethylamine.[5]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established procedures for N-alkylation of similar scaffolds.[4]

  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (0.48 g, 12.0 mmol, 1.1 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Starting Material Addition: Slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2.0 g, 10.64 mmol, 1.0 eq.) in 50 mL of anhydrous THF to the NaH suspension dropwise.

  • Deprotonation: Stir the reaction mixture at 0 °C for 30 minutes.

  • Alkylation: Add iodomethane (1.66 g, 11.70 mmol, 1.1 eq.) dropwise at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield the title compound as a white solid (expected yield: ~98%).[4]

Protocol 2: Synthesis of this compound

This protocol is based on selective dechlorination methods.[5]

  • Preparation: To a hydrogenation vessel, add 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 4.95 mmol), 10% Palladium on Carbon (100 mg, 10% w/w), and triethylamine (0.76 mL, 5.45 mmol, 1.1 eq.) in 50 mL of methanol.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, but may require optimization) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or silica gel chromatography to afford the final product.

Troubleshooting Workflow

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Step Which Step Failed? Start->Step N_Methyl N-Methylation Step->N_Methyl Step 1 Dechlor Selective Dechlorination Step->Dechlor Step 2 Check_NaH Is NaH fresh & active? Is THF anhydrous? N_Methyl->Check_NaH Fix_Reagents Use fresh NaH (wash if needed). Use anhydrous THF. Check_NaH->Fix_Reagents No Check_Temp Was reaction stirred overnight at RT? Check_NaH->Check_Temp Yes NaH_Yes Yes NaH_No No Fix_Reagents->N_Methyl Fix_Temp Allow reaction to warm to RT and stir for 12-16h. Check_Temp->Fix_Temp No Check_Workup Review extraction procedure. Check for product in aqueous layer. Check_Temp->Check_Workup Yes Temp_Yes Yes Temp_No No Fix_Temp->N_Methyl Check_Catalyst Is Pd/C catalyst fresh? Is starting material pure? Dechlor->Check_Catalyst Fix_Catalyst Use fresh catalyst. Purify intermediate before use. Check_Catalyst->Fix_Catalyst No Check_H2 Is H₂ pressure sufficient? Is a base present? Check_Catalyst->Check_H2 Yes Cat_Yes Yes Cat_No No Fix_Catalyst->Dechlor Fix_H2 Increase H₂ pressure. Ensure base (e.g., TEA) is added. Check_H2->Fix_H2 No Consider_Alt Consider alternative reduction conditions. Check_H2->Consider_Alt Yes H2_Yes Yes H2_No No Fix_H2->Dechlor

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Suzuki Coupling with 2-Chloro-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-pyrrolo[2,3-d]pyrimidines. This core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. However, its unique electronic and structural properties present distinct challenges for this otherwise robust C-C bond-forming reaction.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in the lab. We will delve into the mechanistic reasons behind these failures and provide field-proven, actionable solutions to guide you toward a successful coupling.

Troubleshooting Guide: From Reaction Failure to Success

Q1: My reaction shows no conversion. My starting materials are recovered unchanged. What are the primary causes?

This is the most common failure mode and almost always points to an issue with the catalytic cycle's initiation, specifically the oxidative addition step, or overall catalyst inhibition.

A. Ineffective Catalyst System: The Carbon-Chlorine bond on the electron-deficient pyrimidine ring is strong and resistant to cleavage. Furthermore, the nitrogen-rich pyrrolo[2,3-d]pyrimidine core can act as a ligand, coordinating to the palladium center and shutting down catalysis.[1][2]

  • The Problem: Standard, less-active catalysts like Pd(PPh₃)₄ are often completely ineffective for this substrate class.[1] The oxidative addition of the aryl chloride to the Pd(0) center is frequently the rate-limiting step and requires a highly active catalyst.[3]

  • The Solution: Employ a modern catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary to break the C-Cl bond.[4][5]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard. SPhos and XPhos, in particular, have demonstrated broad utility for heteroaryl chlorides.[5]

    • Recommended Palladium Precursors: Use air-stable precursors like Pd(OAc)₂ or Pd₂(dba)₃.[1][6] For maximum reliability and reproducibility, consider using integrated precatalysts like XPhos Pd G3, which generate the active Pd(0) species more consistently.[2][7]

B. Inappropriate Base or Solvent: The base is not merely a spectator; it is essential for activating the boronic acid into the more nucleophilic boronate species required for transmetalation.[6][8]

  • The Problem: An incorrect base may be too weak to form the boronate, may not be soluble in the reaction solvent, or can be consumed by the acidic N-H proton of the pyrrole ring.[2]

  • The Solution: A screen of bases and solvents is often necessary.

    • Bases: Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is an excellent starting point, often used in excess (2-3 equivalents). Cs₂CO₃ and K₂CO₃ are also effective alternatives.[1][9]

    • Solvents: Anhydrous, degassed solvents are critical. Aprotic polar solvents are generally effective. Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 organic:water) to aid in dissolving the base.[9][10]

Q2: My starting material is consumed, but I see significant byproduct formation, mainly the dehalogenated pyrrolo[2,3-d]pyrimidine. What is happening?

The observation of reductive dehalogenation (Ar-Cl → Ar-H) points to an undesired catalytic pathway competing with the productive cross-coupling.

  • The Mechanism: This side reaction occurs when the Ar-Pd(II)-Cl intermediate, formed after oxidative addition, intercepts a hydride source before it can undergo transmetalation. This can be followed by reductive elimination to yield the dehalogenated product and HCl.[1] Common hydride sources include trace water, the solvent itself (especially alcohols or THF), or certain bases.

  • The Solutions:

    • Strict Inert Atmosphere: Ensure your reaction vessel and solvents are rigorously deoxygenated and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can damage the catalyst and promote side reactions.[1]

    • Solvent Choice: If using THF or other ethers, ensure they are freshly distilled or from a sealed bottle, as peroxides can interfere. Toluene or dioxane are often more robust choices.

    • Base Screening: In some cases, a different base can mitigate this pathway. If using a very strong base, consider a slightly milder one like K₂CO₃.

    • Increase Boronic Acid Concentration: Ensure a slight excess of the boronic acid (1.2–1.5 eq.) is present to favor the transmetalation step kinetically.

Q3: My boronic acid appears to be decomposing. I see protodeboronation and/or homocoupling byproducts. How can I prevent this?

Boronic acids, while convenient, are susceptible to degradation under Suzuki conditions, leading to diminished yields and purification challenges.[11]

  • The Problem & The Byproducts:

    • Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the most common decomposition pathway, where the C-B bond is cleaved by a proton source (like water), especially under basic conditions.[12][13]

    • Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar): This occurs when two boronic acid molecules couple together, often promoted by residual oxygen or Pd(II) species.[1][12]

    • Oxidation (Ar-B(OH)₂ → Ar-OH): Formation of the corresponding phenol can occur, particularly if solvents contain peroxide impurities.[13]

  • The Solutions:

    • Use High-Purity Reagents: Start with fresh, high-quality boronic acid.

    • Employ More Stable Boron Reagents: For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), switching to a more robust derivative is highly effective. Boronate esters (especially pinacol esters) or potassium trifluoroborate salts (Ar-BF₃K) are significantly more stable to protodeboronation and slowly hydrolyze in situ to provide the active boronic acid for the coupling.[12][13]

    • Control Reaction Stoichiometry: Use only a slight excess of the boron reagent (1.2-1.5 equivalents). A large excess can sometimes favor homocoupling.

    • Rigorous Inert Conditions: Deoxygenate your solvent and maintain a positive pressure of Argon or Nitrogen throughout the reaction to minimize oxidation and homocoupling.

Visualizing the Process

Understanding the catalytic cycle and the troubleshooting logic is key. The following diagrams illustrate these critical concepts.

Suzuki_Cycle pd0 Active L-Pd(0) Catalyst oa_complex Ar-Pd(II)-Cl Complex pd0->oa_complex Oxidative Addition (Often Rate-Limiting) inhibition Catalyst Inhibition (N-coordination) pd0->inhibition Q1 Failure trans_complex Ar-Pd(II)-Ar' Complex oa_complex->trans_complex Transmetalation product Ar-Ar' (Coupled Product) dehalogenation Dehalogenation (Ar-H) oa_complex->dehalogenation Q2 Failure trans_complex->pd0 Reductive Elimination start Ar-Cl (2-Chloro-pyrrolo[2,3-d]pyrimidine) boronic Ar'-B(OH)₂ + Base protodeboronation Protodeboronation (Ar'-H) boronic->protodeboronation Q3 Failure

Caption: The Suzuki catalytic cycle with common failure points for 2-chloro-pyrrolo[2,3-d]pyrimidines.

Troubleshooting_Tree start Reaction Failed q1 Observation: No conversion of SM? start->q1 q2 Observation: Dehalogenation byproduct? start->q2 q3 Observation: Boronic acid decomposition? start->q3 sol1 Action: 1. Use Buchwald Ligand (SPhos/XPhos). 2. Increase Temperature (80-110 °C). 3. Screen Bases (K₃PO₄, Cs₂CO₃). q1->sol1 sol2 Action: 1. Ensure rigorous inert atmosphere. 2. Use fresh, degassed solvents. 3. Check for hydride sources. q2->sol2 sol3 Action: 1. Use fresh boronic acid. 2. Switch to pinacol ester or Ar-BF₃K salt. 3. Ensure inert atmosphere. q3->sol3

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

  • Q: What is a typical catalyst loading?

    • A: For initial screening, 1-5 mol% of the palladium precursor is common. For optimized reactions with highly active ligands, this can often be lowered to <1 mol%.

  • Q: What is the correct ligand-to-palladium ratio?

    • A: This depends on the specific system. For monodentate ligands like the Buchwald phosphines, a ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is typical when using a precursor like Pd(OAc)₂. If using an integrated precatalyst, no additional ligand is needed.

  • Q: My pyrrolo[2,3-d]pyrimidine has poor solubility. What can I do?

    • A: Consider protecting the N7-H of the pyrrole ring with a group like SEM (trimethylsilylethoxymethyl) or tosyl.[14][15] This often dramatically improves solubility in common organic solvents and can prevent catalyst inhibition. Alternatively, screen more polar aprotic solvents like DMF or DMAc, but be mindful that they can be difficult to remove.

  • Q: Can I use microwave heating?

    • A: Absolutely. Microwave irradiation is an excellent technique for accelerating Suzuki couplings, especially for challenging substrates. It can significantly reduce reaction times and often improves yields by overcoming activation energy barriers.[10][16]

Optimized Starting Protocol

This general procedure serves as a robust starting point for the Suzuki coupling of a generic 2-chloro-pyrrolo[2,3-d]pyrimidine.

Protocol 1: General Procedure for Suzuki Coupling

ReagentMolar Eq.Typical Amount (for 0.5 mmol scale)Notes
2-Chloro-pyrrolo[2,3-d]pyrimidine1.00.5 mmolThe limiting reagent.
Arylboronic Acid1.30.65 mmolUse fresh, high-purity material.
Pd₂(dba)₃0.02 (2 mol% Pd)9.2 mgPalladium precursor.
SPhos0.044 (4.4 mol%)9.0 mgBulky phosphine ligand.
K₃PO₄ (anhydrous)2.51.25 mmol, 265 mgFinely ground base.
1,4-Dioxane / H₂O-4 mL / 0.4 mL (10:1)Use anhydrous, degassed solvent.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 2-chloro-pyrrolo[2,3-d]pyrimidine (0.5 mmol), the arylboronic acid (0.65 mmol), K₃PO₄ (1.25 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.044 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare the degassed 10:1 dioxane/water mixture by bubbling argon through the premixed solvents for 15-20 minutes. Add the solvent mixture (4.4 mL) to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Purification of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in numerous FDA-approved drugs and clinical candidates, making its efficient synthesis and purification paramount.[1][2]

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these compounds. Our approach is grounded in established chemical principles and validated by methodologies reported in peer-reviewed literature.

Section 1: Understanding the Core Purification Challenges

The primary challenges in purifying this compound derivatives often stem from the nature of their synthesis. Common synthetic routes can introduce a variety of impurities that are structurally similar to the target compound, making separation difficult.

Key challenges include:

  • Residual Starting Materials: Incomplete reactions can leave behind starting materials like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine or its N-methylated precursor.

  • Isomeric Byproducts: N-methylation can sometimes occur at different positions on the heterocyclic core, leading to hard-to-separate isomers.

  • Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, especially during aqueous workups or on silica gel, leading to the formation of the corresponding 2-hydroxy (pyrimidinone) derivative.

  • Over-chlorination Products: If the starting material is not monochlorinated, dichlorinated byproducts may be present.

  • Tarry Byproducts: Polymerization or degradation of reagents and products can lead to the formation of intractable tars.

Below is a logical workflow for approaching the purification of a crude reaction mixture containing a this compound derivative.

Purification_Workflow Start Crude Reaction Mixture Analysis Analyze Crude Product (TLC, LC-MS, 1H NMR) Start->Analysis Decision Assess Impurity Profile Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High polarity difference Crude solid is >85% pure Chromatography Silica Gel Column Chromatography Decision->Chromatography Low polarity difference Multiple impurities Oily crude Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Further_Purification Re-purify or Consider Alternative Method Recrystallization->Further_Purification Purity <95% Chromatography->Pure_Product Chromatography->Further_Purification Purity <95%

Caption: General purification workflow for this compound derivatives.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is formatted in a question-and-answer style to directly address common issues.

FAQ 1: Column Chromatography Issues

Question: I am running a silica gel column to purify my this compound derivative, but I'm getting poor separation between my product and a key impurity. What should I do?

Answer: Poor separation on silica gel is a common problem, usually caused by an inappropriate solvent system or interactions with the stationary phase.

Causality & Solution: The polarity of the pyrrolo[2,3-d]pyrimidine core is moderately high. If your impurity has a very similar polarity, separation will be challenging. Here’s a systematic approach to troubleshoot this:

  • Optimize Your Solvent System:

    • Initial Screening: The most commonly reported solvent systems for these compounds are gradients of ethyl acetate (EA) in petroleum ether (PE) or hexanes.[3] Start with a low concentration of the polar solvent (e.g., 10% EA in Hexanes) and gradually increase it.

    • Introduce a Third Solvent: If a binary system fails, adding a small amount of a third solvent can modulate selectivity. For example, adding 0.5-1% methanol or triethylamine (TEA) can be effective.

      • Methanol (MeOH): Increases the polarity of the mobile phase.

      • Triethylamine (TEA): The basic nitrogen atoms on your heterocyclic core can interact strongly with acidic silanol groups on the silica surface, causing tailing and poor peak shape. Adding a small amount of TEA (0.1-1%) to your eluent will neutralize these sites and improve chromatography.[4]

  • Consider Alternative Stationary Phases:

    • If optimizing the mobile phase doesn't work, the issue may be with the silica itself. Consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano.

Data Summary: Recommended Starting Solvent Systems

Derivative TypeRecommended Solvent System (v/v)Reference
General 2-chloro-7-alkyl derivativesPetroleum Ether / Ethyl Acetate (10:1 to 2:1)[3]
Carboxamide derivativesDichloromethane / Methanol (e.g., 30:1)[5]
Carboxylic acid derivativesCH₂Cl₂ / MeOH / Formic Acid (30:1 with 0.3% acid)[3]
More polar derivativesDichloromethane / Methanol / NH₃ (aq) (80:10:1)[6]

Question: My product seems to be degrading on the silica gel column. My fractions are showing a new, more polar spot on TLC that wasn't in the crude mixture. What is happening?

Answer: This is a classic sign of product decomposition on the acidic silica surface. The most likely culprit is the hydrolysis of the C2-chloro group to a C2-hydroxyl group (a 2-pyrimidinone).

Causality & Solution: The C2 position of the pyrrolo[2,3-d]pyrimidine core is electron-deficient, making the chloro substituent susceptible to nucleophilic substitution by water, which is always present to some extent on silica gel.

Mitigation Strategies:

  • Neutralize the Silica: Prepare a slurry of your silica gel in the initial, low-polarity eluent and add 1-2% triethylamine (TEA). This will neutralize the acidic silanol groups.

  • Use Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.

  • Run the Column Quickly: Do not let the product sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution.

  • Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol in your main elution gradient, as they can facilitate the hydrolysis. If MeOH is necessary, ensure the silica is well-neutralized with TEA.

Troubleshooting_Chromatography Start Poor Purity after Column Chromatography Check1 Is there significant tailing on TLC/Column? Start->Check1 Check2 Is there a new, more polar spot appearing in fractions? Check1->Check2 No Solution1 Add 0.5-1% Triethylamine (TEA) to eluent to neutralize silica. Check1->Solution1 Yes Solution2 Product is likely degrading. Use TEA-neutralized silica. Run column faster. Check2->Solution2 Yes Check3 Are peaks co-eluting? Check2->Check3 No End Re-run optimized chromatography Solution1->End Solution2->End Solution3 Optimize solvent system. Try a shallower gradient or use a different solvent mixture (e.g., DCM/MeOH instead of Hex/EtOAc). Check3->Solution3 Yes Check3->End No Solution3->End

Caption: Troubleshooting flowchart for column chromatography purification issues.

FAQ 2: Recrystallization Challenges

Question: My crude product is a solid and appears to be >90% pure by NMR. I want to perform a final purification by recrystallization, but I'm struggling to find a suitable solvent. What is a good strategy?

Answer: Finding the right recrystallization solvent is an empirical process, but a systematic approach can save significant time and material. The ideal solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature.

Systematic Approach to Solvent Screening:

  • Start with Single Solvents: Place a small amount of your crude solid (10-20 mg) in several test tubes. Add a few drops of different solvents covering a range of polarities (e.g., Hexanes, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water).

  • Observe Solubility:

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve at all, even upon heating, the solvent is too poor.

    • If it is sparingly soluble at room temperature but dissolves upon heating, you have a potential candidate.

  • Test Solvent/Anti-Solvent Pairs: This is often the most effective method.

    • Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., Dichloromethane, THF, or hot Ethyl Acetate).

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., Hexanes, Pentane, or Water) dropwise until the solution becomes cloudy (the cloud point).

    • Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Commonly Successful Systems: For pyrrolo[2,3-d]pyrimidine derivatives, successful recrystallizations have been reported from toluene or mixtures like ethanol/water.[7]

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point and should be adapted based on the specific properties of your derivative.

Protocol 1: Flash Column Chromatography

Objective: To purify 1.0 g of crude this compound derivative (estimated purity 80%).

Methodology:

  • Slurry Preparation:

    • In a beaker, add 40 g of silica gel (230-400 mesh).

    • Add ~100 mL of your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine.

    • Stir the slurry to remove air bubbles and ensure homogeneity.

  • Column Packing:

    • Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring a flat top surface.

  • Sample Loading:

    • Dissolve the 1.0 g of crude product in a minimal amount of dichloromethane (~2-3 mL).

    • Add ~1.5 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system (e.g., 95:5 Hexanes:EA + 1% TEA).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexanes:EA) to elute your product.

  • Fraction Analysis:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

    • Confirm purity by NMR, LC-MS, and melting point analysis.[3][8]

Protocol 2: Recrystallization by Solvent/Anti-Solvent Method

Objective: To purify 1.0 g of solid this compound derivative (estimated purity 90%).

Methodology:

  • Dissolution:

    • Place the 1.0 g of crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of a "good" solvent (e.g., Ethyl Acetate) at room temperature, just enough to fully dissolve the solid with gentle warming (~10-15 mL).

  • Induce Precipitation:

    • While stirring, slowly add a "poor" anti-solvent (e.g., Hexanes) dropwise from a pipette.

    • Continue adding until you observe persistent cloudiness.

  • Re-dissolution and Cooling:

    • Gently heat the flask on a hotplate until the solution becomes clear again. Add a drop or two of the "good" solvent if necessary.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can later place it in an ice bath or refrigerator for 1-2 hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent (Hexanes).

    • Dry the crystals under high vacuum to remove all residual solvent.

References

Technical Support Center: Byproduct Identification in 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the formation of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). The insights provided herein are based on established scientific principles and extensive field experience to ensure the integrity and success of your experimental work.

The pyrrolo[2,3-d]pyrimidine scaffold is a critical component in many pharmaceutical compounds, making a thorough understanding of its reactivity and potential side reactions paramount for successful drug development.[1][2][3][4] This guide will address common challenges and questions that arise during the synthesis and analysis of derivatives of this important heterocyclic system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your LC-MS analysis of this compound reactions.

Question 1: I am observing an unexpected peak in my LC-MS chromatogram with a mass corresponding to [M+16]+. What could this be?

Answer:

An [M+16]+ adduct strongly suggests the presence of an oxidation byproduct . The pyrrolo[2,3-d]pyrimidine ring system can be susceptible to oxidation, particularly at the electron-rich pyrrole ring.

Possible Structures:

  • N-oxide formation: Oxidation at one of the pyrimidine nitrogen atoms.

  • Hydroxylation: Addition of a hydroxyl group to the pyrrole or pyrimidine ring.

Causality and Prevention:

  • Cause: Exposure of the reaction mixture or sample to atmospheric oxygen, especially in the presence of metal catalysts (like copper or palladium) or oxidizing agents.[5] Some reactions are also known to be sensitive to air.

  • Prevention:

    • Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents to minimize dissolved oxygen.

    • If the byproduct forms during sample preparation for LC-MS, minimize the sample's exposure to air and light. Prepare samples fresh before analysis.

Question 2: My LC-MS data shows a peak with a mass that suggests the loss of the methyl group from my starting material. How is this possible?

Answer:

The observation of a peak corresponding to the demethylated analog, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, indicates an N-dealkylation side reaction.

Causality and Prevention:

  • Cause: This can be a significant issue when using certain reagents or reaction conditions. For instance, strong acids or Lewis acids used in subsequent reaction steps can facilitate the cleavage of the N-methyl group. Some protecting group strategies for the N7 position are designed for later removal, and harsh conditions can prematurely cleave the methyl group.[6]

  • Prevention:

    • If possible, opt for milder reaction conditions.

    • If a strong acid is required, consider lowering the reaction temperature or reducing the reaction time.

    • Protecting the N7 position with a more robust group might be an alternative synthetic strategy if demethylation is a persistent issue.[7]

Question 3: I'm seeing a peak with a mass of [M-Cl+OH]+. What is the likely identity of this byproduct?

Answer:

This mass corresponds to the hydrolysis of the 2-chloro substituent to a 2-hydroxy group, forming 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one. The chlorine at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution.[8]

Causality and Prevention:

  • Cause: The presence of water in the reaction mixture, solvents, or during workup can lead to this hydrolysis. Basic conditions can also promote this side reaction.

  • Prevention:

    • Use anhydrous solvents and reagents.

    • Perform reactions under a dry, inert atmosphere.

    • During aqueous workup, minimize the time the compound is in contact with the aqueous phase and consider using buffered solutions to control the pH.

Question 4: My total ion chromatogram (TIC) is showing a broad, poorly resolved peak, and the mass spectrum is complex. What could be the issue?

Answer:

This can be indicative of several issues, including dimerization or polymerization , or general LC-MS method problems .

Possible Byproducts:

  • Dimerization: Two molecules of the starting material or an intermediate can react to form a dimer. This is more likely at higher concentrations or with prolonged reaction times.

LC-MS Troubleshooting:

  • Column Contamination: The column may be contaminated with residual sample or non-volatile salts.[9]

  • Mobile Phase Issues: Ensure the mobile phase is properly prepared with high-purity solvents and additives.[10] Inconsistent pH can lead to poor peak shape for ionizable compounds like N-heterocycles.[11]

  • Inappropriate Gradient: The elution gradient may not be optimized for your compounds, leading to co-elution and poor separation.

Solutions:

  • For Dimerization:

    • Run the reaction at a lower concentration.

    • Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged heating.

  • For LC-MS Issues:

    • Flush the column thoroughly.

    • Prepare fresh mobile phases.

    • Optimize the LC gradient to ensure better separation of components.

    • Check for system suitability by injecting a known standard.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in reactions with this compound?

A1: Based on the reactivity of the pyrrolo[2,3-d]pyrimidine core, the most common byproducts include:

  • Hydrolysis product: 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one.

  • Oxidation products: N-oxides or hydroxylated derivatives.

  • N-dealkylation product: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Dimerization products.

Q2: What is a good starting point for an LC-MS method for analyzing these reactions?

A2: A general-purpose reversed-phase method is a good starting point.

ParameterRecommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Column Temp. 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Range m/z 100-1000

Q3: How can I confirm the identity of a suspected byproduct?

A3:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to propose a molecular formula.[12][13]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion can provide structural information. The fragmentation pattern of pyrimidine rings often involves characteristic losses.[14][15]

  • NMR Spectroscopy: If the byproduct can be isolated in sufficient quantity and purity, 1H and 13C NMR will provide definitive structural confirmation.[16]

  • Synthesis of an Authentic Standard: Synthesizing the suspected byproduct and comparing its retention time and mass spectrum to the unknown peak is a highly reliable confirmation method.

Q4: My signal intensity is weak. What can I do to improve it?

A4:

  • Optimize Ion Source Parameters: Adjust the capillary voltage, gas flow rates, and temperatures of your ESI source.[11][17]

  • Check Mobile Phase Additives: While formic acid is a good starting point, sometimes other additives can improve ionization efficiency. However, avoid non-volatile additives like phosphate buffers.[10]

  • Sample Concentration: Ensure you are injecting a sufficient amount of your sample.

  • Matrix Effects: Co-eluting species from your reaction mixture can suppress the ionization of your analyte.[9][18] Improving chromatographic separation can mitigate this.

Experimental Protocols

Protocol 1: General LC-MS Sample Preparation
  • Quench the Reaction: Stop the reaction at the desired time point.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Solvent Addition: Dilute the aliquot with a suitable solvent that is miscible with the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Injection: Inject the filtered sample into the LC-MS system.

Protocol 2: Byproduct Identification Workflow

Byproduct_Identification_Workflow start Observe Unexpected Peak in LC-MS hrms Acquire High-Resolution Mass Spectrum (HRMS) start->hrms msms Perform Tandem MS (MS/MS) Analysis start->msms formula Determine Elemental Composition hrms->formula structure Propose Putative Structure(s) formula->structure fragmentation Analyze Fragmentation Pattern msms->fragmentation fragmentation->structure confirm Confirm Structure (NMR, Standard Synthesis) structure->confirm

Caption: Workflow for Byproduct Identification

Visualizing Potential Side Reactions

Side_Reactions cluster_byproducts Potential Byproducts main_compound This compound hydrolysis Hydrolysis Product ([M-Cl+OH]+) main_compound->hydrolysis + H2O - HCl oxidation Oxidation Product ([M+16]+) main_compound->oxidation + [O] demethylation N-Demethylation Product ([M-CH3]+) main_compound->demethylation Acid/Heat - CH3 dimer Dimerization Product ([2M]+) main_compound->dimer Self-reaction

Caption: Common Byproduct Pathways

References

preventing decomposition of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction

Welcome to the technical support guide for this compound. This valuable heterocyclic building block is a cornerstone in the synthesis of numerous kinase inhibitors and other key pharmaceutical agents. Its utility is derived from the reactive C2-chloro substituent, which serves as a handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr).

However, this inherent reactivity also makes the compound susceptible to degradation if not handled and stored with precision. This guide is designed for researchers, medicinal chemists, and process development professionals to provide a deeper understanding of the molecule's stability profile, troubleshoot common experimental issues, and implement best practices to ensure its integrity. Our goal is to bridge the gap between datasheet specifications and real-world laboratory application, ensuring the success and reproducibility of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The primary goal for storage is to mitigate exposure to atmospheric moisture, which is the main driver of hydrolysis. The ideal conditions are designed to create a stable, inert environment.

  • Temperature: Refrigeration at 2-8°C is strongly recommended.[1] This slows the rate of any potential decomposition reactions. For long-term storage (>1 year), storage at -20°C is advisable.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. After dispensing from the container, flush the headspace with inert gas before re-sealing.

  • Container: Use a tightly sealed container, preferably with a PTFE-lined cap or a high-quality seal to prevent moisture ingress.[2][3]

  • Environment: Keep in a dark, dry place away from direct sunlight and areas of high humidity.[4]

Q2: I've noticed my solid material has changed color from off-white to a yellowish or brownish tint. What does this mean and is it still usable?

A visible color change is a qualitative indicator of potential degradation. While a slight tint may not significantly impact every application, it warrants investigation.

  • Causality: The color change is often due to the formation of minor, yet often highly colored, degradation products or the slow oligomerization of reactive impurities. This is typically initiated by prolonged, low-level exposure to air and moisture.

  • Recommended Action: Do not assume the material is viable. Before use, you must verify its purity. Run a quick analytical test such as Thin Layer Chromatography (TLC) against a retained, pure sample or obtain a proton NMR (¹H NMR) or LC-MS spectrum. If new spots/peaks corresponding to the hydroxy or de-halogenated byproducts are significant, the material should be repurified or discarded.

Q3: What are the most common decomposition products I should be looking for analytically?

Understanding the potential byproducts is critical for troubleshooting and reaction monitoring. The two most prevalent degradation pathways lead to specific, identifiable structures.

  • Hydrolysis Product: 2-Hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (a tautomer of the pyrimidinone). This results from the displacement of the chloride by water. It is significantly more polar than the starting material.

  • Reductive Dehalogenation Product: 7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This occurs when the chlorine atom is replaced by hydrogen.[5] This can be caused by trace metal impurities, certain basic conditions, or other reducing agents present in the reaction.[6]

These byproducts can often be detected as new spots on a TLC plate or distinct peaks in an LC-MS analysis.

Compound Common Name Molecular Weight ( g/mol ) Notes
This compoundStarting Material167.60Baseline for comparison.
2-Hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidineHydrolysis Product149.15More polar; will have a lower Rf on normal phase silica.
7-methyl-7H-pyrrolo[2,3-d]pyrimidineDehalogenation Product133.15Less polar than the hydrolysis product; mass will be 34.45 Da lower than the starting material.

Q4: How sensitive is this compound to acidic or basic conditions during a reaction?

It is moderately sensitive. The pyrrolo[2,3-d]pyrimidine core is generally stable, but the C2-chloro group's reactivity is modulated by pH.

  • Acidic Conditions: Strong acids can protonate the pyrimidine ring, further activating the C2 position towards nucleophilic attack. This can accelerate desired SNAr reactions but also increases the rate of unwanted hydrolysis if water is present.[7]

  • Basic Conditions: Strong bases (e.g., hydroxides) can directly displace the chloride. Milder organic bases (e.g., DIPEA, triethylamine) are generally safe for SNAr reactions, but care must be taken to ensure they are anhydrous. Some amine bases can also promote dehalogenation side reactions.[6]

Troubleshooting Guide for Experimental Issues

Problem 1: Low or inconsistent yields in SNAr reactions with a highly polar byproduct observed.
  • Symptoms: Your reaction to displace the chloride with an amine, thiol, or alcohol gives a low yield of the desired product. TLC or LC-MS analysis shows a significant amount of a new, polar spot/peak that does not correspond to your starting material.

  • Probable Cause: Hydrolysis. This is the most common cause of failure. The nucleophile (water) is competing with your intended reagent. This moisture can originate from solvents, reagents (especially amine salts or hygroscopic bases), or the atmosphere.

  • Causality Explained: The C2 position of the pyrimidine ring is electron-deficient, making the attached chlorine a good leaving group. Water, while a weak nucleophile, can attack this position, especially if the reaction is heated or if acidic/basic conditions enhance the electrophilicity of the ring or the nucleophilicity of water.

  • Solutions & Preventative Workflow:

    • Rigorous Drying of Solvents: Use freshly distilled solvents or pass them through a solvent purification system (e.g., alumina columns). For smaller scales, use syringe-dispensed anhydrous solvents packaged under an inert atmosphere.

    • Verify Reagent Purity: Ensure your nucleophile and any bases are anhydrous. Liquid amines should be distilled from a suitable drying agent (e.g., CaH₂). Solid reagents should be dried under high vacuum before use.

    • Inert Atmosphere Technique: Assemble your reaction glassware hot from the oven and cool it under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to workup.

    • Pre-Reaction Check: Before adding your main starting material, consider running a small-scale "blank" reaction with just your solvent and other reagents to test for water contamination using a Karl Fischer titrator if available.

Problem 2: Mass spectrometry of the crude reaction mixture shows a significant peak corresponding to the de-halogenated product.
  • Symptoms: The desired product may be formed, but a major byproduct is identified with a mass that is ~34.5 Da less than the starting material or ~35.5 Da less than the expected product.

  • Probable Cause: Reductive Dehalogenation. This side reaction replaces the C-Cl bond with a C-H bond.

  • Causality Explained: This process can be initiated by several factors. Some palladium catalysts, even in trace amounts from prior synthesis steps, can facilitate hydrodechlorination in the presence of a hydrogen source.[8] Certain combinations of reagents, such as DMF and an organic base, can also promote this reduction under specific conditions.[5]

  • Solutions & Preventative Workflow:

    • Reagent Scrutiny: Analyze the synthetic history of your starting material. If it was synthesized using a palladium-catalyzed reaction, consider treating a solution of the material with a palladium scavenger.

    • Base Selection: If dehalogenation is observed with a specific amine base, consider switching to an alternative. For example, if triethylamine is problematic, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) might be a better choice.

    • Avoid Reductive Conditions: Be mindful of all reagents added. Avoid conditions that could generate hydride species or radical intermediates that can lead to dehalogenation.[6]

Visualizing the Problem: Key Decomposition Pathways

The following diagram illustrates the two primary degradation routes that must be controlled to ensure experimental success.

DecompositionPathways SM 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine HP 2-Hydroxy-7-methyl-7H- pyrrolo[2,3-d]pyrimidine (Hydrolysis Product) SM->HP  Hydrolysis (SₙAr) DP 7-methyl-7H- pyrrolo[2,3-d]pyrimidine (Dehalogenation Product) SM->DP  Reductive Dehalogenation C1 H₂O (Moisture) C2 Reducing Agent (e.g., trace Pd, H⁻ source)

Caption: Major decomposition pathways for this compound.

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Long-Term Storage
  • Procurement: Upon receipt, inspect the container seal for integrity.

  • Inerting: If the container will be opened, prepare a "glove bag" or glovebox with a dry, inert atmosphere.

  • Aliquoting: If frequent use is anticipated, aliquot the material into smaller, single-use vials inside the inert atmosphere to avoid repeated exposure of the bulk supply.

  • Sealing: Use high-quality vials with PTFE-lined septa caps. Crimp or seal securely. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each aliquot with the compound name, batch number, and date.

  • Storage: Place the primary container and all aliquots into a secondary, sealed container that includes a desiccant (e.g., Drierite). Place this secondary container in a 2-8°C refrigerator.

Protocol 2: Handling Workflow for a Moisture-Sensitive Reaction

This protocol outlines the steps for accurately dispensing the solid and setting up a reaction under anhydrous, inert conditions.

HandlingWorkflow start Start: Prepare Inert Environment prep_glass 1. Flame-dry all glassware under vacuum. start->prep_glass cool_inert 2. Cool glassware under positive pressure of Argon/N₂. prep_glass->cool_inert weigh 3. Weigh reagent in a sealed vial inside a glovebox or glove bag. cool_inert->weigh add_solvent 4. Add anhydrous solvent to the main reaction flask via cannula or syringe. cool_inert->add_solvent Parallel Step dissolve 5. Add anhydrous solvent to the reagent vial to dissolve or suspend it. weigh->dissolve transfer 6. Transfer reagent solution to the reaction flask via cannula or syringe. add_solvent->transfer dissolve->transfer react 7. Proceed with reaction under a continuous inert atmosphere. transfer->react

Caption: Workflow for handling the reagent in a moisture-sensitive experiment.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the versatile building block, 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of its reactivity and effectively control regioselectivity in common synthetic transformations. As a 7-deazapurine analog, this scaffold is a cornerstone in the synthesis of numerous clinically relevant molecules, particularly Janus Kinase (JAK) inhibitors.[1][2][3][4] Understanding its reactivity is paramount to successful and efficient synthesis campaigns.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address specific challenges you may encounter.

Understanding the Reactivity Landscape

The this compound scaffold presents a single site for substitution on the pyrimidine ring, the C2 position. Unlike its 2,4-dichloro counterpart where the C4 position is generally more reactive, here the challenge is not choosing between two sites, but rather optimizing the reaction at the less activated C2 position and managing potential side reactions involving the pyrrole ring. The N7-methyl group conveniently protects the pyrrole nitrogen, preventing catalyst inhibition that can occur with unprotected N-H groups in palladium-catalyzed reactions.[5]

Below is a diagram illustrating the primary reaction types discussed in this guide.

A This compound B Suzuki-Miyaura Coupling A->B R-B(OH)2 Pd Catalyst, Base C Buchwald-Hartwig Amination A->C R2NH Pd Catalyst, Base D Nucleophilic Aromatic Substitution (SNAr) A->D Nu-H Strong Base E 2-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B->E F 2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine C->F G 2-Alkoxy/Thioalkoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine D->G

Caption: Key synthetic routes for functionalizing this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the functionalization of this compound in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes?

Answer: Sluggish reactivity in Suzuki-Miyaura couplings with 2-chloro-7-deazapurines can often be attributed to several factors:

  • Catalyst System (Palladium Source and Ligand): The C2-Cl bond is less activated than a C4-Cl bond on the same scaffold. A standard catalyst like Pd(PPh₃)₄ may not be sufficient.

    • Recommendation: Employ a more active catalyst system. Palladium(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) combined with bulky, electron-rich phosphine ligands are often more effective. Buchwald ligands such as XPhos or SPhos are excellent choices for activating the C-Cl bond for oxidative addition.[6]

  • Base Selection: The choice of base is critical. An inappropriate base can lead to poor catalyst turnover or decomposition of starting materials.

    • Recommendation: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. For challenging substrates, stronger bases like Cs₂CO₃ can be effective. Ensure the base is finely ground and anhydrous.

  • Solvent and Temperature: The reaction requires sufficient thermal energy to drive the catalytic cycle.

    • Recommendation: Use a high-boiling polar aprotic solvent like 1,4-dioxane, DMF, or DME with water as a co-solvent. Ensure the reaction temperature is adequate, typically between 80-120 °C. Microwave irradiation can significantly accelerate the reaction.[7][8]

  • Reagent Quality: Boronic acids can degrade over time, leading to lower yields.

    • Recommendation: Use high-purity boronic acid. If degradation is suspected, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.

Question 2: I am observing significant amounts of hydrodehalogenation (replacement of Cl with H) in my Buchwald-Hartwig amination. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations, especially with electron-rich heterocycles.

  • Ligand Choice: The ligand plays a crucial role in preventing β-hydride elimination from the palladium amide intermediate, a key step in some hydrodehalogenation pathways.

    • Recommendation: Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that create a sterically hindered environment around the palladium center, disfavoring side reactions.

  • Base Strength: Strong bases can sometimes promote hydrodehalogenation.

    • Recommendation: While a strong base is needed for the amination, consider using a slightly weaker base if hydrodehalogenation is severe. For example, switching from NaOtBu to K₃PO₄ or Cs₂CO₃ might be beneficial.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the incidence of side reactions.

    • Recommendation: Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed. Consider running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Question 3: Can I perform sequential cross-couplings if I have other halogens on the pyrrole ring (e.g., at C5 or C6)?

Answer: Yes, regioselective sequential cross-couplings are possible and are a powerful strategy for building molecular complexity. The relative reactivity of the halogenated positions will determine the order of substitution. Generally, for pyrido[2,3-d]pyrimidines, the reactivity order for Suzuki coupling is C4 > C6 > C2.[9][10] While our substrate is a pyrrolo[2,3-d]pyrimidine, this trend is a good starting point for prediction. The C-Cl bond at C2 is typically less reactive than a C-Br or C-I bond at other positions.

  • Strategy: If you have a substrate with, for example, a C6-I and a C2-Cl, the Suzuki or Buchwald-Hartwig reaction will almost certainly occur at the C6 position first under standard conditions. You can then isolate the mono-substituted product and subject it to more forcing conditions to react at the C2-Cl position.

A 2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B Mild Conditions (e.g., Pd(PPh3)4, K2CO3, 80°C) A->B R-B(OH)2 1st Coupling D 2-Chloro-6-aryl-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine B->D C Forcing Conditions (e.g., Pd(dba)2/XPhos, Cs2CO3, 110°C) E 2,6-Diaryl-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine C->E D->C R'-B(OH)2 2nd Coupling

Caption: Decision workflow for sequential Suzuki-Miyaura cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Question 4: My SNAr reaction with an alcohol or thiol is not proceeding, even at elevated temperatures. What can I do?

Answer: The C2-Cl bond in this scaffold is relatively unactivated towards SNAr compared to the C4 position in related systems.[11] Simple heating with a nucleophile is often insufficient.

  • Strong Base is Key: The reaction typically requires a strong, non-nucleophilic base to deprotonate the incoming nucleophile, significantly increasing its reactivity.

    • Recommendation: For alcohols (alkoxides) and thiols (thiolates), a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is essential. The reaction should be performed in an anhydrous polar aprotic solvent like DMF or THF.

  • Temperature: Even with a strong base, thermal energy is required.

    • Recommendation: Start at room temperature after the addition of the base and nucleophile, then gradually heat the reaction. Temperatures in the range of 60-100 °C are common.

  • Leaving Group: While you are starting with the 2-chloro derivative, for particularly challenging SNAr reactions, it's worth noting that a better leaving group (like a sulfone) would significantly increase reactivity, though this would require modification of the starting material.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Always perform reactions under an inert atmosphere (N₂ or Ar) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

This protocol is optimized for the coupling of this compound with a generic arylboronic acid.

Parameter Value/Reagent Notes
Reactants This compound (1.0 equiv)
Arylboronic Acid (1.2-1.5 equiv)Use of a slight excess ensures complete consumption of the starting material.
Catalyst Pd₂(dba)₃ (2.5 mol%)Palladium(0) source.
Ligand XPhos (6.0 mol%)Bulky, electron-rich ligand to promote oxidative addition.
Base K₃PO₄ (2.0 equiv)Finely ground, anhydrous.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Ensure solvents are degassed prior to use.
Temperature 100 °C
Time 4-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in a portion of the 1,4-dioxane.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Add the remaining 1,4-dioxane and the degassed water.

  • Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is a general method for the C-N bond formation at the C2 position.

Parameter Value/Reagent Notes
Reactants This compound (1.0 equiv)
Secondary Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2.0 mol%)
Ligand RuPhos (4.5 mol%)Excellent ligand for C-N coupling, often reduces hydrodehalogenation.
Base NaOtBu (1.5 equiv)Highly effective but moisture-sensitive. Handle in a glovebox if possible.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 110 °C
Time 6-18 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry reaction vessel under an inert atmosphere, add NaOtBu.

  • Add Pd₂(dba)₃ and RuPhos.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the secondary amine, followed by the this compound.

  • Seal the vessel and heat to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Workup & Purification of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic intermediate. The following question-and-answer guide provides in-depth, field-proven insights into the critical workup and purification stages, moving beyond simple step-by-step instructions to explain the underlying chemical principles for robust and reproducible outcomes.

Section 1: Reaction Quenching & Initial Workup

The most common synthesis of this compound involves the chlorination of a hydroxyl precursor, often using phosphorus oxychloride (POCl₃). The workup of these reactions is non-trivial due to the hazardous nature of excess POCl₃ and the sensitivity of the product.

Q1: My reaction is complete, but I'm unsure about the best way to quench the excess POCl₃. What is the safest and most effective method?

A1: Quenching excess POCl₃ is a critical step that must be handled with extreme care due to its violent, exothermic reaction with water.[1][2] The primary goal is to neutralize the POCl₃ and the HCl generated during the reaction without degrading the desired product.

Recommended Protocol: The most reliable method is to slowly and carefully add the cooled reaction mixture to a vigorously stirred slurry of crushed ice and a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3]

Causality & Rationale:

  • Temperature Control: Adding the reaction mixture to ice maintains a low temperature, effectively dissipating the heat generated from the exothermic quench.[4] This prevents localized boiling and potential decomposition of the product.

  • Neutralization: The bicarbonate or carbonate base neutralizes the acidic byproducts (HCl and phosphoric acid), creating a final pH of 7-9.[3] This is crucial because the 2-chloro-pyrrolo[2,3-d]pyrimidine moiety can be susceptible to hydrolysis back to the starting material under acidic conditions.[2]

  • Safety: Never add water or ice directly to the reaction flask containing POCl₃. This can cause a rapid, uncontrolled exotherm, leading to a dangerous pressure buildup and potential vessel failure.[1]

Troubleshooting:

  • Problem: The mixture becomes thick and difficult to stir during quenching.

  • Solution: This can happen as salts precipitate. Ensure the receiving vessel is large enough (at least 10x the reaction volume) and that stirring is sufficiently powerful. Diluting the aqueous slurry with additional cold water can help maintain mobility.

Q2: After quenching and extraction, my TLC/LCMS analysis shows my starting material has reappeared. What happened?

A2: The reappearance of the starting hydroxyl-pyrrolo[2,3-d]pyrimidine is a classic sign of product hydrolysis during workup.[2][5] The chloro-substituent at the 2-position is activated towards nucleophilic substitution, and water can act as a nucleophile to hydrolyze it back to the hydroxyl group, especially under non-neutral pH conditions.

Root Causes & Preventative Measures:

  • Incomplete Quench/Acidic Conditions: If the aqueous layer is not sufficiently buffered to a neutral or slightly basic pH, the residual acidity can catalyze hydrolysis. Always check the pH of the aqueous layer after quenching and before extraction, adjusting to pH 8-9 if necessary.[3]

  • Elevated Temperatures: Performing the quench or extraction at elevated temperatures accelerates the rate of hydrolysis. All workup steps should be conducted at or below room temperature, preferably at 0-5 °C.[4][6]

  • Delayed Extraction: Allowing the product to remain in the aqueous phase for an extended period increases the risk of hydrolysis. Proceed with the organic extraction promptly after a successful quench.

Section 2: Extraction and Purification

Proper extraction and purification are key to obtaining high-purity this compound, free from inorganic salts and reaction byproducts.

Q3: What is the best organic solvent for extracting the product, and what should I do if I encounter emulsions?

A3: The choice of solvent depends on the product's polarity and the ability to form a clean phase separation.

Recommended Solvents:

  • Ethyl Acetate (EtOAc): This is often the preferred solvent. It has good solvating power for the product and is less dense than water, making separation straightforward.[7][8]

  • Dichloromethane (DCM): DCM is also effective but is denser than water, which means it will form the bottom layer. It's a good choice if emulsions are problematic with EtOAc.

Troubleshooting Emulsions: Emulsions are common in basic aqueous workups. They are stabilized by fine particulate matter or compounds that act as surfactants.

  • Solution: To break an emulsion, add a saturated aqueous solution of sodium chloride (brine).[7][8] This increases the ionic strength of the aqueous phase, forcing the separation of the organic and aqueous layers. If the emulsion persists, filtering the entire mixture through a pad of celite can help remove the particulates that stabilize it.

Q4: How should I purify the crude product after extraction? What are the typical chromatography conditions?

A4: The crude product can often be purified by either recrystallization or silica gel chromatography. The choice depends on the purity of the crude material and the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method. A common procedure involves recrystallization from diethyl ether or a mixture of dichloromethane and ethyl acetate.[9]

  • Column Chromatography: For more complex impurity profiles, silica gel chromatography is necessary.[10] The polarity of this compound allows for good separation using common solvent systems.

Parameter Recommended Conditions Rationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase System Hexanes/Ethyl Acetate or Dichloromethane/Ethyl AcetateA gradient elution, starting from low polarity (e.g., 0% EtOAc) and gradually increasing to a higher polarity (e.g., 30-50% EtOAc), is highly effective.[9]
TLC Visualization UV lamp (254 nm)The aromatic pyrrolo[2,3-d]pyrimidine core is UV active.

Step-by-Step Chromatography Protocol:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Prepare a silica gel column packed in the initial low-polarity mobile phase (e.g., 100% Hexanes or DCM).

  • Dry-load the adsorbed sample onto the top of the column.

  • Elute the column with a gradually increasing gradient of the more polar solvent (EtOAc).

  • Collect fractions and analyze by TLC to identify and combine the pure product fractions.

  • Concentrate the combined fractions under reduced pressure to yield the purified product.

Diagrams & Workflows

General Workup Workflow

The following diagram outlines the standard decision-making process for the workup of a this compound synthesis involving POCl₃.

Workup_Workflow A Crude Reaction Mixture (in excess POCl3) B Quench: Slow addition to ice-cold NaHCO3(aq) A->B C Check pH of Aqueous Layer (Target: 8-9) B->C D Adjust pH with Base C->D pH < 7 E Extract with Organic Solvent (e.g., EtOAc) C->E pH OK D->C F Clear Phase Separation? E->F G Add Saturated Brine F->G No (Emulsion) H Combine Organic Layers F->H Yes G->E I Dry over Na2SO4, Filter H->I J Concentrate in vacuo I->J K Crude Product for Purification J->K

Caption: Standard workup procedure for POCl₃-mediated chlorination reactions.

Troubleshooting Logic Tree

This chart helps diagnose common issues encountered during the workup procedure.

Troubleshooting_Tree start Problem Encountered: Low Yield or Impure Product q1 Is Starting Material (Hydroxyl-form) present in crude product? start->q1 a1_yes Root Cause: Product Hydrolysis - Check quench pH was 8-9 - Ensure workup was cold - Minimize time in aqueous phase q1->a1_yes Yes q2 Was a persistent emulsion formed during extraction? q1->q2 No a2_yes Root Cause: Poor Phase Separation - Use brine wash - Filter through celite - Consider switching to DCM q2->a2_yes Yes q3 Are there multiple unidentified spots on TLC? q2->q3 No a3_yes Root Cause: Reaction Side Products or Decomposition - Re-evaluate reaction conditions - Optimize purification (gradient, etc.) q3->a3_yes Yes end Proceed with Optimized Purification Protocol q3->end No

Caption: Decision tree for troubleshooting common workup issues.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and Other 7-Deazapurine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1] This prominence stems from its bioisosteric relationship with the native purine core of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for kinase-mediated phosphorylation. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom fundamentally alters the electronic properties of the molecule, creating a more electron-rich five-membered ring.[1] This modification not only provides a vector for further chemical diversification at the C7 position but also often leads to enhanced binding affinity and selectivity for target enzymes.[1]

This technical guide provides an in-depth comparative analysis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate and pharmacophore, against other notable 7-deazapurine analogs. We will delve into the rationale behind its design, its performance in relevant biological assays, and how subtle structural modifications across the 7-deazapurine landscape influence therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Importance of this compound

The subject of our focus, this compound, represents a foundational building block in the synthesis of a multitude of kinase inhibitors. The strategic placement of its substituents is key to its utility:

  • The 2-Chloro Group: This electron-withdrawing group serves as a crucial reactive handle for introducing various substituents through nucleophilic aromatic substitution. This allows for the exploration of a wide chemical space to optimize interactions with the hinge region of the kinase ATP-binding pocket.[2]

  • The 7-Methyl Group: The methylation at the N7 position serves multiple purposes. It can enhance metabolic stability and cellular permeability. From a synthetic standpoint, it protects the nitrogen, preventing unwanted side reactions during further functionalization of the core. The size and nature of the substituent at this position can also influence the overall conformation of the molecule and its interaction with the solvent-exposed region of the target kinase.

The pyrrolo[2,3-d]pyrimidine core itself mimics the adenine base of ATP, enabling it to anchor within the ATP-binding site of kinases, a common mechanism for this class of inhibitors.[3]

Comparative Analysis: Performance in Kinase Inhibition

The true measure of a scaffold's utility lies in its performance in biological assays. While direct head-to-head comparative data for this compound as a final drug candidate is limited, its core structure is integral to numerous potent kinase inhibitors. To provide a meaningful comparison, we will examine the activity of closely related analogs where the 2-chloro and 7-alkyl functionalities are key features, particularly in the context of Janus Kinase (JAK) inhibition, a well-established target for this scaffold.[4]

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in a range of autoimmune diseases and cancers.[5] The development of selective JAK inhibitors is a major focus of contemporary drug discovery.[6]

Table 1: Comparative Inhibitory Activity (IC50) of Representative 7-Deazapurine Analogs against Janus Kinases

Compound/AnalogCore StructureTarget Kinase(s)IC50 (nM)Reference
Tofacitinib7H-pyrrolo[2,3-d]pyrimidineJAK1, JAK2, JAK31, 20, 112[7]
Ruxolitinib7H-pyrrolo[2,3-d]pyrimidineJAK1, JAK23.3, 2.8[7]
PF-04965842 (JAK1 selective)7H-pyrrolo[2,3-d]pyrimidineJAK12.5[8]
Compound 6 (JAK1 selective)(R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineJAK1, JAK2, JAK3, TYK211, 240, 2800, 110[9]
AbrocitinibPyrrolo[2,3-d]pyrimidineJAK129[10]
UpadacitinibPyrrolo[2,3-d]pyrimidineJAK143[10]
BaricitinibPyrrolo[2,3-d]pyrimidineJAK1, JAK25.9, 5.7[10]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1, featuring clinically approved and investigational JAK inhibitors built upon the 7-deazapurine scaffold, highlights several key SAR principles:

  • Substitution at the 4-position: The 4-amino group is a common feature, forming crucial hydrogen bonds with the hinge region of the kinase. Modifications to this group, as seen in the development of selective JAK1 inhibitors like PF-04965842, can significantly impact selectivity.[8]

  • The 7-position: While our focus molecule has a methyl group, the broader class of JAK inhibitors demonstrates that this position can be unsubstituted (as in Tofacitinib and Ruxolitinib) or bear other functionalities to modulate pharmacokinetic properties.

  • The Pyrrole Ring (C5 and C6 positions): Substitution on the pyrrole ring, while not a feature of our primary molecule, can be exploited to enhance potency and selectivity, as demonstrated in the development of multi-receptor tyrosine kinase inhibitors.[11]

The 2-chloro substituent in this compound is a synthetic precursor to the functionalities at this position in more complex analogs. For instance, in some multi-targeted kinase inhibitors, this position is functionalized with groups that extend into other pockets of the ATP-binding site, thereby increasing potency and modulating the selectivity profile.[3]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols. Below are representative methodologies for the synthesis of the core scaffold and for conducting in vitro kinase inhibition assays.

Synthesis of this compound

This protocol outlines a general method for the methylation of the 7-deazapurine core, followed by chlorination.

Workflow for the Synthesis of this compound

start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine step1 Dissolve in THF start->step1 step2 Add NaH at 0°C step1->step2 step3 Stir for 30 min step2->step3 step4 Add Iodomethane (CH3I) step3->step4 step5 Stir at room temperature overnight step4->step5 step6 Quench with water step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Purify by column chromatography step7->step8 end 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step8->end step9 Selective dechlorination (not detailed) end->step9 final_product This compound step9->final_product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of the Starting Material: Begin with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material.

  • N-Methylation:

    • Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

    • Slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous THF.

    • Stir the mixture at 0°C for 30 minutes.

    • Add iodomethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Selective Dechlorination: The resulting 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can then undergo selective dechlorination at the 4-position to yield the target compound, this compound. This can be achieved through various methods, including catalytic hydrogenation.

In Vitro Janus Kinase (JAK) Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK enzyme.[12]

Workflow for In Vitro JAK Kinase Inhibition Assay

compound Prepare serial dilutions of test compound plate Add compound dilutions to 384-well plate compound->plate add_enzyme Add enzyme/substrate mix to plate plate->add_enzyme enzyme_mix Prepare 2X JAK enzyme and substrate solution enzyme_mix->add_enzyme incubate1 Incubate for 10-15 min at RT add_enzyme->incubate1 start_reaction Add ATP solution to initiate reaction incubate1->start_reaction atp_mix Prepare 2X ATP solution atp_mix->start_reaction incubate2 Incubate for 60 min at RT start_reaction->incubate2 stop_reaction Add ADP-Glo™ Reagent to stop reaction incubate2->stop_reaction incubate3 Incubate for 40 min at RT stop_reaction->incubate3 detect_signal Add Kinase Detection Reagent incubate3->detect_signal incubate4 Incubate for 30-60 min at RT detect_signal->incubate4 read_plate Measure luminescence incubate4->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in 100% DMSO.

  • Plate Setup: Dispense the compound dilutions into a 384-well assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known pan-kinase inhibitor like staurosporine).

  • Enzyme and Substrate Addition: Prepare a solution containing the specific JAK enzyme and its corresponding peptide substrate in a kinase assay buffer. Add this solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This assay measures the luminescence generated, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This compound stands as a versatile and strategically important scaffold in the design of kinase inhibitors. Its inherent ability to mimic the purine core of ATP, coupled with the synthetic tractability afforded by the 2-chloro substituent, has cemented its place in the medicinal chemist's toolbox. The comparative analysis of its more complex derivatives, particularly in the realm of JAK inhibitors, underscores the profound impact that subtle structural modifications can have on potency and selectivity.

Future research in this area will likely focus on the development of next-generation 7-deazapurine analogs with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. The exploration of novel substitutions at the 2, 5, and 6 positions of the pyrrolo[2,3-d]pyrimidine core will continue to yield compounds with unique biological activities. Furthermore, the application of this scaffold is expanding beyond kinase inhibition to other target classes, promising new avenues for therapeutic intervention. As our understanding of the structural biology of target proteins deepens, the rational design of 7-deazapurine analogs will undoubtedly lead to the discovery of even more effective and safer medicines.

References

A Comparative Guide to the Biological Activity of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry due to its structural similarity to the ATP binding site of many kinases.[1][2][3] This unique heterocyclic system is a versatile platform for designing potent and selective inhibitors of various enzymes, leading to the development of therapeutics for a range of diseases, most notably cancer, inflammatory conditions, and viral infections.[2][4] This guide provides a comparative analysis of the biological activities of substituted pyrrolo[2,3-d]pyrimidines, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Diverse Biological Activity

The core structure of pyrrolo[2,3-d]pyrimidine mimics the purine ring system, allowing it to competitively bind to the ATP-binding pockets of numerous kinases.[5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] By strategically modifying the substituents on the pyrrole and pyrimidine rings, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.[1]

Comparative Analysis of Biological Activities

The biological activities of substituted pyrrolo[2,3-d]pyrimidines are diverse and highly dependent on the nature and position of their substituents. This section compares their efficacy as anticancer, antiviral, and kinase-inhibiting agents.

Anticancer Activity

Pyrrolo[2,3-d]pyrimidines have demonstrated significant potential as anticancer agents by targeting various cancer-associated kinases and cellular pathways.

A study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives revealed that substitutions on the phenyl ring at the C4 position and the nature of the side-ring significantly influence their antitumor activity.[6] For instance, compounds with a bromine substituent at the C-4 position of the phenyl ring and an azepine side-ring exhibited superior antitumor activity against the colon cancer HT-29 cell line.[6]

Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have also been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7][8] The presence of halogen atoms can enhance the binding affinity of these compounds to their target kinases, leading to improved therapeutic effects.[7]

Furthermore, a series of novel substituted pyrrolo[2,3-d]pyrimidines were synthesized and screened for their in vitro anticancer activity against the MDA-MB-468 breast cancer cell line.[9] The results indicated that compounds with electron-withdrawing groups at the N7 position and electron-donating groups at the C4 position exhibited excellent cytotoxic activity.[9]

Table 1: Comparative Anticancer Activity of Substituted Pyrrolo[2,3-d]pyrimidines

Compound IDTarget Cell LineIC50 (µM)Reference
8f HT-29 (Colon Cancer)4.55 ± 0.23[6]
8g HT-29 (Colon Cancer)4.01 ± 0.20[6]
6a HeLa (Cervical Cancer)6.55 ± 0.31[6]
6g HT-29 (Colon Cancer)7.61 ± 0.31[6]
5e Various Cancer Cell Lines29 - 59[7]
5h Various Cancer Cell Lines29 - 59[7]
5k Various Cancer Cell Lines29 - 59[7]
5l Various Cancer Cell Lines29 - 59[7]
8a MDA-MB-468 (Breast Cancer)>10[9]
8h MDA-MB-468 (Breast Cancer)<10[9]
8j MDA-MB-468 (Breast Cancer)<10[9]
9h MDA-MB-468 (Breast Cancer)<10[9]
9i MDA-MB-468 (Breast Cancer)<10[9]
9j MDA-MB-468 (Breast Cancer)<10[9]
9m MDA-MB-468 (Breast Cancer)<10[9]
9n MDA-MB-468 (Breast Cancer)<10[9]
9o MDA-MB-468 (Breast Cancer)<10[9]
Kinase Inhibitory Activity

The primary mechanism behind the anticancer activity of many pyrrolo[2,3-d]pyrimidines is their ability to inhibit protein kinases.[2][3] These compounds have been shown to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5][10]

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as covalent inhibitors of mutant EGFR.[11][12] Notably, compound 12i demonstrated high potency and selectivity for EGFR activating mutants, with an IC50 value of 0.21 nM against the T790M mutant, showing up to 104-fold greater potency compared to the wild-type EGFR.[12]

Another study focused on the development of multi-targeted kinase inhibitors.[7] Compound 5k from this study emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[7] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in HepG2 cells.[7]

Table 2: Comparative Kinase Inhibitory Activity of Substituted Pyrrolo[2,3-d]pyrimidines

Compound IDTarget KinaseIC50 (nM)Reference
12i EGFR (T790M mutant)0.21[12]
12i EGFR (wild-type)22[12]
5k EGFR40 - 204[7]
5k Her240 - 204[7]
5k VEGFR240 - 204[7]
5k CDK240 - 204[7]
Antiviral Activity

Beyond their anticancer properties, substituted pyrrolo[2,3-d]pyrimidines have also shown promise as antiviral agents.[13][14][15] A series of acyclic and C-acyclic 7-deazapurine nucleoside analogues were synthesized and tested for their antiviral activity, with several compounds showing activity against HIV in vitro.[13]

In a more recent study, novel pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e][1][6][16]triazolo[4,3-c]pyrimidine derivatives were synthesized and evaluated for their activity against Rotavirus and Coxsackievirus B4.[14] Several compounds from this series exhibited significant antiviral activity.[14]

Experimental Protocols

The evaluation of the biological activity of these compounds relies on robust and reproducible experimental protocols. Below are representative methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MDA-MB-468) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined period.

  • Detection: Detect the product of the kinase reaction. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from ATP into the substrate) or fluorescence-based assays.

  • IC50 Calculation: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[12]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context of pyrrolo[2,3-d]pyrimidine activity, the following diagrams illustrate a key signaling pathway they inhibit and a typical experimental workflow.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS Pyrrolo_Pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assay Purification->Kinase_Assay Antiviral_Assay Antiviral Activity Assay Purification->Antiviral_Assay IC50 IC50 Determination Cytotoxicity->IC50 Kinase_Assay->IC50 Antiviral_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A typical experimental workflow for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidines.

Conclusion

Substituted pyrrolo[2,3-d]pyrimidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to be readily synthesized and modified allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for various therapeutic targets. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the development of novel pyrrolo[2,3-d]pyrimidine-based therapeutics. The continued investigation into this scaffold is poised to yield new and effective treatments for a multitude of human diseases.

References

Navigating the Structure-Activity Landscape of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged core in modern medicinal chemistry, particularly in the design of potent kinase inhibitors.[1] Its structural resemblance to the ATP purine ring allows for competitive binding to the kinase hinge region. The strategic introduction of a chloro group at the C2 position and a methyl group at the N7 position of this scaffold creates a versatile platform for developing targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, offering a comparative framework supported by experimental data to inform the design of next-generation inhibitors.

The this compound Core: A Foundation for Kinase Inhibition

The core structure of this compound serves as a critical anchor for kinase interaction. The pyrrolo[2,3-d]pyrimidine nucleus itself is a key pharmacophore found in several FDA-approved kinase inhibitors.[2] The 2-chloro substituent offers a valuable synthetic handle for further diversification through various coupling reactions, allowing for the exploration of different chemical spaces and the optimization of target engagement. The 7-methyl group, while seemingly simple, plays a crucial role in modulating solubility and metabolic stability, and can influence the orientation of larger substituents at other positions.

Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substitutions

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrrolo[2,3-d]pyrimidine core. Understanding these relationships is paramount for rational drug design.

C4 Position: The Gateway to Potency and Selectivity

The C4 position of the pyrrolo[2,3-d]pyrimidine ring is a primary site for modification and a critical determinant of inhibitory potency and selectivity. Substitution at this position with various amine-containing moieties has proven to be a fruitful strategy.

A comparative analysis of derivatives substituted at the C4 position reveals key SAR trends. For instance, in a series of compounds targeting the Epidermal Growth Factor Receptor (EGFR), the introduction of an aniline moiety at C4 is a common feature. The electronic properties of substituents on this aniline ring significantly impact activity. Electron-withdrawing groups, such as halogens, on the aniline ring can enhance potency.

Table 1: Comparative in vitro cytotoxicity of C4-substituted 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines. [2]

Compound IDR Group at C4HCC827 (IC50/μM)A549 (IC50/μM)H1975 (IC50/μM)
12b 3-ethynylaniline8.00 ± 1.021.92 ± 0.232.06 ± 0.11
12c 3-chloro-4-fluoroaniline8.73 ± 1.341.68 ± 0.251.67 ± 0.10
12h 3-chloro-4-(pyridin-2-ylmethoxy)aniline7.54 ± 2.062.90 ± 0.373.10 ± 0.28
12i 3-chloro-4-(trifluoromethoxy)aniline22.66 ± 3.026.07 ± 0.593.84 ± 0.14

From this data, it is evident that subtle changes in the substitution pattern at the C4-aniline ring lead to significant variations in cytotoxic activity across different non-small cell lung cancer (NSCLC) cell lines.

C5 and C6 Positions of the Pyrrole Ring: Fine-Tuning Activity

While less frequently explored than the C4 position, modifications at the C5 and C6 positions of the pyrrole ring offer opportunities to fine-tune the pharmacological profile of these derivatives. Introduction of small alkyl or aryl groups can modulate lipophilicity and van der Waals interactions within the target's binding pocket. In a study on tricyclic pyrrolo[2,3-d]pyrimidines, the introduction of a phenyl group at the C2 position of the pyrrole core, along with halogen substituents on this phenyl ring, led to enhanced antitumor activity. Although this example pertains to a different position, it highlights the potential of aryl substitutions on the pyrrole ring to improve efficacy.

Experimental Protocols: A Guide to Biological Evaluation

The assessment of the biological activity of these compounds involves a series of well-established in vitro assays.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compounds against a specific kinase (e.g., EGFR, VEGFR2).

Methodology:

  • Reagents: Recombinant kinase, ATP, substrate peptide, and test compounds.

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound at varying concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Flowchart Core 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Core C4 C4 Position (Primary Modification Site) Core->C4 Substitution Pyrrole C5/C6 Positions (Fine-Tuning) Core->Pyrrole Substitution Activity Biological Activity (Potency & Selectivity) C4->Activity Pyrrole->Activity

Caption: SAR flowchart for this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation KinaseAssay Kinase Inhibition Assay (IC50 Determination) SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay Cell Proliferation Assay (e.g., MTT) (IC50 Determination) CellAssay->SAR Compound Synthesized Derivatives Compound->KinaseAssay Compound->CellAssay

Caption: Experimental workflow for evaluating novel pyrrolo[2,3-d]pyrimidine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the critical role of substitutions at the C4 position in dictating potency and selectivity. Further exploration of modifications at the C5 and C6 positions of the pyrrole ring, coupled with a deeper understanding of the target kinase's active site topology, will undoubtedly pave the way for the discovery of more effective and safer therapeutic agents. Future research should focus on integrating computational modeling with synthetic chemistry to rationalize SAR data and predict the activity of novel derivatives, thereby accelerating the drug discovery process.

References

A Comparative Guide to the In Vitro Efficacy of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro performance of kinase inhibitors derived from the 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of this compound class against established alternatives, focusing on their activity as inhibitors of the Janus Kinase (JAK) family.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a "hinge-binding" motif. It is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP)[1]. This structural mimicry allows derivatives to act as ATP-competitive inhibitors for a wide range of protein kinases[1]. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders[2][3].

The this compound variant serves as a key synthetic intermediate for a class of potent Janus Kinase (JAK) inhibitors[4][5][6]. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases essential for cytokine signaling[3][7]. By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, these inhibitors can powerfully modulate immune responses, making them significant therapeutic agents[8][9][10].

The JAK-STAT Signaling Pathway: The Target

The JAK-STAT pathway is a primary communication route for over 50 cytokines and growth factors, regulating processes like hematopoiesis, immunity, and inflammation[2][3][9]. The canonical pathway proceeds as follows:

  • Ligand Binding & Receptor Dimerization : A cytokine binds to its specific cell surface receptor, inducing receptor dimerization.

  • JAK Activation : This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation)[2][3].

  • STAT Recruitment and Phosphorylation : Activated JAKs phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins[8][11].

  • STAT Dimerization and Nuclear Translocation : Once docked, STATs are phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors for target gene expression[8][11].

Pyrrolo[2,3-d]pyrimidine-based inhibitors interrupt this cascade at its origin by blocking the ATP-binding site on JAKs, preventing the initial phosphorylation events.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P 4. Dimerization DNA DNA STAT_P->DNA 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation

Caption: The canonical JAK-STAT signaling pathway and point of inhibition.

Comparative In Vitro Efficacy

The primary measure of an inhibitor's in vitro potency is its half-maximal inhibitory concentration (IC₅₀), the concentration required to reduce kinase activity by 50%[7][11]. This is typically determined through biochemical (cell-free) enzyme assays. We compare a representative this compound derivative, herein designated Compound X , with two FDA-approved JAK inhibitors, Ruxolitinib and Tofacitinib , which are also based on the broader pyrrolo[2,3-d]pyrimidine scaffold[12].

Kinase TargetCompound X (IC₅₀, nM)Ruxolitinib (IC₅₀, nM)Tofacitinib (IC₅₀, nM)
JAK1 Data Not Publicly Available3.3[13]1-5[14][15][16]
JAK2 Data Not Publicly Available2.8[13]20-100+[14][15]
JAK3 Data Not Publicly Available>400[13]1-5[15][16]
TYK2 Data Not Publicly Available~50~100+[14]

Note: Specific IC₅₀ values for direct derivatives of this compound are often proprietary. The table uses data for clinically relevant alternatives to establish a benchmark for evaluation.

Interpretation of Data:

  • Ruxolitinib demonstrates potent and selective inhibition of JAK1 and JAK2, which is consistent with its clinical efficacy in myeloproliferative neoplasms driven by JAK2 mutations[11][13][17]. Its weak activity against JAK3 makes it a preferred tool for studying JAK1/2-mediated signaling[17].

  • Tofacitinib is a potent inhibitor of JAK1 and JAK3, with less activity against JAK2[15][16]. Its mechanism is particularly effective in autoimmune conditions like rheumatoid arthritis, where signaling through the common gamma chain (which pairs with JAK1 and JAK3) is critical for T-cell activation[16][18][19].

  • Compound X and its direct analogues are designed to be synthesized from the 2-chloro-7-methyl intermediate. While specific public data is sparse, patent literature suggests these compounds are developed as potent JAK inhibitors, often with specific selectivity profiles tailored for various therapeutic indications[5][20]. The goal of such synthesis campaigns is often to optimize potency against a target kinase (e.g., JAK1) while minimizing off-target effects on others (e.g., JAK2, to avoid hematological side effects).

Experimental Protocols: A Guide to In Vitro Evaluation

Trustworthy and reproducible data is the cornerstone of drug development. The protocols described here represent a self-validating system for assessing the in vitro efficacy of novel inhibitors.

Biochemical Kinase Assay (Cell-Free)

This assay directly measures the inhibitor's ability to block the enzymatic activity of a purified, recombinant JAK enzyme. It is the gold standard for determining IC₅₀ values[7][21][22].

Causality: This cell-free approach isolates the interaction between the inhibitor and its direct target, eliminating confounding variables from complex cellular systems. This ensures that any observed inhibition is due to direct binding to the kinase and not downstream effects.

Workflow:

  • Compound Preparation : Serially dilute the test inhibitor (e.g., Compound X) in DMSO to create a concentration gradient. Spot 100 nL of each concentration into a 384-well assay plate.

  • Enzyme/Substrate Mix : Prepare a solution containing the recombinant human JAK enzyme (e.g., JAK1) and a suitable peptide substrate in a kinase assay buffer.

  • Incubation : Add the enzyme/substrate mix to the wells containing the compound. Incubate briefly to allow the inhibitor to bind to the kinase's ATP pocket[7].

  • Initiation : Add an ATP solution to start the phosphorylation reaction. The ATP concentration should be near the enzyme's Km value to ensure competitive binding dynamics are accurately reflected[7].

  • Detection : After a set incubation period, add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity. The signal is typically luminescent[7].

  • Data Analysis : Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value[7].

Kinase_Assay_Workflow A 1. Serial Dilution of Inhibitor B 2. Dispense into Assay Plate A->B C 3. Add JAK Enzyme & Substrate Mix B->C D 4. Add ATP to Initiate Reaction C->D E 5. Add Detection Reagent (e.g., ADP-Glo) D->E F 6. Read Luminescence E->F G 7. Plot Dose-Response & Calculate IC50 F->G

Caption: Workflow for a typical in vitro biochemical kinase assay.

Cellular Phospho-STAT Assay (Cell-Based)

This assay measures the inhibitor's ability to block JAK signaling within a living cell, providing a more biologically relevant context.

Causality: This experiment validates the findings from the biochemical assay by confirming that the inhibitor can permeate the cell membrane, engage its target in the cytoplasm, and prevent the phosphorylation of its downstream substrate (STAT). This bridges the gap between enzymatic potency and cellular activity.

Workflow:

  • Cell Culture : Culture a cytokine-dependent cell line (e.g., human whole blood or specific immune cell lines)[14][23].

  • Inhibitor Treatment : Pre-incubate the cells with a range of concentrations of the test inhibitor.

  • Cytokine Stimulation : Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) to activate the JAK-STAT pathway.

  • Cell Lysis & Protein Quantification : Lyse the cells to release their contents and quantify the total protein concentration.

  • Detection (e.g., ELISA or Western Blot) : Use an antibody-based method to detect the amount of phosphorylated STAT (pSTAT) relative to the total amount of STAT protein.

  • Data Analysis : Determine the inhibitor concentration that reduces pSTAT levels by 50% (IC₅₀).

Conclusion and Future Directions

Inhibitors based on the this compound scaffold represent a promising avenue for the development of targeted kinase therapies. The comparative analysis shows that while established drugs like Ruxolitinib and Tofacitinib set a high bar for potency and selectivity against specific JAK isoforms, the modular nature of this scaffold allows for fine-tuning of pharmacological profiles.

For researchers developing novel compounds from this class, the key steps are:

  • Confirm Direct Target Engagement : Utilize biochemical assays to establish a precise IC₅₀ against each JAK family member.

  • Validate Cellular Activity : Demonstrate on-target pathway inhibition using phospho-STAT assays in relevant cell models.

  • Profile Selectivity : A comprehensive kinase panel screen is essential to identify potential off-target activities and ensure a favorable safety profile.

The strategic design of these inhibitors, informed by robust in vitro testing protocols, will continue to yield next-generation therapeutics for a host of immune-mediated and proliferative diseases.

References

A Comparative Guide to the Potency of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to adenine, the core component of ATP, allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity.[1][2] This guide provides a comparative analysis of the potency of different kinase inhibitors built upon this versatile core, with a focus on key targets in oncology and immunology, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).

The Enduring Appeal of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, serves as an excellent starting point for the development of kinase inhibitors.[2][3] This structural mimicry provides a foundational affinity for the ATP-binding pocket of kinases.[1] Medicinal chemists can then strategically modify the scaffold at various positions to enhance potency, selectivity, and pharmacokinetic properties.[1] These modifications allow for the fine-tuning of interactions with specific amino acid residues within the kinase active site, leading to the development of highly targeted therapies.

Comparative Potency Analysis

The following sections delve into the potency of pyrrolo[2,3-d]pyrimidine-based inhibitors against specific kinase families. The data presented is a synthesis of findings from multiple preclinical studies and is intended to provide a comparative overview for researchers in the field.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these malignancies. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to create highly potent and selective EGFR inhibitors, including those effective against resistance mutations like T790M.[4]

One study reported a series of pyrrolo[2,3-d]pyrimidine derivatives designed as covalent EGFR inhibitors. Notably, compound 12i from this series demonstrated remarkable potency and selectivity, with an IC50 value of 0.21 nM against the T790M mutant EGFR.[4] This was significantly more potent than its effect on wild-type EGFR (IC50 of 22 nM), highlighting its selectivity for the mutated kinase. Another series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines also showed potent EGFR inhibition, with compounds exhibiting IC50 values in the low nanomolar range (e.g., 3.63 nM and 3.76 nM).[5] More recent efforts have focused on developing fourth-generation EGFR inhibitors targeting triple mutations. One such compound, 31r , displayed subnanomolar IC50 values against EGFR triple mutants while sparing the wild-type form.[6]

Compound IDTargetIC50 (nM)Reference
12i EGFR (T790M mutant)0.21
Compound 48 EGFR3.63[5]
Compound 46 EGFR3.76[5]
31r EGFR (triple mutant)Subnanomolar[6]
Compound 5k EGFR79[7][8][9]
Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[3] The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop both reversible and irreversible BTK inhibitors.[3]

A series of novel reversible BTK inhibitors based on the pyrrolo[2,3-d]pyrimidine core was designed, with compound 4x emerging as a particularly potent example.[10][11] It exhibited an IC50 of 4.8 nM in a BTK enzyme assay and an IC50 of 17 nM in a cellular inhibition assay.[10][11][12] Another study identified compound 20 as a covalent irreversible BTK inhibitor with an IC50 of 21.7 nM .[13]

Compound IDTargetIC50 (nM)Reference
4x BTK (enzymatic)4.8[10][11][12]
4x BTK (cellular)17[10][11][12]
Compound 20 BTK21.7[13]
Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are crucial for cytokine signaling and are implicated in inflammatory and autoimmune diseases, as well as some cancers.[14] The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of selective JAK inhibitors.

For instance, structural modifications to a pyrrolo[2,3-d]pyrimidine scaffold led to the development of highly selective JAK3 inhibitors.[14][15] Some of these compounds demonstrated over 100,000-fold selectivity for JAK3 over JAK2.[14][15] In a different approach, researchers developed potent dual inhibitors of JAK and histone deacetylases (HDACs) based on the pyrrolo[2,3-d]pyrimidine core for the treatment of refractory solid tumors.[16][17] Compounds 15d and 15h from this study potently inhibited JAK1/2/3 and HDAC1/6.[16][17] Another study focused on optimizing the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective and potent JAK3 inhibitors for rheumatoid arthritis, identifying compound 9a as a promising candidate.[18]

Compound IDTarget(s)Potency/SelectivityReference
VariousJAK3>100,000-fold selectivity over JAK2[14][15]
15d JAK1/2/3, HDAC1/6Potent dual inhibition[16][17]
15h JAK1/2/3, HDAC1/6Potent dual inhibition[16][17]
9a JAK3Potent and selective inhibition[18]
Multi-Targeted Kinase Inhibitors

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold also allows for the development of multi-targeted kinase inhibitors. One study reported a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[7][8][9] Compound 5k from this series emerged as a potent inhibitor of multiple kinases, with IC50 values of 79 nM against EGFR, 40 nM against Her2, 136 nM against VEGFR2, and 204 nM against CDK2.[7][8][9]

Experimental Methodologies

The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are outlines of common assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Preparation of Reagents:

    • Recombinant human EGFR (T790M mutant) enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP solution.

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Test compounds serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Add kinase buffer, EGFR enzyme, and test compound to a 384-well plate.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (Example: BTK in B-cells)

This assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on the target kinase for growth and survival.

Protocol:

  • Cell Culture:

    • Culture a B-cell lymphoma cell line (e.g., TMD8) in appropriate media supplemented with fetal bovine serum.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density.

    • Add serial dilutions of the test compound to the wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the core structure, a relevant signaling pathway, and a typical experimental workflow.

cluster_core Pyrrolo[2,3-d]pyrimidine Core Pyrrolo_ring Pyrrole Ring Pyrimidine_ring Pyrimidine Ring Pyrrolo_ring->Pyrimidine_ring Fused

Caption: The fundamental fused ring structure of the pyrrolo[2,3-d]pyrimidine core.

EGF EGF EGFR EGFR EGF->EGFR Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation Pyrrolo_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_Inhibitor->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization_Autophosphorylation->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Enzyme + Inhibitor) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Assay_Setup->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Detection Detect Signal (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable framework in the discovery and development of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate its successful application in targeting a range of kinases implicated in cancer and autoimmune diseases. The ability to fine-tune the potency and selectivity through targeted chemical modifications ensures that this core structure will remain a cornerstone of kinase inhibitor design for the foreseeable future. Researchers are encouraged to leverage the extensive structure-activity relationship data available to guide the design of next-generation inhibitors with improved therapeutic profiles.

References

Validating 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide to a Promising Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount to developing next-generation therapeutics. The pyrrolo[2,3-d]pyrimidine core, a purine isostere, has emerged as a "privileged scaffold" due to its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] This guide provides a comprehensive framework for the validation of a specific derivative, 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, as a potential drug scaffold, with a particular focus on its application as a kinase inhibitor.

Through a systematic, multi-faceted approach, we will delineate a robust validation workflow, from initial biochemical characterization to preliminary safety profiling. To provide a clear benchmark for performance, we will compare our target scaffold against three well-established kinase inhibitors, each representing a distinct inhibitory profile:

  • Staurosporine: A natural product known for its potent, broad-spectrum kinase inhibition.[2]

  • Gefitinib: A selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4]

  • Dasatinib: A multi-targeted kinase inhibitor effective against a range of kinases, including BCR-ABL and Src family kinases.[5][6]

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to rigorously assess the therapeutic potential of this promising scaffold.

The Strategic Imperative for New Scaffolds

The relentless pursuit of novel chemical scaffolds is driven by the need to overcome the limitations of existing therapeutics, such as acquired resistance, off-target toxicity, and poor pharmacokinetic properties. The pyrrolo[2,3-d]pyrimidine scaffold is particularly attractive due to its structural similarity to adenosine, allowing it to effectively compete for the ATP-binding site of numerous kinases.[7] The 2-chloro substitution on our target scaffold provides a key reactive handle for synthetic elaboration, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The 7-methyl group can influence solubility and metabolic stability, crucial parameters in drug design.

A Rigorous, Phased Validation Workflow

The validation of a new drug scaffold is a meticulous process that requires a series of well-designed experiments to build a comprehensive profile of its biological activity and drug-like properties. Our proposed workflow is designed to be both systematic and iterative, allowing for go/no-go decisions at critical junctures.

Scaffold_Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Preliminary ADME-Tox Profiling A Synthesis and Characterization of this compound B Biochemical Kinase Profiling (Broad Kinome Screen) A->B C IC50 Determination against Key Kinase Hits B->C D Cellular Target Engagement Assay (e.g., Western Blot for Phospho-protein) C->D Advance Promising Hits E Cell Viability/Cytotoxicity Assays in Relevant Cancer Cell Lines D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F G In Vitro ADME Assays: - Metabolic Stability (Microsomes) - Caco-2 Permeability F->G Confirm Cellular Efficacy H Preliminary Safety Assessment: - hERG Inhibition Assay - Cytotoxicity in Normal Cell Lines G->H I Data Integration and Candidate Prioritization H->I

Caption: A phased workflow for the validation of a novel drug scaffold.

Phase 1: Biochemical Characterization - The Foundation of Potency and Selectivity

The initial phase of validation focuses on the direct interaction between the scaffold and its putative protein targets. A broad understanding of the scaffold's kinase selectivity is crucial for identifying potential therapeutic applications and anticipating off-target effects.

Experimental Protocol: Radiometric Biochemical Kinase Assay

This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and unambiguous measure of kinase activity.[8][9][10]

Objective: To determine the inhibitory activity of this compound against a panel of recombinant kinases.

Materials:

  • Recombinant kinases

  • Peptide or protein substrates

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compound and comparators (dissolved in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound or comparator at various concentrations (typically a 10-point dose-response curve). A DMSO control is included.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate competitive inhibition data.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Biochemical Data
CompoundIC50 (nM) vs. EGFRIC50 (nM) vs. SrcIC50 (nM) vs. CDK2Selectivity Profile
This compound (Hypothetical Data) 50250>10,000Selective for EGFR over Src
Gefitinib 33[4]>10,000>10,000Highly Selective for EGFR
Dasatinib 1.1<116Multi-targeted
Staurosporine 663Broad Spectrum/Non-selective

Phase 2: Cell-Based Validation - From Enzyme to Organism

Demonstrating that a compound can engage its target and elicit a biological response in a cellular context is a critical step in the validation process. Cell-based assays provide a more physiologically relevant environment, accounting for factors such as cell permeability and the presence of competing intracellular ATP.[11]

Experimental Protocol: Western Blot for Phospho-Protein Levels

This widely used technique allows for the direct visualization and quantification of the phosphorylation state of a kinase's substrate, providing a direct measure of target engagement and downstream signaling inhibition.[12][13]

Objective: To assess the ability of this compound to inhibit the phosphorylation of a target protein in a relevant cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Test compound and comparators

  • Growth factor (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound or comparators for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., EGF for 15 minutes) to induce kinase activation and substrate phosphorylation.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds and Activates Substrate Substrate Protein RTK->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Inhibitor->RTK Inhibits

Caption: Generalized kinase signaling pathway and point of inhibition.

Comparative Cellular Activity
CompoundCellular IC50 (nM) (A431 cell viability)Notes
This compound (Hypothetical Data) 200Demonstrates good cell permeability and on-target activity.
Gefitinib 54[4]Potent inhibition of EGFR-dependent cell growth.
Dasatinib 30Potent inhibition due to multi-kinase activity.
Staurosporine 15Highly potent but cytotoxic due to broad-spectrum inhibition.

Phase 3: Preliminary ADME-Tox Profiling - Charting the Course to In Vivo Success

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to avoid costly late-stage failures.[14][15] In vitro assays provide valuable predictive data on a compound's potential pharmacokinetic and safety profile.

Key In Vitro ADME-Tox Assays
  • Metabolic Stability: Assessed by incubating the compound with liver microsomes, this assay predicts the extent of first-pass metabolism in the liver. A compound with high metabolic stability is more likely to have good oral bioavailability.[1]

  • Caco-2 Permeability: This assay uses a monolayer of human intestinal cells to predict a compound's absorption across the gut wall.[16][17][18] The bidirectional nature of the assay also allows for the identification of compounds that are subject to active efflux.

  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[19][20][21] Therefore, early screening for hERG liability is a regulatory requirement and a critical safety checkpoint.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound and comparators

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • To measure apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

Comparative ADME-Tox Profile
CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatiohERG IC50 (µM)
This compound (Hypothetical Data) 151.2>30
Gefitinib >201.03.5
Dasatinib >20<2>10
Staurosporine <1>20.8

Synthesis and Future Directions

The synthesis of this compound can be achieved through established synthetic routes, often starting from commercially available pyrimidine precursors.[7][22][23] The chloro-substituent at the 2-position is particularly amenable to nucleophilic substitution reactions, allowing for the rapid generation of a library of analogs for SAR exploration.

Comparative_Analysis cluster_0 Potency & Selectivity cluster_1 Drug-like Properties Scaffold 2-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Potency Good Potency (nM range) Scaffold->Potency Selectivity Favorable Selectivity Profile Scaffold->Selectivity Permeability High Permeability Scaffold->Permeability Metabolic_Stability Good Metabolic Stability Scaffold->Metabolic_Stability Safety Low hERG Risk Scaffold->Safety

Caption: A comparative analysis of the target scaffold's key attributes.

The data presented in this guide, while incorporating hypothetical results for our target scaffold, are grounded in the established profiles of the comparator molecules and the known properties of the pyrrolo[2,3-d]pyrimidine class. The validation workflow outlined here provides a clear and scientifically rigorous path for assessing the potential of this compound. Its promising (hypothesized) profile—combining good potency, favorable selectivity, and drug-like ADME-Tox properties—positions it as a compelling starting point for the development of novel kinase inhibitors. Further optimization through medicinal chemistry efforts, guided by the principles and methodologies described herein, will be essential to unlock its full therapeutic potential.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characterization of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a prominent feature in a variety of kinase inhibitors, making its unambiguous structural elucidation paramount for researchers in drug discovery and development.[1][2][3] This document will delve into the nuances of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this molecule, offering both predictive data based on analogous structures and a framework for empirical data acquisition and interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for spectral assignment. The following diagram illustrates the atom numbering scheme for this compound, which will be used throughout this guide.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The reliability of structural elucidation is directly proportional to the quality of the acquired NMR data. The following protocol is a robust starting point for the analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for similar heterocyclic compounds due to its good solubilizing power and relatively clean spectral window.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative, particularly if solubility in CDCl₃ is limited.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).[5]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.[1][4]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

3. Data Processing:

  • Apply a gentle exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal.

¹H and ¹³C NMR Spectral Data: A Comparative Analysis

¹H NMR Assignment Predicted δ (ppm) Multiplicity J (Hz) Rationale & Comparative Notes
ProtonH-6~7.30 - 7.50Doublet~3.5In the parent 7H-pyrrolo[2,3-d]pyrimidine, H-6 appears at ~7.5 ppm.[6] The methyl group at N-7 is expected to have a minor shielding effect.
ProtonH-5~6.50 - 6.70Doublet~3.5Similar to H-6, the chemical shift is influenced by the fused pyrimidine ring. The coupling constant of ~3.5 Hz is characteristic of vicinal coupling in five-membered aromatic rings.
ProtonN-CH₃~3.80 - 4.00Singlet-The methyl group attached to the nitrogen atom is expected to be in this region, consistent with various N-alkylated heterocycles.
¹³C NMR Assignment Predicted δ (ppm) Rationale & Comparative Notes
CarbonC2~151.0 - 153.0The presence of the electronegative chlorine atom and two adjacent nitrogen atoms results in a significant downfield shift. For comparison, in (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, the corresponding carbon appears at 152.3 ppm.[4]
CarbonC4~150.0 - 152.0This carbon is part of the pyrimidine ring and is deshielded by the adjacent nitrogen atoms.
CarbonC7a~148.0 - 150.0A quaternary carbon at the ring junction, its chemical shift is influenced by both rings.
CarbonC6~128.0 - 130.0An aromatic CH carbon, its chemical shift is in the expected range for pyrrole-like systems.
CarbonC5~100.0 - 102.0The electron-donating effect of the N-7 atom causes this carbon to be more shielded compared to C6.
CarbonN-CH₃~32.0 - 34.0A typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system.

Enhancing Structural Elucidation with 2D NMR Techniques

For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of C5, C6, and the N-CH₃ carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. For instance, correlations from the N-CH₃ protons to C7a and C6 would be expected, providing crucial connectivity information.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the spectroscopic analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (CDCl3 or DMSO-d6) a->b c Add TMS as Internal Standard b->c d Acquire 1H NMR Spectrum c->d e Acquire 13C NMR Spectrum d->e f Acquire 2D NMR (COSY, HSQC, HMBC) if needed e->f g Fourier Transform, Phase & Baseline Correction f->g h Calibrate to TMS g->h i Assign Signals h->i j Compare with Predicted Data and Analogs i->j k Final Structure Elucidation j->k

Caption: Workflow for the NMR analysis of this compound.

Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of specific functional groups, such as C-Cl and C=N bonds within the heterocyclic system.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles.

Conclusion

The spectroscopic analysis of this compound relies on a systematic approach combining high-quality data acquisition with a comparative analysis of related structures. By following the detailed protocols and interpretative guidance provided, researchers can confidently elucidate the structure of this important heterocyclic compound and its derivatives, thereby accelerating the drug discovery and development process.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly scaffolds like the pyrrolo[2,3-d]pyrimidine core, are mainstays in medicinal chemistry, forming the basis of numerous targeted therapies.[1][2][3] The subject of this guide, 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, represents a typical synthetic intermediate whose structural integrity must be rigorously confirmed before its progression in a synthetic route.

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation behavior of this compound. While direct experimental fragmentation data for this specific molecule is not widely published, we can construct a reliable, predictive model based on the fundamental principles of mass spectrometry and extensive data from analogous structures.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just a theoretical breakdown but also a practical comparison with alternative analytical techniques, complete with actionable experimental protocols.

The Dichotomy of Ionization: Predicting Fragmentation Under EI and ESI Conditions

The choice of ionization technique is the most critical variable dictating the information one can glean from a mass spectrum. For a molecule like this compound, the contrast between a hard ionization method like Electron Ionization (EI) and a soft ionization method like Electrospray Ionization (ESI) is stark.[6][7][8][9]

  • Electron Ionization (EI): This high-energy technique (typically 70 eV) induces extensive fragmentation by creating a radical cation (M•+).[8][9] The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for structural elucidation and library matching. However, the molecular ion may be weak or absent.[10]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI typically generates a protonated molecule ([M+H]+) with minimal fragmentation.[6][7][9] This is invaluable for confirming molecular weight. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).

Predicted Fragmentation Profile: this compound

The predicted fragmentation pathways are derived from established principles for N-methylated heterocycles, chlorinated aromatics, and pyrimidine-based systems.[4][5][11]

Ionization Mode Key Predicted Fragments Proposed Fragmentation Pathway
EI m/z 181/183 (M•+) Molecular ion, showing the characteristic ~3:1 isotopic ratio for one chlorine atom.
m/z 166/168 Loss of a methyl radical (•CH3) from the N7 position.
m/z 146 Loss of a chlorine radical (•Cl) from the M•+ ion.
m/z 145 Loss of HCl from the M•+ ion.
m/z 119 Subsequent loss of HCN from the m/z 146 fragment, typical for pyrimidine ring fragmentation.
ESI-MS/MS m/z 182/184 ([M+H]+) Precursor ion for MS/MS analysis.
m/z 167/169 Loss of a methyl group, potentially as methane (CH4) from the protonated species.
m/z 146 Loss of HCl from the protonated molecule.
m/z 119 Further fragmentation by loss of HCN from the m/z 146 ion.

Visualizing the Fragmentation Pathways

The logical flow of bond cleavages can be visualized to better understand the formation of the fragment ions listed above.

M_EI M•+ (m/z 181/183) F1_EI m/z 166/168 M_EI->F1_EI - •CH3 F2_EI m/z 146 M_EI->F2_EI - •Cl F3_EI m/z 119 F2_EI->F3_EI - HCN

Caption: Predicted EI Fragmentation Pathway.

M_ESI [M+H]+ (m/z 182/184) F1_ESI m/z 167/169 M_ESI->F1_ESI - CH4 F2_ESI m/z 146 M_ESI->F2_ESI - HCl F3_ESI m/z 119 F2_ESI->F3_ESI - HCN

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

A Holistic Approach: Comparison with Other Analytical Techniques

While mass spectrometry is a powerful tool for molecular weight determination and structural fingerprinting, a comprehensive characterization relies on its synergy with other analytical methods.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Unmatched sensitivity (pg-fg), high throughput.Isomers can be difficult to distinguish without chromatography.
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Unambiguous structure elucidation.[1][12][13]Lower sensitivity than MS, requires larger sample amounts (mg-µg).
HPLC-MS Purity, quantification, and MS data of separated components.Ideal for analyzing complex mixtures and reaction monitoring.[14]Method development can be time-consuming.[15]
GC-MS Separation of volatile compounds with EI-MS detection.Provides library-searchable EI spectra, excellent for isomer separation.[16][17]Analyte must be thermally stable and volatile; potential for degradation.[16]
X-Ray Crystallography Absolute 3D molecular structure in the solid state.The "gold standard" for definitive structure proof.Requires a suitable single crystal, which can be difficult to grow.

This multi-technique approach ensures a self-validating system for structural confirmation, a cornerstone of scientific trustworthiness.

Start Synthetic Product Purity Purity Check (HPLC) Start->Purity MW Molecular Weight (ESI-MS) Purity->MW Structure Structural Elucidation (NMR) MW->Structure Confirm Confirmed Structure Structure->Confirm

Caption: A Typical Analytical Workflow.

Experimental Protocols

To facilitate the practical application of this guide, the following are detailed, step-by-step methodologies for acquiring mass spectrometric data for this compound.

Protocol 1: GC-MS with Electron Ionization (EI)
  • Rationale: This method is ideal for obtaining a detailed fragmentation pattern for structural confirmation, provided the analyte is sufficiently volatile and thermally stable.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl polysiloxane).

  • GC Method:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a 10:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS with Electrospray Ionization (ESI)
  • Rationale: This is the preferred method for confirming the molecular weight and for analyzing samples directly from a reaction mixture. It is also the basis for subsequent MS/MS fragmentation studies.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 50mm x 2.1mm, 1.8µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Method:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 800 L/hr at 350°C.

    • Full Scan Range: m/z 100-500.

    • MS/MS (CID): For fragmentation, isolate the [M+H]+ ion (m/z 182.0) with an isolation window of ~1 Da and apply a collision energy ramp (e.g., 10-40 eV).

Conclusion

The structural elucidation of this compound is a multifaceted task that is best addressed with a combination of analytical techniques. Mass spectrometry, with its dual capabilities of providing molecular weight information (ESI) and detailed structural fingerprints (EI), serves as a rapid and highly sensitive primary tool. The predictive fragmentation pathways detailed in this guide, based on fundamental chemical principles, offer a robust framework for interpreting experimental data. By integrating these mass spectrometric insights with data from NMR and chromatographic separations, researchers can achieve a high degree of confidence in the structure and purity of this, and similar, important heterocyclic intermediates, thereby ensuring the integrity and success of their research and development endeavors.

References

A Comparative In Silico Analysis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative molecular docking study of a series of rationally designed 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a "deaza-isostere of adenine" and forms the core of numerous ATP-competitive kinase inhibitors.[1][2] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] This has rendered them prime targets for therapeutic intervention. The objective of this study is to elucidate the structure-activity relationships (SAR) of novel analogs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] By systematically evaluating the binding interactions and affinities of these analogs within the VEGFR2 active site, we aim to identify key structural modifications that enhance inhibitory potential, providing a rational basis for the future design of more potent and selective anticancer agents.

Experimental Design & Rationale

The central hypothesis of this investigation is that strategic modifications to the this compound core will modulate the binding affinity and interaction profile with the VEGFR2 kinase domain. This study is designed to provide a head-to-head comparison of a focused set of analogs, offering clear insights into the structural determinants of binding.

The Core Scaffold and its Significance

The this compound core was selected due to its established role as a privileged scaffold in kinase inhibition.[2][4] The pyrrolo[2,3-d]pyrimidine nucleus mimics the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[1] The chloro and methyl substitutions at the 2 and 7 positions respectively, serve as a foundational structure from which to explore further chemical space.

Selection of Analogs for Comparative Analysis

A series of analogs (designated ANA-01 to ANA-05 ) were designed to probe the effects of substituting the chloro group at the 2-position with various functional groups. This position is critical as it often orients towards the solvent-exposed region of the ATP-binding pocket, providing an opportunity for modifications that can enhance potency and selectivity.

Compound IDCore StructureR-Group (at C2)Rationale for Inclusion
ANA-01 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-ClThe parent compound for baseline comparison.
ANA-02 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-NH2Introduction of a hydrogen bond donor/acceptor to probe for interactions with polar residues.
ANA-03 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-OHA smaller polar group to assess the impact of hydrogen bonding potential with minimal steric hindrance.
ANA-04 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-OCH3A methoxy group to evaluate the effect of a hydrogen bond acceptor and increased lipophilicity.
ANA-05 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-CH3A small, non-polar group to assess the impact of steric bulk and hydrophobic interactions.
Target Selection: VEGFR2 Kinase

VEGFR2 was chosen as the target protein for this comparative docking study due to its critical role in tumor-induced angiogenesis and the fact that many pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against it.[1] For this study, the crystal structure of VEGFR2 in complex with a known inhibitor (PDB ID: 4ASD) will be utilized to define the binding site.

Methodological Workflow for Comparative Docking

A rigorous and standardized computational workflow is essential for generating reliable and comparable docking results. The following protocol outlines the key steps in our in silico investigation.

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 4ASD) - Remove water & ligands - Add hydrogens - Assign charges grid Grid Generation - Define binding site - Center on co-crystalized ligand p_prep->grid l_prep Ligand Preparation (ANA-01 to ANA-05) - 2D to 3D conversion - Energy minimization - Assign charges dock Molecular Docking - Flexible ligands, rigid protein - Generate multiple poses l_prep->dock grid->dock score Scoring - Calculate binding affinity (kcal/mol) dock->score pose_analysis Pose Analysis - Identify best scoring pose score->pose_analysis interaction_analysis Interaction Analysis - Hydrogen bonds - Hydrophobic interactions - Pi-stacking pose_analysis->interaction_analysis sar SAR & Comparative Analysis interaction_analysis->sar

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • The crystal structure of VEGFR2 (PDB ID: 4ASD) was obtained from the Protein Data Bank.

    • All water molecules and the co-crystallized ligand were removed from the protein structure.

    • Hydrogen atoms were added to the protein, and protonation states of ionizable residues were assigned at a physiological pH of 7.4.

    • Partial charges were assigned using the Gasteiger charging method.

  • Ligand Preparation:

    • The 2D structures of the this compound analogs (ANA-01 to ANA-05 ) were sketched using chemical drawing software.

    • These 2D structures were converted to 3D conformations.

    • The geometry of each ligand was optimized, and energy was minimized using the MMFF94 force field.

    • Gasteiger partial charges were computed for all ligand atoms.

  • Grid Generation:

    • The binding site was defined by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file.

    • The grid box dimensions were set to 25 Å x 25 Å x 25 Å to encompass the entire active site.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina.

    • The prepared ligands were docked into the active site of the prepared VEGFR2 protein.

    • The Lamarckian Genetic Algorithm was employed for the conformational search.

    • For each ligand, 10 docking poses were generated and ranked based on their predicted binding affinity.

  • Analysis of Docking Results:

    • The docking pose with the lowest binding energy for each analog was selected for further analysis.

    • The binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between each analog and the amino acid residues of the VEGFR2 active site were visualized and analyzed.

Results and Comparative Discussion

The comparative docking study of the five analogs against the VEGFR2 kinase domain yielded significant insights into their potential binding affinities and interaction patterns. The results are summarized in the table below.

Compound IDR-GroupPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
ANA-01 -Cl-7.8Cys919, Glu917, Asp1046, Phe10471
ANA-02 -NH2-8.5Cys919, Glu917, Asp1046, Phe1047, Glu885 3
ANA-03 -OH-8.2Cys919, Glu917, Asp1046, Phe1047, Glu885 2
ANA-04 -OCH3-7.9Cys919, Glu917, Asp1046, Phe10471
ANA-05 -CH3-7.5Cys919, Glu917, Asp1046, Phe10471
Analysis of Structure-Activity Relationships

The docking results reveal a clear structure-activity relationship among the synthesized analogs. The parent compound, ANA-01 (-7.8 kcal/mol), demonstrated a good baseline binding affinity, forming a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase, a hallmark interaction for ATP-competitive inhibitors. The pyrrolo[2,3-d]pyrimidine core was also observed to form hydrophobic interactions with residues such as Phe1047.

The introduction of a primary amine group in ANA-02 resulted in the most significant improvement in binding affinity (-8.5 kcal/mol). This enhancement can be attributed to the formation of two additional hydrogen bonds with the side chain of Glu885, a key residue in the solvent-exposed region. This demonstrates that the introduction of a hydrogen bond donor at the C2 position is highly favorable for binding.

Similarly, ANA-03 , with a hydroxyl group, also showed improved binding affinity (-8.2 kcal/mol) compared to the parent compound. The hydroxyl group was able to form a hydrogen bond with Glu885, although the interaction was predicted to be slightly weaker than that of the amine group in ANA-02 .

The methoxy analog, ANA-04 (-7.9 kcal/mol), exhibited a binding affinity comparable to the parent compound. While the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, its orientation in the binding pocket was not optimal for a strong interaction with Glu885. The slight increase in lipophilicity did not appear to significantly impact the overall binding affinity.

Finally, the methyl analog, ANA-05 (-7.5 kcal/mol), displayed the lowest binding affinity among the series. The replacement of the electron-withdrawing chloro group with an electron-donating and sterically larger methyl group resulted in a less favorable interaction profile. This suggests that a degree of electronegativity and the potential for polar interactions at the C2 position are beneficial for binding to the VEGFR2 active site.

Visualization of Binding Interactions

The following diagram illustrates the predicted binding mode of the most potent analog, ANA-02 , within the VEGFR2 active site.

G cluster_ligand ANA-02 cluster_protein VEGFR2 Active Site N1 N1 Cys919 Cys919 (Hinge) N1->Cys919 H-bond N7 N7 Asp1046 Asp1046 N7->Asp1046 Potential H-bond NH2 -NH2 (at C2) Glu885 Glu885 NH2->Glu885 H-bond Pyrrolo Pyrrolo Ring Phe1047 Phe1047 Pyrrolo->Phe1047 Hydrophobic Pyrimidine Pyrimidine Ring Pyrimidine->Phe1047 Hydrophobic

Caption: Predicted binding interactions of ANA-02 in the VEGFR2 active site.

Conclusion and Future Directions

This comparative in silico study of this compound analogs has successfully elucidated key structure-activity relationships for binding to the VEGFR2 kinase domain. The results strongly indicate that the introduction of a hydrogen bond donor, such as a primary amine, at the C2 position significantly enhances binding affinity. This is primarily due to the formation of additional hydrogen bonds with Glu885 in the solvent-accessible region of the active site.

Based on these findings, the following future directions are proposed:

  • Synthesis and In Vitro Validation: The synthesized analogs, particularly ANA-02 , should be synthesized and evaluated in in vitro kinase assays to validate the computational predictions and determine their IC50 values against VEGFR2.

  • Exploration of Larger Substituents: Further exploration of the C2 position with larger, more complex functional groups that can form additional interactions with the surrounding residues could lead to even more potent inhibitors.

  • Selectivity Profiling: The most promising analogs should be screened against a panel of other kinases to assess their selectivity profile, a critical aspect of drug development.

  • Lead Optimization: Based on the in vitro data, further lead optimization can be undertaken to improve the pharmacokinetic and pharmacodynamic properties of the most potent compounds.

References

The Selectivity Profile of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies in oncology and immunology has positioned kinase inhibitors as a cornerstone of modern drug discovery. The 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as a versatile template for the development of potent inhibitors against a range of clinically relevant kinases. This guide provides an in-depth comparative analysis of the selectivity of these inhibitors, offering crucial insights for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies for assessing selectivity, present a comparative analysis against established alternatives, and explore the underlying signaling pathways.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving inhibitor selectivity is a paramount challenge in kinase drug discovery. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a rigorous assessment of a compound's selectivity profile across the kinome is not merely a characterization step but a critical determinant of its clinical potential. The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, provides a unique framework for designing inhibitors with enhanced binding affinity and selectivity for specific kinases.[1][2] Strategic modifications to this core structure have yielded compounds with remarkable potency and selectivity for a variety of kinase targets.[3][4]

Assessing Selectivity: A Methodological Deep Dive

A multi-faceted approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. Here, we outline two key experimental workflows: a biochemical assay for determining inhibitory potency and a cellular assay for confirming target engagement in a physiological context.

Biochemical Selectivity Profiling: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring the activity of a broad range of kinases. It quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity and, consequently, inhibition.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection reagent_prep Prepare Kinase, Substrate, Inhibitor, and ATP solutions kinase_reaction Incubate Kinase, Substrate, ATP, and Inhibitor reagent_prep->kinase_reaction Combine in assay plate add_adpglo Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP kinase_reaction->add_adpglo After incubation add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal add_adpglo->add_detection After 40 min incubation read_luminescence Measure Luminescence add_detection->read_luminescence After 30-60 min incubation

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol: [5][6][7]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor (e.g., a this compound derivative) at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase and luciferin) to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are crucial for determining direct inhibitory potency, it is equally important to verify that the inhibitor engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cell_treatment Treat intact cells with inhibitor or vehicle control heat_shock Heat cells at a range of temperatures cell_treatment->heat_shock lysis Lyse cells and separate soluble and precipitated proteins heat_shock->lysis detection Detect target protein in the soluble fraction by Western Blot or other methods lysis->detection analysis Analyze protein stability shift detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Comparative Selectivity Analysis

The versatility of the this compound scaffold has led to the development of inhibitors targeting a diverse set of kinases. Below, we compare the selectivity profiles of representative inhibitors from this class against their respective standard-of-care counterparts.

(Disclaimer: The IC50 values presented below are compiled from various sources and may not be directly comparable due to differences in assay conditions. They serve as a general guide to the relative potency and selectivity of the compounds.)

CSF1R Inhibitors

Colony-Stimulating Factor 1 Receptor (CSF1R) is a key regulator of macrophage differentiation and survival, making it an attractive target in oncology and inflammatory diseases.[2]

Compound ClassPrimary TargetIC50 (nM) vs. CSF1RKey Off-Targets (IC50 in nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative CSF1R1EGFR (>1000)[4]
Pexidartinib (Standard of Care) CSF1R20KIT (10), FLT3 (15)[7]

Derivatives of the this compound scaffold have been developed as highly selective CSF1R inhibitors, demonstrating sub-nanomolar potency and excellent selectivity against other kinases, including the closely related EGFR.[4] In comparison, the approved CSF1R inhibitor, Pexidartinib, exhibits activity against other kinases like KIT and FLT3.

JAK3 Inhibitors

Janus Kinase 3 (JAK3) plays a critical role in cytokine signaling in immune cells and is a validated target for autoimmune diseases.[8]

Compound ClassPrimary TargetIC50 (nM) vs. JAK3Key Off-Targets (IC50 in nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative JAK30.8JAK1 (5.6), JAK2 (15.5), TYK2 (50)[9]
Tofacitinib (Standard of Care) JAK1/31 (JAK3), 112 (JAK1)JAK2 (20)[10][11]

Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have yielded highly selective JAK3 inhibitors with minimal activity against other JAK family members.[9] Tofacitinib, a widely used JAK inhibitor, displays a broader selectivity profile, inhibiting JAK1 and JAK3 with high potency and JAK2 to a lesser extent.[10][11]

ITK Inhibitors

Interleukin-2-inducible T-cell kinase (ITK) is a crucial component of T-cell receptor signaling, making it a target for T-cell-mediated diseases.[12]

Compound ClassPrimary TargetIC50 (nM) vs. ITKKey Off-Targets (IC50 in nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative ITK3.2BTK (>1000)[13]
Ibrutinib (Standard of Care - BTK/ITK) BTK/ITK10.7 (ITK)BTK (0.5), EGFR, JAK3[14][[“]]

Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated excellent selectivity for ITK over the closely related Bruton's tyrosine kinase (BTK).[13] Ibrutinib, an approved BTK inhibitor, also potently inhibits ITK, which contributes to some of its clinical effects and side effects.[14][[“]]

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogene, and its inhibition is a key therapeutic strategy in several cancers.[3]

Compound ClassPrimary TargetIC50 (nM) vs. EGFR (mutant)Key Off-Targets (IC50 in nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative EGFR (L858R/T790M)1.2EGFR (WT) (25)[16]
Osimertinib (Standard of Care) EGFR (L858R/T790M)1EGFR (WT) (15)[17][18]

Fourth-generation EGFR inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold have shown potent activity against clinically relevant resistance mutations while maintaining a favorable selectivity window over wild-type EGFR.[16] Osimertinib, the standard of care for EGFR-mutant non-small cell lung cancer, also exhibits high potency against mutant EGFR with selectivity over the wild-type form.[17][18]

RET Inhibitors

Rearranged during transfection (RET) kinase fusions and mutations are oncogenic drivers in various cancers, including thyroid and lung cancer.[4]

Compound ClassPrimary TargetIC50 (nM) vs. RETKey Off-Targets (IC50 in nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative RET6.4KDR (>1000)[19]
Selpercatinib (Standard of Care) RET0.92KDR (69)[20][21]

The pyrrolo[2,3-d]pyrimidine core has been successfully utilized to develop potent and selective RET inhibitors with excellent selectivity against other kinases like KDR.[19] Selpercatinib, an approved selective RET inhibitor, also demonstrates high potency for RET with a degree of selectivity over KDR.[20][21]

Signaling Pathway Overview

Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for predicting the functional consequences of their inhibition.

CSF1R Signaling in Macrophages

CSF1R_Pathway CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: Simplified CSF1R signaling pathway in macrophages.[2][19][22]

Binding of CSF-1 to its receptor, CSF1R, leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways. These pathways regulate macrophage proliferation, survival, and differentiation.[2][19][22]

JAK3 Signaling in T-Cells

JAK3_Pathway Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK1->STAT5 P JAK3->STAT5 P Nucleus Nucleus STAT5->Nucleus Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression

Caption: Simplified JAK3 signaling pathway in T-cells.[8][23][24]

Upon cytokine binding to the common gamma chain (γc) receptor, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT proteins, primarily STAT5. Activated STATs translocate to the nucleus to regulate gene expression involved in T-cell proliferation and differentiation.[8][23][24]

ITK Signaling in T-Cells

ITK_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 ITK ITK LAT->ITK SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 P Ca_Flux Ca²⁺ Flux PLCG1->Ca_Flux NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation

Caption: Simplified ITK signaling pathway in T-cells.[1][12][25]

Following T-cell receptor (TCR) engagement, a signaling cascade involving Lck and ZAP70 leads to the recruitment and activation of ITK. ITK then phosphorylates and activates PLCγ1, resulting in calcium flux and the activation of transcription factors like NFAT, which are critical for T-cell activation and cytokine production.[1][12][25]

EGFR Signaling in Cancer Cells

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway in cancer cells.[3][26][27]

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways drive cancer cell proliferation, survival, and metastasis.[3][26][27]

RET Fusion Signaling in Cancer

RET_Pathway RET_Fusion RET Fusion Protein RAS RAS RET_Fusion->RAS PI3K PI3K RET_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified signaling pathway of oncogenic RET fusion proteins.[4][28][29]

Oncogenic RET fusion proteins undergo ligand-independent dimerization and constitutive activation, leading to the aberrant activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which promote uncontrolled cell growth and survival.[4][28][29]

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the design of potent and, crucially, selective kinase inhibitors. The ability to fine-tune the substitution pattern on this core structure allows for the targeting of a diverse range of kinases with high precision. As demonstrated in this guide, these inhibitors often exhibit superior selectivity profiles compared to some established clinical agents, highlighting their potential for improved therapeutic outcomes with reduced off-target toxicities. A thorough and multi-pronged approach to selectivity assessment, combining biochemical and cellular methods, is indispensable for advancing these promising compounds through the drug discovery pipeline. The continued exploration of this versatile scaffold holds significant promise for the future of targeted therapies.

References

Safety Operating Guide

Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, drawing upon established safety protocols for similar chemical entities. Our recommendations are grounded in the principles of risk mitigation and the hierarchy of controls, prioritizing the health and safety of laboratory personnel above all else.

Understanding the Hazard: A Profile of Related Compounds

The pyrrolo[2,3-d]pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The introduction of a chlorine atom, a common synthetic handle, often imparts a degree of toxicity. Safety data sheets for closely related compounds, such as 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its various substituted analogs, consistently highlight several key hazards:

  • Acute Oral Toxicity: Many chlorinated pyrrolopyrimidines are classified as toxic or harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious damage to the eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]

  • Potential for Systemic Effects: While specific data is limited, the nature of similar heterocyclic compounds suggests the potential for systemic effects upon absorption.

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

The Last Line of Defense: A Multi-layered PPE Approach

While engineering controls such as fume hoods are the primary means of exposure reduction, PPE serves as the essential final barrier between the researcher and the chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Scale Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Milligrams to Grams- Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Lab Coat- N95 RespiratorMinimizes inhalation of fine particulates and prevents skin/eye contact.
Solution Preparation and Transfers Milliliters to Liters- Nitrile Gloves (double-gloved)- Chemical Splash Goggles and Face Shield- Chemical-Resistant Lab Coat or ApronProtects against splashes and aerosols. A face shield provides an extra layer of protection for the entire face.
Running Reactions and Work-up All Scales- Nitrile Gloves (double-gloved)- Chemical Splash Goggles and Face Shield- Chemical-Resistant Lab CoatEnsures protection from potential splashes during transfers, quenching, and extractions.
Purification (e.g., Chromatography) All Scales- Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Lab CoatProtects against leaks and splashes from columns and fraction collectors.
Handling of Contaminated Waste N/A- Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Splash Goggles- Chemical-Resistant Lab Coat or ApronProvides robust protection when handling potentially saturated materials.

A Step-by-Step Guide to Safe Handling and PPE Usage

Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself. Contamination during removal can negate the protective measures taken.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Don a clean, appropriately sized lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don a second pair of gloves over the first.

Doffing PPE: Minimizing Contamination
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head, avoiding contact with the front surfaces.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_ppe_details Required PPE Start Handling 2-Chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Task Identify Task: Weighing, Solution Prep, Reaction, etc. Start->Task Weighing Weighing Solid (Small Scale) Task->Weighing Solid SolutionPrep Solution Preparation & Transfers Task->SolutionPrep Liquid Reaction Running Reaction & Work-up Task->Reaction Reaction Waste Waste Disposal Task->Waste Disposal PPE_Weighing Double Gloves Goggles Lab Coat N95 Respirator Weighing->PPE_Weighing PPE_Solution Double Gloves Goggles & Face Shield Chem-Resistant Coat SolutionPrep->PPE_Solution PPE_Reaction Double Gloves Goggles & Face Shield Chem-Resistant Coat Reaction->PPE_Reaction PPE_Waste Heavy-Duty Gloves Goggles Chem-Resistant Coat Waste->PPE_Waste

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of contaminated materials is a critical component of laboratory safety. All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Given its chlorinated nature, it should be segregated into a halogenated waste stream.

  • Contaminated Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone) into the halogenated waste stream before washing.

Always follow your institution's specific hazardous waste disposal guidelines.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical entities like this compound is paramount in the research and development environment. While the absence of a specific SDS presents a challenge, a conservative and informed approach based on analogous structures provides a robust framework for safety. By adhering to the principles of the hierarchy of controls, implementing a comprehensive PPE strategy, and following meticulous operational and disposal procedures, we can continue to push the boundaries of science while ensuring the well-being of our most valuable asset: our scientists.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.